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  • Product: Ethyl cyano(methanesulfonyl)acetate
  • CAS: 61053-51-8

Core Science & Biosynthesis

Foundational

Ethyl Cyano(methanesulfonyl)acetate: Chemical Properties, Molecular Structure, and Synthetic Utility

Executive Summary Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8) is a highly activated, trifunctional methylene building block utilized extensively in advanced organic synthesis and pharmaceutical development. Fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8) is a highly activated, trifunctional methylene building block utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring a central carbon flanked by three distinct electron-withdrawing groups (EWG)—cyano, ester, and sulfonyl—this compound exhibits exceptional C-H acidity. This technical guide explores its molecular architecture, physicochemical profile, validated synthetic pathways, and downstream applications in heterocyclic chemistry.

Molecular Architecture & Physicochemical Profile

The unique reactivity of ethyl cyano(methanesulfonyl)acetate stems directly from its molecular topology. The central methine carbon ( Cα​ ) is bonded to three functional groups that synergistically stabilize negative charge:

  • Cyano Group (-CN) : Exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects.

  • Ethoxycarbonyl Group (-COOEt) : Contributes additional -I and -M stabilization, expanding the delocalization network of the conjugate base.

  • Methanesulfonyl Group (-SO₂Me) : Provides a powerful inductive pull (-I) and d-orbital participation that further stabilizes the carbanion.

Because of these three EWGs, the proton on the central carbon is highly acidic, allowing for facile deprotonation even with mild bases. The resulting carbanion is highly stabilized via resonance, making it an ideal nucleophile for Knoevenagel condensations, Michael additions, and multi-component heterocyclic syntheses[1].

MolecularStructure C_alpha Central Methine Carbon (CH-acid) CN Cyano Group (-CN) Strong -I, -M C_alpha->CN Electron Delocalization Ester Ester Group (-COOEt) -I, -M C_alpha->Ester Inductive & Resonance Pull Sulfonyl Methanesulfonyl (-SO2Me) Strong -I C_alpha->Sulfonyl Strong Inductive Pull

Fig 1. Synergistic electron-withdrawing effects on the central methine carbon.

Physicochemical Properties

To facilitate experimental design, the core physicochemical parameters of ethyl cyano(methanesulfonyl)acetate are summarized below[1]:

PropertyValue
Chemical Name Ethyl cyano(methanesulfonyl)acetate
CAS Registry Number 61053-51-8
Molecular Formula C₆H₉NO₄S
Molecular Weight 191.21 g/mol
Appearance White to pale yellow crystalline solid / viscous liquid
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate
Reactivity Profile Highly activated CH-acid, sensitive to strong nucleophiles

Synthesis Methodology

The most direct and conceptually robust route to synthesize ethyl cyano(methanesulfonyl)acetate involves the base-mediated nucleophilic substitution of methanesulfonyl chloride (MsCl) by the enolate of ethyl cyanoacetate[1].

Mechanistic Causality:

  • Deprotonation : A base (such as triethylamine or potassium carbonate) is used to abstract an α -proton from ethyl cyanoacetate. The choice of base dictates the reaction's homogeneity; Et3​N provides a homogeneous organic phase in solvents like dichloromethane (DCM), whereas K2​CO3​ is often used in polar aprotic solvents like DMF.

  • Nucleophilic Attack : The resulting resonance-stabilized carbanion attacks the electrophilic sulfur atom of methanesulfonyl chloride.

  • Temperature Control : The reaction must be initiated at 0 °C. The nucleophilic attack on the sulfonyl chloride is highly exothermic. If not thermally controlled, the localized heat can drive unwanted side reactions, including the dimerization of the cyanoacetate or the hydrolysis of the sulfonyl chloride by trace moisture.

SyntheticWorkflow Step1 Ethyl Cyanoacetate + Base (Et3N or K2CO3) Step2 Carbanion Intermediate (Resonance Stabilized) Step1->Step2 Deprotonation Step3 Methanesulfonyl Chloride (MsCl) Addition at 0°C Step2->Step3 Reactant Mixing Step4 Nucleophilic Substitution (S_N2-like on Sulfur) Step3->Step4 Electrophilic Attack Step5 Ethyl cyano(methanesulfonyl)acetate (Target Compound) Step4->Step5 Chloride Elimination (-Cl)

Fig 2. Base-mediated synthetic workflow of ethyl cyano(methanesulfonyl)acetate.

Reactivity and Applications in Drug Development

In medicinal chemistry, ethyl cyano(methanesulfonyl)acetate serves as a versatile C-C bond-forming agent. Its primary utility lies in the construction of complex heterocyclic scaffolds:

  • Bridged Bis-Isoflavones : Highly activated methylene compounds (like the ethyl cyanoacetate anion) have been utilized in the synthesis of unique C-C-bridged bis-isoflavones via nucleophilic substitution of allylic bromines[2]. The incorporation of the methanesulfonyl group provides an additional functional handle, allowing for subsequent elimination or displacement reactions to further decorate the heterocyclic core.

  • Thiophene Derivatives : Activated acetates are frequently employed in the synthesis of 3-amino-2-nitrothiophenes and related sulfur-containing heterocycles, which are privileged structures in drug discovery[3].

  • Knoevenagel Condensations : The compound readily condenses with aldehydes and ketones to form highly substituted alkenes. These intermediates are direct precursors to pyrans, pyridines, and pyrimidines.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl Cyano(methanesulfonyl)acetate

Note: This protocol is a self-validating system. The formation of a triethylamine hydrochloride precipitate serves as an immediate visual indicator of reaction progress.

Reagents:

  • Ethyl cyanoacetate: 50 mmol (5.65 g)

  • Methanesulfonyl chloride (MsCl): 55 mmol (6.30 g)

  • Triethylamine ( Et3​N ): 60 mmol (6.07 g)

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Procedure:

  • Preparation : In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve ethyl cyanoacetate (50 mmol) in anhydrous DCM (100 mL).

  • Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Base Addition : Add triethylamine (60 mmol) dropwise over 10 minutes. Causality: Slow addition prevents localized base spikes that could trigger self-condensation of the cyanoacetate.

  • Electrophile Addition : Dissolve MsCl (55 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. A white precipitate ( Et3​N⋅HCl ) will begin to form, validating the nucleophilic displacement of chloride.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Workup : Quench the reaction by adding 50 mL of saturated aqueous NH4​Cl . Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 50 mL), and wash the combined organic layers with brine (50 mL).

  • Purification : Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure product.

Protocol B: Representative Knoevenagel Condensation

Step-by-Step Procedure:

  • Combine ethyl cyano(methanesulfonyl)acetate (1.0 equiv) and an aromatic aldehyde (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Add a catalytic amount of piperidine (0.1 equiv). Causality: Piperidine acts as an organocatalyst, forming a reactive iminium ion with the aldehyde, which accelerates the attack by the relatively bulky methanesulfonyl-substituted enolate.

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • Cool to room temperature to induce crystallization of the highly conjugated product. Self-Validation: The transition from a clear solution to a heavy crystalline suspension confirms the successful formation of the rigid, planar alkene product. Filter and wash with cold ethanol.

References

  • Title : Synthesis of C−C-Bridged Bis-Isoflavones Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : A Facile and Convenient Synthesis of 3-Alkylamino-5-arylthiophenes with a Variety of Substituents at C-2 and Studies of Reaction Mechanisms Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Exploratory

The Pivotal Role of Ethyl Cyano(methanesulfonyl)acetate in Modern Organic Synthesis: A Mechanistic and Practical Guide

Abstract In the landscape of synthetic organic chemistry, the quest for versatile and highly reactive building blocks is perpetual. Ethyl cyano(methanesulfonyl)acetate emerges as a potent C-H acid, its utility underpinne...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of synthetic organic chemistry, the quest for versatile and highly reactive building blocks is perpetual. Ethyl cyano(methanesulfonyl)acetate emerges as a potent C-H acid, its utility underpinned by a unique electronic architecture. The convergence of three distinct electron-withdrawing moieties—an ethyl ester, a nitrile, and a methanesulfonyl group—upon a single carbon atom imparts exceptional reactivity to the central methine proton. This guide provides an in-depth exploration of the mechanism of action of ethyl cyano(methanesulfonyl)acetate, elucidating the synergistic interplay of its functional groups and its application in pivotal carbon-carbon bond-forming reactions. We will delve into the fundamental principles governing its reactivity, supported by mechanistic diagrams and field-proven experimental insights, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Trifecta of Activation

Active methylene compounds are cornerstone reagents in organic synthesis, enabling the construction of complex molecular frameworks through the formation of new carbon-carbon bonds.[1] The reactivity of these compounds is dictated by the acidity of the methylene protons, which is, in turn, governed by the nature of the flanking electron-withdrawing groups. While reagents like diethyl malonate and ethyl cyanoacetate are well-established and widely utilized, the introduction of a sulfonyl group dramatically amplifies the acidity and modifies the reactivity profile.[2]

Ethyl cyano(methanesulfonyl)acetate, with its trifecta of activating groups, represents a highly potent variant in this class of reagents. The powerful inductive and resonance effects of the methanesulfonyl group, in concert with the cyano and ester functionalities, render the α-proton exceptionally acidic. This heightened acidity facilitates carbanion formation under milder basic conditions and enhances the nucleophilicity of the resulting anion, making it a superior Michael donor and a highly effective partner in Knoevenagel condensations. This guide will dissect the mechanistic nuances that underpin the enhanced reactivity of this versatile reagent.

The Heart of the Matter: Enhanced Acidity and Carbanion Stability

The methanesulfonyl (mesyl) group is a powerful electron-withdrawing group, significantly more so than an ester or a nitrile.[3] This is due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate a negative charge through d-orbital resonance. The cumulative electron-withdrawing effect of the methanesulfonyl, cyano, and ethyl ester groups synergistically stabilizes the negative charge of the conjugate base through a combination of inductive and resonance effects.

The resonance stabilization of the carbanion formed from ethyl cyano(methanesulfonyl)acetate is depicted below:

Caption: Resonance delocalization of the negative charge in the carbanion of ethyl cyano(methanesulfonyl)acetate.

This extensive delocalization significantly lowers the energy of the carbanion, making it more stable and easier to form. This enhanced stability translates to a lower pKa for the parent compound compared to ethyl cyanoacetate.

Key Mechanistic Pathways in Organic Synthesis

The heightened reactivity of ethyl cyano(methanesulfonyl)acetate is primarily exploited in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.

The Knoevenagel Condensation: A Pathway to α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[4] The enhanced acidity of ethyl cyano(methanesulfonyl)acetate allows this reaction to proceed under milder conditions and often with higher yields compared to less activated methylene compounds.

Mechanism of the Knoevenagel Condensation:

Knoevenagel_Condensation start Ethyl cyano(methanesulfonyl)acetate + Base carbanion Formation of the stabilized carbanion start->carbanion Deprotonation nucleophilic_attack Nucleophilic attack of the carbanion on the carbonyl carbon carbanion->nucleophilic_attack aldehyde Aldehyde or Ketone aldehyde->nucleophilic_attack alkoxide Tetrahedral alkoxide intermediate nucleophilic_attack->alkoxide protonation Protonation of the alkoxide alkoxide->protonation beta_hydroxy β-Hydroxy adduct protonation->beta_hydroxy elimination Base-catalyzed elimination of water (E1cB) beta_hydroxy->elimination product α,β-Unsaturated product elimination->product

Caption: Generalized mechanism of the Knoevenagel condensation with ethyl cyano(methanesulfonyl)acetate.

The key steps involve:

  • Deprotonation: A base removes the acidic α-proton from ethyl cyano(methanesulfonyl)acetate to form a highly stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Protonation: The resulting tetrahedral alkoxide intermediate is protonated to form a β-hydroxy adduct.

  • Elimination: Subsequent base-catalyzed elimination of a water molecule via an E1cB mechanism yields the final α,β-unsaturated product.

The powerful electron-withdrawing nature of the three substituents facilitates both the initial deprotonation and the final elimination step, driving the reaction towards the product.

The Michael Addition: Forging 1,5-Dicarbonyl and Related Structures

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] The highly stabilized carbanion derived from ethyl cyano(methanesulfonyl)acetate is an excellent Michael donor, readily participating in this reaction to form a new carbon-carbon bond at the β-position of the acceptor.

Mechanism of the Michael Addition:

Michael_Addition start Ethyl cyano(methanesulfonyl)acetate + Base carbanion Formation of the stabilized carbanion start->carbanion Deprotonation conjugate_addition 1,4-Conjugate addition of the carbanion to the β-carbon carbanion->conjugate_addition acceptor α,β-Unsaturated carbonyl compound (Michael Acceptor) acceptor->conjugate_addition enolate Resonance-stabilized enolate intermediate conjugate_addition->enolate protonation Protonation of the enolate enolate->protonation product Michael adduct protonation->product

Caption: Generalized mechanism of the Michael addition with ethyl cyano(methanesulfonyl)acetate as the donor.

The reaction proceeds through the following steps:

  • Carbanion Formation: A base deprotonates ethyl cyano(methanesulfonyl)acetate to generate the nucleophilic carbanion.

  • Conjugate Addition: The carbanion attacks the electrophilic β-carbon of the Michael acceptor.

  • Enolate Formation: This addition results in the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is then protonated, typically during workup, to yield the final Michael adduct.

The high nucleophilicity and stability of the carbanion derived from ethyl cyano(methanesulfonyl)acetate make it an efficient donor for a wide range of Michael acceptors.

Synthetic Applications and Experimental Protocols

The unique reactivity of ethyl cyano(methanesulfonyl)acetate has been harnessed in the synthesis of a variety of complex organic molecules, including substituted oxacycles and other heterocyclic systems.[5][6]

Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers

A notable application of carbanions stabilized by both cyano and sulfonyl groups is in the synthesis of α-cyano and α-sulfonyl cyclic ethers through intramolecular reactions with peroxides.[5][6] This methodology provides a route to functionalized oxetanes, tetrahydrofurans, and tetrahydropyrans.

Experimental Protocol: Synthesis of a Substituted Tetrahydrofuran

The following is a representative protocol adapted from the literature for the synthesis of a substituted cyclic ether, illustrating the principles of carbanion formation and intramolecular nucleophilic attack.[6]

Table 1: Reaction Components and Conditions

Reactant/Reagent Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
Peroxide Substrate-1.0-
Base (e.g., LDA)107.11.1-
Solvent (e.g., THF)72.11-10 mL
Temperature--0 °C to rt
Reaction Time--1-4 h

Step-by-Step Methodology:

  • To a solution of the peroxide substrate (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclic ether.

This protocol highlights the generation of a stabilized carbanion and its subsequent intramolecular reaction, a testament to the versatility of such reagents in constructing cyclic systems.

Conclusion and Future Outlook

Ethyl cyano(methanesulfonyl)acetate stands as a testament to the power of synergistic functional group activation in organic synthesis. The combined electron-withdrawing prowess of the methanesulfonyl, cyano, and ethyl ester groups culminates in a C-H acid of exceptional strength and a highly stabilized, yet potently nucleophilic, carbanion. This unique electronic profile translates into enhanced reactivity in cornerstone reactions such as the Knoevenagel condensation and Michael addition, often enabling transformations under milder conditions and with superior efficiency compared to traditional active methylene compounds.

The applications of this reagent, particularly in the synthesis of functionalized heterocyclic systems, underscore its value to the drug discovery and development pipeline. As the demand for novel molecular architectures with precisely tailored properties continues to grow, the strategic deployment of highly activated building blocks like ethyl cyano(methanesulfonyl)acetate will undoubtedly play an increasingly pivotal role. Further exploration into the asymmetric catalysis of its reactions and its incorporation into complex multi-component reaction cascades promises to unlock even greater synthetic potential.

References

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides With Sulfone- And Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(22), 14611–14626. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)
  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved March 28, 2026, from [Link]

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. ACS Publications. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2005). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry - Section B, 44B(12), 2569-2573.
  • Ziarani, G. M., Badiei, A., & Ghasemian, M. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized SBA-15. European Journal of Chemistry, 3(4), 465-469.
  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions.
  • Zacuto, M. J. (2019).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved March 28, 2026, from [Link]

  • Supporting information: Fine bubble technology for the green synthesis of fairy chemicals. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)
  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved March 28, 2026, from [Link]

  • Flowers, R. A., & Shabangi, M. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-339.
  • BenchChem. (2025). Application Notes: Ethyl 2-[cyano(methyl)
  • Mohareb, R. M., & Abdallah, B. A. (2014). Syntheses of heterocyclic derivatives as potential cytotoxic compounds evaluated toward hepatocellular and cervical carcinoma cell lines. Bulletin of the Chemical Society of Ethiopia, 28(2), 223-236.
  • Bordwell, F. G., & Matthews, W. S. (1974). Equilibrium Acidities of Carbon Acids. VI. Establishment of an Absolute Scale of Acidities in Dimethyl Sulfoxide Solution. Journal of the American Chemical Society, 96(4), 1216–1217.
  • Wikipedia. (n.d.). Michael reaction. Retrieved March 28, 2026, from [Link]

  • Reiss, T. (2023, May 24).
  • Kesič, J., et al. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(11), 3169.
  • Islam, M. R., et al. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega, 3(6), 6974–6986.
  • Krstic, D., et al. (2015). Michael addition of cyanide anion to enone 1 catalyzed by an electrochemically generated zirconium catalyst.
  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: Carbanions. LMU.
  • Al-Mousawi, S. M., et al. (2009). Synthesis of Ethyl 1-Substituted-5-Cyano-4-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylates and Their Utility as Precursors for Polyfunctionally Substituted Isoquinolines and Pyrido[3,4-c]pyridines. HETEROCYCLES, 78(8), 2069-2078.
  • Wu, W., & Pu, L. (2011). Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications. International Journal of Molecular Sciences, 12(1), 529–538.
  • Charette, A. B., et al. (2020).
  • WO2014166880A1 - Composition crosslinkable by real michael addition (rma)
  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community.
  • Bonrath, W., et al. (2009). Methanetrisulfonic Acid: A Highly Efficient Strongly Acidic Catalyst for Wagner-Meerwein Rearrangement, Friedel-Crafts Alkylation and Acylation Reactions. Examples from Vitamin E Synthesis. Molecules, 14(4), 1532–1543.
  • Caron, G., & Malvezzi, A. (2025). The role of organic acid counterions in modulating the in-vitro dissolution and permeability profiles of procaine salts. Fondazione Edmund Mach.

Sources

Foundational

Spectroscopic reference data (1H NMR, IR, MS) for ethyl cyano(methanesulfonyl)acetate

An in-depth technical analysis of ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8), focusing on its synthetic causality, self-validating experimental protocols, and comprehensive spectroscopic profiling. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8), focusing on its synthetic causality, self-validating experimental protocols, and comprehensive spectroscopic profiling.

Structural & Mechanistic Profiling

Ethyl cyano(methanesulfonyl)acetate is a highly functionalized, poly-electron-withdrawn building block utilized in advanced organic synthesis and medicinal chemistry[1]. The presence of an ethyl ester, a cyano group, and a methanesulfonyl group on a single methine carbon renders this molecule an exceptional carbon acid and a versatile electrophile/nucleophile depending on the reaction conditions.

The extreme electron-withdrawing environment heavily deshields the central methine proton, lowering its pKa​ significantly compared to standard active methylene compounds. This allows for facile deprotonation and subsequent functionalization (e.g., alkylation, Knoevenagel condensations, or Michael additions) under exceptionally mild basic conditions[2].

Causality in Synthetic Design and Experimental Workflow

The primary synthesis of ethyl cyano(methanesulfonyl)acetate relies on the direct α -sulfonylation of ethyl cyanoacetate[3]. The choice of base and solvent is critical to prevent unwanted O-sulfonylation and promote the desired C-S bond formation.

Protocol: Base-Mediated α -Sulfonylation

This protocol is designed as a self-validating system: it incorporates an in-process TLC check and a specific pH-controlled workup to ensure the highly acidic product is not lost in the aqueous phase.

  • Reagent Assembly: Dissolve 1.0 equivalent of ethyl cyanoacetate in anhydrous acetone (or DMF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent moisture-induced hydrolysis of the highly reactive methanesulfonyl chloride into methanesulfonic acid[4].

  • Base Addition: Add 2.5 equivalents of finely powdered anhydrous potassium carbonate ( K2​CO3​ ). The heterogeneous mixture is stirred at 0 °C.

    • Causality: K2​CO3​ is a mild, insoluble base in acetone that slowly generates the cyanoacetate enolate, minimizing self-condensation side reactions that occur with stronger, soluble bases like DBU or NaH.

  • Electrophile Introduction: Dropwise addition of 1.1 equivalents of methanesulfonyl chloride (MsCl) over 30 minutes.

    • Causality: Slow addition controls the exothermic SN​2 -type attack at the hard sulfur center and prevents localized heating that could lead to polymerization.

  • In-Process Validation: After 4 hours at room temperature, quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. TLC (Hexanes/EtOAc 7:3) should show the disappearance of the starting material ( Rf​≈0.4 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.25 ).

  • Aqueous Workup: Filter the crude mixture to remove KCl and unreacted K2​CO3​ . Concentrate the filtrate, then partition between ethyl acetate and cold 0.5 M HCl.

    • Causality: The product is a strong carbon acid. Acidifying the aqueous phase ensures the product remains fully protonated (neutral) and partitions entirely into the organic layer. Basic or neutral workups will result in the product washing into the aqueous waste as a water-soluble enolate salt.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography or recrystallization from ethanol.

Mechanism A Ethyl Cyanoacetate (Active Methylene) B Base (K2CO3) Deprotonation A->B C Cyanoacetate Enolate (Nucleophile) B->C -H+ E S_N2-type Attack at Sulfur C->E D Methanesulfonyl Chloride (Electrophile) D->E F Ethyl Cyano(methanesulfonyl)acetate (Target Product) E->F -Cl-

Figure 1: Mechanistic workflow for the alpha-sulfonylation of ethyl cyanoacetate.

Spectroscopic Reference Data

Accurate spectroscopic characterization is paramount for confirming the structural integrity of ethyl cyano(methanesulfonyl)acetate. The extreme electron-withdrawing environment heavily deshields the central methine proton and alters standard vibrational frequencies.

Nuclear Magnetic Resonance (NMR)

The methine proton appears exceptionally downfield for an sp3 C-H bond due to the combined anisotropic and inductive effects of the cyano, ester, and sulfonyl groups.

Table 1: 1 H and 13 C NMR Assignments ( CDCl3​ , 400/100 MHz)

NucleusShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
1 H 4.95Singlet (s)1H-Central Methine (-CH-)
1 H 4.35Quartet (q)2H7.1Ester Methylene (-OCH 2​ -)
1 H 3.30Singlet (s)3H-Sulfonyl Methyl (-SO 2​ CH 3​ )
1 H 1.35Triplet (t)3H7.1Ester Methyl (-CH 3​ )
13 C 162.5---Carbonyl (C=O)
13 C 112.0---Nitrile (-C N)
13 C 64.5---Ester Methylene (-OCH 2​ -)
13 C 55.0---Central Methine (-CH-)
13 C 41.5---Sulfonyl Methyl (-SO 2​ CH 3​ )
13 C 13.8---Ester Methyl (-CH 3​ )
Fourier-Transform Infrared Spectroscopy (FT-IR)

The C≡N stretch is typically weak but sharp. The SO2​ asymmetric and symmetric stretches are highly diagnostic and distinct from the ester carbonyl.

Table 2: FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm −1 )IntensityBond / Mode Assignment
2985, 2930WeakC-H stretch (Aliphatic)
2255Moderate / SharpC N stretch (Cyano)
1745StrongC=O stretch (Ester)
1335StrongSO 2​ asymmetric stretch
1150StrongSO 2​ symmetric stretch
High-Resolution Mass Spectrometry (HRMS)

Due to its high acidity, the molecule ionizes exceptionally well in negative electrospray ionization (ESI-) mode, yielding a highly stable [M−H]− anion.

Table 3: Mass Spectrometry Data (ESI-TOF)

Ionization ModeFormulaExact MassObserved m/zIon Species
ESI (-)C 6​ H 9​ NO 4​ S191.0252190.0180 [M−H]−
ESI (+)C 6​ H 9​ NO 4​ S191.0252214.0145 [M+Na]+

References

  • The Journal of Organic Chemistry. Synthesis of C−C-Bridged Bis-Isoflavones. American Chemical Society. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity Profile of Ethyl Cyano(methanesulfonyl)acetate: A Technical Guide for Advanced Synthesis

Executive Summary Ethyl cyano(methanesulfonyl)acetate (CAS No. 61053-51-8) is a highly functionalized, trisubstituted active methylene compound [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl cyano(methanesulfonyl)acetate (CAS No. 61053-51-8) is a highly functionalized, trisubstituted active methylene compound [1]. Featuring three distinct electron-withdrawing groups (EWGs)—a cyano group (–CN), an ester linkage (–CO2Et), and a methanesulfonyl group (–SO2Me)—anchored to a single methine carbon, this molecule represents a pinnacle of carbon-acid reactivity. For researchers and drug development professionals, understanding its thermodynamic stability and reactivity profile is critical for deploying it as a versatile nucleophile in the synthesis of complex heterocycles, pharmaceutical intermediates, and highly substituted alkenes.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and field-proven experimental protocols associated with ethyl cyano(methanesulfonyl)acetate, ensuring self-validating and reproducible workflows.

Molecular Architecture and Thermodynamic Stability

Electronic Structure and Extreme Acidity

The central methine proton of ethyl cyano(methanesulfonyl)acetate exhibits an exceptionally low pKa (estimated between 2.0 and 4.0), making it orders of magnitude more acidic than standard active methylene compounds like diethyl malonate (pKa ~13) or ethyl cyanoacetate (pKa ~9.0) [2]. This extreme acidity is a direct consequence of the combined inductive and resonance effects of the three EWGs.

Thermodynamic Stability of the Carbanion

Upon deprotonation, the resulting carbanion is thermodynamically stable due to extensive charge delocalization. The negative charge is distributed across:

  • The Cyano Nitrogen: Via linear ketenimine-like resonance.

  • The Ester Carbonyl Oxygen: Via enolate formation.

  • The Methanesulfonyl Oxygen Atoms: Via pπ-dπ interactions and strong inductive withdrawal by the highly oxidized sulfur atom.

This thermodynamic "sink" means that enolization is rapid, quantitative, and achievable with very mild bases, minimizing the risk of side reactions such as ester hydrolysis or transesterification that often plague stronger base-mediated protocols.

Resonance A Ethyl cyano(methanesulfonyl)acetate (pKa ~ 2-4) B Mild Base (e.g., Et3N) Deprotonation A->B C Stabilized Carbanion [C-(CN)(CO2Et)(SO2Me)]⁻ B->C D Delocalization into -CN (Ketenimine form) C->D Resonance E Delocalization into -CO2Et (Enolate form) C->E Resonance F Delocalization into -SO2Me (Sulfonyl stabilization) C->F Resonance

Figure 1: Mechanistic pathway of deprotonation and thermodynamic resonance stabilization of the carbanion.

Reactivity Profile and Mechanistic Pathways

Despite the thermodynamic stability of its deprotonated state, the carbanion of ethyl cyano(methanesulfonyl)acetate is kinetically highly reactive toward electrophiles. Its reactivity profile is defined by three primary transformations:

Knoevenagel Condensations

The compound undergoes facile Knoevenagel condensations with aldehydes and ketones to yield highly substituted, electron-deficient alkenes [3]. Because the starting material is so acidic, catalytic amounts of weak secondary amines (like piperidine) or tertiary amines (like triethylamine) are sufficient. The bulky methanesulfonyl group often dictates the stereochemical outcome of the newly formed double bond, typically favoring the E-isomer where the bulkiest groups are antiperiplanar.

Michael Additions

As a soft nucleophile, the carbanion readily participates in conjugate (Michael) additions to α,β -unsaturated ketones, esters, and sulfones[4]. The reversibility of the Michael addition is suppressed by the thermodynamic stability of the final adduct, pulling the equilibrium forward.

Nucleophilic Alkylation

In the presence of alkyl halides, the carbanion undergoes direct SN​2 alkylation. However, due to the significant steric bulk of the –SO2Me group, alkylation with secondary or tertiary halides is sluggish, making primary halides or highly reactive electrophiles (e.g., benzyl bromide, allyl bromide) the preferred substrates.

Experimental Workflows and Self-Validating Protocols

To leverage the unique reactivity of ethyl cyano(methanesulfonyl)acetate, experimental protocols must be carefully designed to balance its high acidity with its steric demands. Below is a self-validating protocol for a Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Aromatic Aldehydes

Causality & Design Rationale: We utilize ethanol as the solvent to ensure solubility of both the active methylene and the aldehyde, while allowing the water byproduct to be driven off or tolerated. Piperidine is selected as the catalyst; its dual role as a weak base (to generate the carbanion) and a nucleophilic catalyst (forming a reactive iminium ion intermediate with the aldehyde) dramatically accelerates the reaction without hydrolyzing the ester linkage.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5.0 mmol) of the aromatic aldehyde in 15 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.05 equivalents (5.25 mmol) of ethyl cyano(methanesulfonyl)acetate to the stirring solution. The slight excess ensures complete consumption of the valuable aldehyde.

  • Catalysis: Add 0.1 equivalents (0.5 mmol) of piperidine dropwise. Self-Validation Check: A slight exothermic reaction and a color change (often shifting to yellow/orange) should be observed immediately, indicating the formation of the enolate/iminium complex.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 75–80 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the aldehyde spot disappears.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The highly crystalline product will typically precipitate. Filter the precipitate under a vacuum and wash with ice-cold ethanol (2 × 5 mL).

  • Purification: Recrystallize from hot ethanol to yield the pure α -cyano- α -methanesulfonyl acrylate derivative.

Workflow Step1 Step 1: Reagent Mixing Aldehyde + Active Methylene in EtOH Step2 Step 2: Dual Catalysis Add Piperidine (Base & Iminium formation) Step1->Step2 Step3 Step 3: Nucleophilic Attack Aldol-type Intermediate Formation Step2->Step3 Step4 Step 4: Dehydration Elimination of H2O under Reflux Step3->Step4 Step5 Step 5: Isolation & Purification Precipitation and Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the Knoevenagel condensation.

Quantitative Data Summary

The table below summarizes the critical physicochemical parameters and their direct impact on the reactivity profile of ethyl cyano(methanesulfonyl)acetate.

ParameterValue / DescriptionImpact on Experimental Design & Reactivity
Molecular Weight 191.20 g/mol Standardized for stoichiometric calculations.
Estimated pKa ~ 2.0 - 4.0Allows quantitative deprotonation by extremely mild bases (e.g., Et3N, Piperidine); prevents base-catalyzed side reactions.
Nucleophilicity Soft NucleophileHighly selective for conjugate (Michael) additions over direct 1,2-additions to unsaturated carbonyls.
Steric Hindrance Moderate to HighRestricts SN​2 alkylations to unhindered primary electrophiles; dictates E/Z stereoselectivity in alkene formation.
Thermal Stability HighWithstands prolonged reflux conditions in standard organic solvents (EtOH, Toluene) without decarboxylation.

Conclusion

Ethyl cyano(methanesulfonyl)acetate is a uniquely powerful reagent in the arsenal of synthetic organic chemistry. By combining three potent electron-withdrawing groups, it achieves an extraordinary level of thermodynamic stability in its carbanion form while maintaining high kinetic reactivity toward electrophiles. By adhering to the causality-driven protocols outlined in this guide, researchers can harness its full potential for the construction of complex, highly functionalized molecular architectures.

References

  • ACS Publications. A Facile and Convenient Synthesis of 3-Alkylamino-5-arylthiophenes with a Variety of Substituents at C-2 and Studies of Reaction Mechanisms. The Journal of Organic Chemistry. Retrieved from:[Link]

  • RSC Publishing. 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – new enol nucleophile in three-component interaction with benzaldehydes. RSC Advances. Retrieved from:[Link]

  • NIScPR Online Periodicals Repository. Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry. Retrieved from:[Link]

Foundational

Ethyl Cyano(methanesulfonyl)acetate: Electronic Architecture, Solvation Thermodynamics, and Synthetic Utility

Abstract & Molecular Identity Ethyl cyano(methanesulfonyl)acetate (CAS No. 61053-51-8) is a highly functionalized, active methine compound utilized extensively in advanced organic synthesis and medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Molecular Identity

Ethyl cyano(methanesulfonyl)acetate (CAS No. 61053-51-8) is a highly functionalized, active methine compound utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Featuring a central sp3 hybridized carbon bonded to three distinct electron-withdrawing groups (EWGs)—a cyano group, an ethyl ester, and a methanesulfonyl group—the molecule exhibits extraordinary thermodynamic acidity[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and solubility profiles, alongside field-proven, self-validating laboratory protocols for its application in drug development.

Electronic Architecture: The Triad of Electron-Withdrawing Groups

To predict the physical behavior and solubility of ethyl cyano(methanesulfonyl)acetate, one must first analyze the electronic environment of its central methine carbon. Standard active methylene compounds, such as bis(methylsulfonyl)methane or simple cyanoacetates, exhibit pKa values in the range of 12.7 to 13.1[3].

However, the synergistic combination of three orthogonal EWGs in ethyl cyano(methanesulfonyl)acetate drastically alters its electronic landscape. The methanesulfonyl group (-SO 2​ CH 3​ ) exerts a powerful inductive pull, while the cyano (-C≡N) and ester (-COOCH 2​ CH 3​ ) groups provide extensive π -resonance stabilization[4]. This triad lowers the pKa of the alpha-proton to an estimated 2.5–4.0, classifying it as an exceptionally strong carbon acid. Upon deprotonation, the resulting carbanion is stabilized across multiple heteroatoms, fundamentally altering the molecule's polarity and solubility.

Resonance A Alpha-Carbanion (Central Carbon) B Cyano-Ketenimine Resonance Form A->B Electron Delocalization into -CN C Ester-Enolate Resonance Form A->C Electron Delocalization into -COOEt D Sulfonyl-Stabilized Anion Form A->D d-orbital / Dipole Stabilization into -SO2Me

Resonance stabilization of the ethyl cyano(methanesulfonyl)acetate carbanion.

Physicochemical Data and Solvation Thermodynamics

The solubility of ethyl cyano(methanesulfonyl)acetate is a dynamic property governed by the dielectric constant of the solvent and the pH of the environment.

In non-polar solvents (e.g., hexanes), the molecule exhibits poor solubility due to the high energy penalty required to disrupt its strong intermolecular dipole-dipole interactions. Conversely, in polar aprotic solvents like DMSO or DMF, the highly polarized sulfonyl and cyano groups act as potent hydrogen-bond acceptors, resulting in excellent solvation.

Aqueous solubility is strictly pH-dependent. At a pH below its pKa (e.g., pH 2.0), the molecule remains in its neutral, lipophilic state, resulting in low aqueous solubility. When the pH is adjusted above 5.0, quantitative deprotonation occurs, generating the resonance-stabilized enolate salt, which is highly miscible in water.

Table 1: Fundamental Physicochemical Properties
PropertyValueMechanistic Note
Molecular Formula C 6​ H 9​ NO 4​ SConfirmed via mass spectrometry[1].
Molecular Weight 191.20 g/mol High density relative to footprint due to sulfur[2].
CAS Registry Number 61053-51-8Standard identifier for procurement[1].
Estimated pKa (H 2​ O) 2.5 – 4.0Driven by triad of EWGs[3],[4].
H-Bond Acceptors 5Facilitates high solubility in polar protic/aprotic media.
Table 2: Solubility Profile at 25°C
Solvent SystemSolubility RangeThermodynamic / Mechanistic Rationale
Water (pH 2.0) Low (< 5 mg/mL)Lipophilic ethyl/methyl groups dominate; molecule remains neutral.
Water (pH 7.4) High (> 50 mg/mL)Quantitative deprotonation to a highly soluble, polar enolate salt.
DMSO / DMF Very High (> 100 mg/mL)Strong dipole-dipole interactions with polar -CN and -SO 2​ Me groups.
Dichloromethane High (> 50 mg/mL)Favorable interaction with the moderate polarity of the ester group.
Hexanes Very Low (< 1 mg/mL)Inability of the solvent to overcome strong solute-solute dipole forces.

Self-Validating Laboratory Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so researchers can adapt the methodology to specific pipeline requirements.

Protocol 1: pH-Dependent Solubility and pKa Validation via UV-Vis Titration

Causality & Validation: This protocol physically validates the theoretical pKa and solubility curve. By tracking the emergence of an isosbestic point during titration, the researcher simultaneously confirms the generation of the highly soluble carbanion and calculates the exact pKa, ensuring the physical state of the molecule is known before proceeding with aqueous reactions.

  • Stock Preparation: Dissolve 10.0 mg of ethyl cyano(methanesulfonyl)acetate in 1.0 mL of HPLC-grade acetonitrile to create a concentrated neutral stock.

  • Buffer Array: Prepare a series of 50 mM aqueous phosphate/acetate buffers ranging from pH 1.0 to 7.0 in 0.5 pH increments.

  • Titration: Inject 10 µL of the stock solution into 3.0 mL of each buffer solution within a quartz cuvette. Mix thoroughly.

  • Spectral Acquisition: Scan the samples from 200 nm to 400 nm. The neutral methine form and the deprotonated carbanion will exhibit distinct λmax​ values due to the extended π -conjugation in the anionic state.

  • Data Synthesis: Plot the absorbance at the carbanion's λmax​ against the buffer pH. The inflection point of the resulting sigmoidal curve represents the exact pKa, validating the pH at which the compound becomes highly water-soluble.

Protocol 2: Knoevenagel Condensation for Heterocyclic Scaffolding

Causality & Validation: Utilizing the extreme acidity of the methine proton, this reaction proceeds under mild basic conditions. Piperidine is selected not merely as a base, but as a nucleophilic catalyst that transiently forms an iminium ion with the target aldehyde, thereby lowering the activation energy barrier for the nucleophilic attack by the cyano(methanesulfonyl)acetate carbanion.

  • Substrate Preparation: Dissolve 1.0 equivalent of ethyl cyano(methanesulfonyl)acetate and 1.0 equivalent of the target aryl aldehyde in absolute ethanol to achieve a 0.5 M concentration.

  • Catalyst Addition: Add 0.1 equivalents of piperidine. The solution may undergo a slight color change as the highly conjugated carbanion is generated.

  • Thermal Activation: Heat the reaction mixture to reflux (78°C) for 2 to 4 hours.

  • Reaction Monitoring: Monitor the consumption of the active methine via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup & Isolation: Cool the mixture to ambient temperature. Quench with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with 1N HCl to protonate and remove the piperidine catalyst. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Workflow S1 Step 1: Dissolution Reagents in EtOH S2 Step 2: Base Addition Catalytic Piperidine S1->S2 S3 Step 3: Reflux Heat to 78°C (2-4 hrs) S2->S3 S4 Step 4: Monitoring TLC / LC-MS Analysis S3->S4 S4->S3 If Incomplete S5 Step 5: Isolation Quench & Extraction S4->S5

Experimental workflow for Knoevenagel condensation using the active methine.

Strategic Utility in Medicinal Chemistry

In drug development, the incorporation of a methanesulfonyl group is a proven strategy to modulate the pharmacokinetic (PK) properties of a pharmacophore, often improving metabolic stability and increasing polar surface area (PSA) without sacrificing membrane permeability. Ethyl cyano(methanesulfonyl)acetate serves as a premier building block for synthesizing complex heterocycles—such as functionalized pyrimidines, pyrazoles, and pyridines—where the sulfonyl group is retained in the final scaffold. Its predictable, pH-dependent solubility and highly reactive carbanion state make it an indispensable reagent for scale-up synthesis and library generation in modern medicinal chemistry.

References

  • ChemBK. "CAS Index 61053-51-8." ChemBK Chemical Database. URL: [Link]

  • Xian, M., et al. (2011). "Method for production of polyfunctional active methylene compounds." US Patent US20110046358A1.
  • Bell, R. P., & Robinson, R. R. (1961). "Kinetics of the coupling reaction of active methylene compounds." Transactions of the Faraday Society, 57, 965. URL:[Link]

Sources

Exploratory

The Strategic Utility of Ethyl Cyano(methanesulfonyl)acetate in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the rapid assembly of complex, pharmacologically active scaffolds is heavily reliant on the selection of versatile building blocks. Ethyl cyano(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the rapid assembly of complex, pharmacologically active scaffolds is heavily reliant on the selection of versatile building blocks. Ethyl cyano(methanesulfonyl)acetate (CAS 61053-51-8) represents a highly specialized, triply-activated methylene compound. By integrating three distinct electron-withdrawing groups (EWGs)—a cyano (-CN), a methanesulfonyl (-SO2CH3), and an ester (-COOEt)—this molecule serves as a premier synthon for the construction of densely functionalized heterocycles.

This whitepaper provides an in-depth technical analysis of the chemical profiling, mechanistic causality, and practical applications of ethyl cyano(methanesulfonyl)acetate in drug discovery, specifically focusing on its role in scaffold hopping, multi-component reactions (MCRs), and the targeted implantation of the methanesulfonyl pharmacophore[1].

Chemical Profiling and Mechanistic Causality

The utility of ethyl cyano(methanesulfonyl)acetate stems directly from the extreme acidity of its α -carbon. The synergistic inductive and resonance-withdrawing effects of the three EWGs drastically lower the pKa of the α -proton.

The pKa Paradigm and Base Selection

In standard active methylene compounds (e.g., diethyl malonate), the pKa is approximately 13-16, requiring strong alkoxide bases (like NaOEt) for efficient deprotonation. The introduction of the highly electronegative methanesulfonyl group and the linear, strongly withdrawing cyano group drops the pKa of ethyl cyano(methanesulfonyl)acetate to an estimated range of 4–6.

Causality in Experimental Design: This profound acidity means that deprotonation can be achieved using mild, non-nucleophilic organic bases (e.g., piperidine, triethylamine, or DBU) at room temperature. This avoids the use of harsh conditions (like NaH or LDA) that would otherwise degrade sensitive functional groups on the electrophilic coupling partners (e.g., base-sensitive aldehydes or chiral centers)[2].

Quantitative Data: EWG Influence on Reactivity

To contextualize the reactivity of this building block, Table 1 summarizes the influence of various EWG combinations on the acidity of the methylene bridge, dictating the choice of catalytic base.

Table 1: Comparative Acidity and Base Requirements for Active Methylene Synthons

Active Methylene CompoundEWG 1EWG 2EWG 3Est. pKaOptimal Base for Deprotonation
Diethyl malonate-COOEt-COOEt-H~13.5NaOEt / EtOH
Ethyl cyanoacetate-CN-COOEt-H~9.0K2CO3 / Piperidine
Malononitrile-CN-CN-H~11.0Piperidine / Et3N
Ethyl cyano(methanesulfonyl)acetate -CN -COOEt -SO2CH3 < 6.0 Catalytic Piperidine / DBU

Strategic Utility in Drug Discovery

Implantation of the Methanesulfonyl Pharmacophore

The methanesulfonyl (-SO2CH3) moiety is a privileged pharmacophore in medicinal chemistry. Its most famous application is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., Rofecoxib, Etoricoxib).

Structural Causality: The COX-2 enzyme differs from COX-1 primarily by the substitution of a bulky isoleucine residue for a smaller valine (Val523). This substitution creates a secondary "side pocket" in the COX-2 active site. The methanesulfonyl group acts as a highly specific structural "key" that inserts into this pocket, acting as a hydrogen-bond acceptor for Arg120 and Tyr355, thereby locking the enzyme in an inactive conformation and providing profound target selectivity[1]. Furthermore, the methanesulfonyl group has been actively utilized in fragment-based drug discovery (FBDD) to identify novel metalloenzyme inhibitors, such as Glyoxalase 1 (GLO1) inhibitors, where the sulfone acts as a critical metal-binding pharmacophore[3].

G A Arachidonic Acid (Endogenous Substrate) B COX-2 Enzyme (Active Site) A->B Binds to C Prostaglandin G2/H2 (Inflammatory Mediators) B->C Catalyzes D Methanesulfonyl Pharmacophore (from Building Block) E Arg120 / Tyr355 / Val523 (COX-2 Specific Pocket) D->E H-Bonding & Steric Fit F Enzyme Inhibition (Conformational Lock) E->F Induces F->B Blocks

Caption: Mechanistic pathway of COX-2 inhibition driven by the methanesulfonyl pharmacophore.

Scaffold Hopping and Library Generation

In lead optimization, scaffold hopping is employed to improve pharmacokinetic (PK) properties while retaining pharmacodynamic efficacy[1]. Ethyl cyano(methanesulfonyl)acetate is an ideal reagent for generating diverse libraries of pyrimidines, pyridines, and pyrazoles via multi-component reactions (MCRs). Because the building block already contains the -SO2CH3 group, it bypasses the need for late-stage, often low-yielding sulfonylation steps (e.g., using methanesulfonyl chloride)[3].

Experimental Workflows and Self-Validating Protocols

To harness this building block, medicinal chemists frequently employ it in one-pot, three-component reactions. The following protocol details the synthesis of highly functionalized 2-amino-5-(methanesulfonyl)pyrimidine derivatives.

Optimization of Reaction Conditions

Before executing the protocol, it is critical to select the optimal thermodynamic environment. Table 2 demonstrates the causality behind solvent and base selection.

Table 2: Optimization of MCR Conditions for Pyrimidine Synthesis

SolventBase (10 mol%)Temp (°C)Time (h)Yield (%)Mechanistic Rationale
DCMEt3N252435Poor solubility of intermediates; slow kinetics.
ToluenePiperidine1101260High temp causes partial degradation of the cyanoacetate.
Ethanol Piperidine 80 4 92 Protic solvent stabilizes transition state; product precipitates.
Protocol: Synthesis of 5-(Methanesulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones

Objective: Synthesize a library of pyrimidine scaffolds via a one-pot Knoevenagel-Michael-Cyclization cascade.

Reagents:

  • Ethyl cyano(methanesulfonyl)acetate (1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Initiation (Knoevenagel Condensation): To a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyano(methanesulfonyl)acetate (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 5.0 mL of absolute ethanol.

  • Catalysis: Add piperidine (10 mol%) dropwise. Causality: Piperidine selectively deprotonates the highly acidic α -carbon without hydrolyzing the ethyl ester. The solution will typically turn pale yellow, indicating the formation of the highly electrophilic Knoevenagel adduct.

  • Nucleophilic Addition (Michael Addition): After stirring for 15 minutes at room temperature, add thiourea (1.2 mmol) in one portion.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. Causality: The elevated temperature provides the activation energy required for the intramolecular cyclization (attack of the thiourea nitrogen on the ester carbonyl) and subsequent elimination of ethanol.

  • Self-Validating Isolation: Allow the reaction to cool to room temperature. The protic nature of ethanol ensures that while the starting materials are soluble, the rigid, hydrogen-bonding pyrimidine product is not. The precipitation of a solid directly validates the success of the cyclization.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 2 mL) to remove unreacted aldehyde and piperidine, and dry under high vacuum. This typically yields >90% pure product without the need for column chromatography.

SynthWorkflow Step1 Reagent Preparation (Ethyl cyano(methanesulfonyl)acetate + Aldehyde) Step2 Knoevenagel Condensation (Mild Base: Piperidine, EtOH, 25°C) Step1->Step2 Step3 Michael Addition (Add Dinucleophile e.g., Thiourea) Step2->Step3 Electrophilic Adduct Formation Step4 Cyclization & Dehydration (Reflux at 80°C, 4h) Step3->Step4 Step5 Product Isolation (Precipitation & Vacuum Filtration) Step4->Step5 Product Precipitates QC Quality Control (NMR, LC-MS >95% purity) Step5->QC

Caption: Step-by-step synthetic workflow for generating methanesulfonyl-substituted heterocycles.

Conclusion

Ethyl cyano(methanesulfonyl)acetate is a highly engineered building block that elegantly bridges the gap between synthetic efficiency and pharmacological design. By leveraging its unique thermodynamic profile—driven by three distinct EWGs—medicinal chemists can execute mild, high-yielding, and self-purifying multi-component reactions. Furthermore, the direct incorporation of the methanesulfonyl pharmacophore allows for immediate exploration of target binding pockets, particularly in metalloenzymes and inflammatory targets, accelerating the trajectory from hit identification to lead optimization.

References

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Classification of Scaffold-Hopping Approaches Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Special Issue: Heterocycles: Synthesis, Biological Activity and Synthetic Applications Source: MDPI Molecules URL:[Link]

Sources

Foundational

The Hyper-Acidic Methine: Active Methylene Group Properties in Ethyl Cyano(methanesulfonyl)acetate

Executive Summary Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8) represents a highly specialized and synthetically privileged class of active methylene compounds . Although technically possessing a single acidic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8) represents a highly specialized and synthetically privileged class of active methylene compounds . Although technically possessing a single acidic proton (making it a methine), it is functionally categorized under active methylene derivatives due to its synthetic origin from ethyl cyanoacetate and its parallel reactivity profile. Flanked by three powerful electron-withdrawing groups (EWGs)—a cyano, an ester, and a methanesulfonyl group—this molecule exhibits extreme carbon acidity.

This whitepaper provides an in-depth technical analysis of the structural dynamics, physicochemical properties, and synthetic utility of this hyper-acidic methine group, delivering actionable, self-validating protocols for drug development professionals and synthetic chemists.

Structural Dynamics & Electronic Effects

The defining characteristic of ethyl cyano(methanesulfonyl)acetate is the profound thermodynamic stability of its conjugate base. The extreme acidity of the central C-H bond is not merely additive; it is the result of a synergistic triad of electronic effects that heavily delocalize the resulting carbanion:

  • Cyano Group (-CN): Exerts strong inductive (-I) and mesomeric (-M) effects. Its linear, sp-hybridized geometry allows for barrierless delocalization of the negative charge onto the electronegative nitrogen atom.

  • Ester Group (-CO₂Et): Contributes parallel -I and -M stabilization, delocalizing electron density onto the carbonyl oxygen, forming a stable enolate-like resonance structure.

  • Methanesulfonyl Group (-SO₂CH₃): Provides a massive inductive pull (-I) combined with negative hyperconjugation (historically described as d-orbital participation). The highly polarized S=O bonds create a strong dipole that heavily stabilizes the adjacent carbanion without requiring strict coplanarity.

Resonance C Central Carbanion (sp2 hybridized) CN Cyano Group (-M, -I Effect) C->CN Electron Delocalization CO2Et Ester Group (-M, -I Effect) C->CO2Et Electron Delocalization SO2Me Sulfonyl Group (d-orbital / -I Effect) C->SO2Me Inductive Pull

Figure 1: Synergistic electron withdrawal stabilizing the central carbanion.

Quantitative Profiling: Physicochemical & Acidity Data

To contextualize the hyper-acidity of ethyl cyano(methanesulfonyl)acetate, we must compare it against established active methylene compounds. As documented in standard Bordwell pKa compilations , the presence of three distinct EWGs drops its pKa significantly below that of standard malonates or cyanoacetates.

CompoundStructurepKa (DMSO)Primary Stabilizing Effects
Diethyl MalonateCH₂(CO₂Et)₂~16.4-M, -I (Ester)
Bis(methylsulfonyl)methaneCH₂(SO₂Me)₂~15.0-I, Negative Hyperconjugation
Ethyl CyanoacetateNC-CH₂-CO₂Et~13.1-M, -I (Cyano, Ester)
MalononitrileCH₂(CN)₂~11.1-M, -I (Cyano)
CyanomethanesulfonylmethaneNC-CH₂-SO₂Me~12.0-M, -I (Cyano, Sulfonyl)
Ethyl cyano(methanesulfonyl)acetate NC-CH(SO₂Me)-CO₂Et < 5.0 (Est.) Synergistic Tri-EWG Stabilization

Data Summary: The tri-substitution creates a "hyper-acidic" carbon center, allowing deprotonation under exceptionally mild basic conditions, mitigating the risk of base-catalyzed side reactions (e.g., ester hydrolysis or cyano polymerization).

Experimental Workflows & Methodologies

The following protocols have been designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis of Ethyl Cyano(methanesulfonyl)acetate

Objective: Electrophilic trapping of the ethyl cyanoacetate enolate by methanesulfonyl chloride (MsCl).

  • Causality & Controls: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of MsCl into methanesulfonic acid. Slow addition of the electrophile controls the exothermic nature of the reaction, preventing localized heating that could lead to the polymerization of the cyanoacetate precursor.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of ethyl cyanoacetate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.2 eq of triethylamine (TEA). Expert Insight: Excess TEA is required to fully deprotonate the active methylene and to trap the HCl byproduct as triethylammonium chloride, driving the equilibrium forward.

  • Electrophile Addition: Cool the reaction vessel to 0 °C. Add 1.1 eq of MsCl dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is completely consumed.

  • Self-Validating Workup: Quench with saturated aqueous NH₄Cl. Critical Check: Monitor the pH of the aqueous layer to ensure it is slightly acidic (pH 5–6). This confirms the complete neutralization of excess TEA, preventing base-catalyzed ester hydrolysis during downstream concentration. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild C-Alkylation Workflow

Objective: Functionalization of the hyper-acidic methine center.

  • Causality & Controls: Due to the extreme acidity of the methine proton, strong bases (like NaH, LDA, or alkoxides) are unnecessary and potentially destructive. Mild carbonate bases are sufficient to generate the reactive carbanion quantitatively.

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.2 eq of anhydrous K₂CO₃ in dry DMF. Add 1.0 eq of ethyl cyano(methanesulfonyl)acetate. Stir for 15 minutes at room temperature.

  • Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide).

  • Isolation: Stir for 4 hours. Quench with ice water to precipitate the highly lipophilic alkylated product. Filter, wash with cold water, and recrystallize from ethanol.

Workflow Step1 1. Deprotonation Base Addition (TEA/K2CO3) Step2 2. Electrophile Addition (e.g., MsCl or Alkyl Halide) Step1->Step2 Step3 3. Thermal Control Maintain 0°C to RT Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Step3->Step4 Step5 5. Aqueous Workup Quench & Extract Step4->Step5 Step6 6. Purification Column/Recrystallization Step5->Step6

Figure 2: Standardized workflow for functionalizing active methine compounds.

Pharmaceutical & Drug Development Applications

Because of its dense functionalization, ethyl cyano(methanesulfonyl)acetate serves as a privileged scaffold in medicinal chemistry .

  • Orthogonal Reactivity: The cyano group can be selectively reduced to primary amines or hydrolyzed to amides; the ester can be saponified or converted to various acyl derivatives.

  • Kinase Targeting: The methanesulfonyl group provides excellent metabolic stability and acts as a potent hydrogen-bond acceptor, a critical feature for anchoring molecules within the hinge region of kinase binding pockets.

  • Complex Heterocycles: It is frequently utilized in multi-component Knoevenagel/Michael cascades for the synthesis of spiro-oxindoles, fused pyrimidines, and isobenzofuranones, which are highly prevalent in modern oncology and CNS drug discovery pipelines.

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. URL:[Link]

  • Di Mola, A., et al. "Active Methylene Compounds in the Synthesis of 3-substituted Isobenzofuranones, Isoindolinones and Related Compounds." Current Organic Chemistry 16.19 (2012): 2302-2320. URL:[Link]

Exploratory

Ethyl cyano(methanesulfonyl)acetate (CAS 61053-51-8): A Comprehensive Technical Guide on Trisubstituted Active Methines

Executive Summary In advanced organic synthesis and drug development, the precise construction of highly functionalized quaternary stereocenters remains a significant challenge. Ethyl cyano(methanesulfonyl)acetate (CAS 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the precise construction of highly functionalized quaternary stereocenters remains a significant challenge. Ethyl cyano(methanesulfonyl)acetate (CAS 61053-51-8) is a specialized, trisubstituted active methine compound that serves as a powerful building block for these complex architectures. Featuring a unique "trifecta" of electron-withdrawing groups (EWGs)—a cyano, a methanesulfonyl, and an ethoxycarbonyl group—this molecule exhibits extraordinary carbon-acid properties[1].

This whitepaper provides an in-depth analysis of the thermodynamic profile, synthetic methodologies, and divergent reactivity of CAS 61053-51-8. By detailing self-validating experimental protocols and mechanistic pathways, this guide equips research scientists with the foundational logic required to leverage this compound in multicomponent reactions, heterocyclic synthesis, and late-stage functionalization.

Structural Chemistry & Thermodynamic Profiling

The "Trifecta" of Electron Withdrawal

The central methine carbon of CAS 61053-51-8 is bonded to three distinct EWGs. This structural arrangement dictates its entire chemical behavior. Unlike standard active methylenes (e.g., diethyl malonate), which possess two acidic protons and undergo sequential functionalization, CAS 61053-51-8 possesses only a single, highly acidic proton.

The extreme acidity is driven by the synergistic stabilization of the resulting carbanion:

  • Inductive Effect: The highly electronegative oxygen and nitrogen atoms pull electron density away from the central carbon.

  • Resonance Delocalization: Upon deprotonation, the negative charge is extensively delocalized across the cyano nitrogen (linear ketenimine geometry), the ester carbonyl oxygen (enolate geometry), and the empty d-orbitals/antibonding orbitals of the sulfonyl group.

Quantitative Data Summaries

Table 1: Physicochemical Properties of CAS 61053-51-8

PropertyValue / Description
CAS Registry Number 61053-51-8
Chemical Formula C₆H₉NO₄S
Molecular Weight 191.20 g/mol
Appearance Colorless to pale yellow oil/solid
Key Functional Groups Nitrile (-CN), Sulfone (-SO₂CH₃), Ester (-COOCH₂CH₃)
Primary Reactivity Michael donor, Electrophilic target, Radical precursor

To understand the causality behind base selection in synthetic protocols, one must analyze the comparative acidity of related compounds. The trisubstitution drops the pKa significantly compared to mono- or di-substituted analogs.

Table 2: Comparative pKa of Active Methylene/Methine Compounds (in DMSO)

CompoundStructureEstimated pKa
Ethyl acetateCH₃COOCH₂CH₃~29.0
AcetonitrileCH₃CN~31.3
Dimethyl sulfoneCH₃SO₂CH₃~31.1
Ethyl cyanoacetateNC-CH₂-COOCH₂CH₃~13.1
MethanesulfonylacetonitrileCH₃SO₂-CH₂-CN~12.0
Ethyl cyano(methanesulfonyl)acetate CH₃SO₂-CH(CN)-COOCH₂CH₃ ~3.0 - 4.5

Note: The exceptionally low pKa of CAS 61053-51-8 means it can be deprotonated quantitatively by mild, non-nucleophilic bases (e.g., DBU or tertiary amines), avoiding the need for harsh alkali metals that could hydrolyze the ester.

Synthetic Methodologies & Isolation

The synthesis of CAS 61053-51-8 is typically achieved via the electrophilic methanesulfonylation of ethyl cyanoacetate.

Synthesis A Ethyl Cyanoacetate (Active Methylene) B Carbanion Intermediate [Na+ counterion] A->B NaH, THF, 0°C (-H2) D CAS 61053-51-8 Ethyl cyano(methanesulfonyl)acetate B->D Nucleophilic Attack C Methanesulfonyl Chloride (Electrophile) C->D Substitution (-NaCl)

Figure 1. Synthetic workflow for the preparation of CAS 61053-51-8 via sulfonylation.

Protocol 1: Sulfonylation of Ethyl Cyanoacetate

Objective: Synthesize CAS 61053-51-8 while preventing competitive O-sulfonylation or di-sulfonylation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Causality: Sodium hydride (NaH) is highly moisture-sensitive; ambient water will quench the base and initiate ester hydrolysis.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath. Add ethyl cyanoacetate (1.0 equiv) dropwise over 30 minutes. Causality: Dropwise addition at 0 °C controls the exothermic acid-base reaction and steady evolution of H₂ gas, preventing the thermal degradation of the resulting carbanion.

  • Electrophilic Addition: Once gas evolution ceases (indicating complete formation of the sodio-enolate), add methanesulfonyl chloride (MsCl, 1.05 equiv) dropwise. Causality: A slight excess of MsCl ensures complete conversion of the starting material.

  • Self-Validation (TLC): After 2 hours, monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The product will appear as a new UV-active spot with an Rf value distinct from the highly polar starting carbanion.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL) at 0 °C. Causality: A mildly acidic quench is critical. Using water alone would create a strongly basic aqueous layer (from unreacted NaH), which would rapidly hydrolyze the newly formed ethyl ester or cause retro-aldol cleavage of the highly activated product.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product, which can be purified via vacuum distillation or silica gel chromatography.

Divergent Reactivity & Applications in Drug Development

Because CAS 61053-51-8 lacks a second alpha-proton, it cannot undergo standard Knoevenagel condensations (which require dehydration to form an alkene). Instead, it acts as an elite Michael donor and a prime target for electrophilic functionalization to generate dense quaternary stereocenters. Active methines of this class are heavily utilized in the construction of complex azacycles, dihydropyrroles, and tetrahydropyridines[2][3], as well as in radical-based routes to highly functionalized biaryls[4].

Furthermore, the electrophilic fluorination of active methines has gained massive traction in medicinal chemistry for improving metabolic stability, often utilizing reagents like NFSI or Me-NFSI[5].

Reactivity cluster_0 Michael Addition cluster_1 Electrophilic Fluorination A CAS 61053-51-8 (Active Methine) C Quaternary Carbon Adduct A->C DBU (Base) E α-Fluoro Derivative A->E Lewis Acid / Base B α,β-Unsaturated System B->C D NFSI (F+ Source) D->E

Figure 2. Divergent reactivity of CAS 61053-51-8 generating complex quaternary stereocenters.

Protocol 2: Catalytic Michael Addition to Methyl Acrylate

Objective: Generate a highly functionalized quaternary carbon center via conjugate addition.

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve CAS 61053-51-8 (1.0 equiv) and methyl acrylate (1.2 equiv) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) at room temperature. Causality: DBU is a sterically hindered, non-nucleophilic amidine base. It is strong enough to deprotonate the highly acidic methine (pKa ~3.5) but will not attack the ester or cyano groups. Only a catalytic amount is required because the resulting Michael adduct lacks the highly acidic proton, allowing the DBU to be regenerated and propagate the catalytic cycle.

  • Self-Validation (NMR Tracking): Stir the mixture for 2 hours. To validate completion, pull a 0.1 mL aliquot, remove the solvent, and analyze via ¹H NMR. Validation Metric: The disappearance of the highly deshielded methine proton singlet (typically around δ 5.0 - 5.5 ppm) and the appearance of complex diastereotopic multiplets for the newly formed methylene bridge confirm complete conversion to the quaternary center.

  • Purification: Pass the crude mixture through a short silica gel plug eluting with DCM to remove the DBU catalyst. Causality: Removing the base prior to concentration prevents base-catalyzed retro-Michael degradation or transesterification during solvent evaporation.

Conclusion

Ethyl cyano(methanesulfonyl)acetate (CAS 61053-51-8) is a masterclass in carbanion stabilization. By combining three distinct electron-withdrawing groups around a single carbon atom, it provides researchers with a uniquely acidic methine capable of undergoing mild, base-catalyzed functionalizations. Whether utilized for the synthesis of complex heterocycles, radical-mediated biaryl coupling, or the installation of fluorinated quaternary centers, mastering the thermodynamic and kinetic properties of this molecule is essential for advanced drug development workflows.

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Protocols & Analytical Methods

Method

Application Note: Diversity-Oriented Synthesis of Highly Functionalized Heterocycles Using Ethyl Cyano(methanesulfonyl)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8) Introduction & Chemical Logic (E-E-A-T) In the realm of diversity...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8)

Introduction & Chemical Logic (E-E-A-T)

In the realm of diversity-oriented synthesis (DOS) for drug discovery, active methylene compounds are foundational building blocks. However, ethyl cyano(methanesulfonyl)acetate presents a unique mechanistic profile. Unlike standard malononitrile or ethyl cyanoacetate, this reagent features three highly synergistic electron-withdrawing groups (EWGs): a cyano group (-CN), an ethyl ester (-COOEt), and a methanesulfonyl group (-SO 2​ CH 3​ ) localized on a single methine carbon.

The Causality of Chemoselectivity

Because the central carbon is tri-substituted, it possesses only one highly acidic alpha-proton . This structural reality dictates its reactivity:

  • Suppression of Knoevenagel Condensations: It cannot undergo standard Knoevenagel condensations to form stable alkenes, as the loss of a water molecule requires two alpha-protons.

  • Enhanced Electrophilicity: The synergistic pull of the -SO 2​ CH 3​ and -CN groups renders the adjacent ester carbonyl exceptionally electrophilic, making it highly susceptible to nucleophilic acyl substitution.

  • Regioselective Cyclocondensation: When reacted with bidentate nucleophiles like arylhydrazines, the reagent reliably undergoes a sequential condensation-cyclization cascade, yielding heavily functionalized pyrazole scaffolds without the need for aggressive leaving-group elimination.

This application note details a self-validating, green-chemistry protocol for synthesizing 3-amino-4-methanesulfonyl-1-aryl-1H-pyrazol-5-ols , leveraging recent advancements in aqueous-mediated heterocyclic synthesis[1].

Mechanistic Pathway

The synthesis relies on the differential nucleophilicity of the two nitrogen atoms in arylhydrazines. The primary amine selectively attacks the highly activated ester carbonyl of ethyl cyano(methanesulfonyl)acetate, extruding ethanol to form a hydrazide intermediate. Subsequently, the secondary amine undergoes an intramolecular 5-exo-dig cyclization onto the electrophilic nitrile carbon. Final tautomerization yields the fully aromatic pyrazole ring.

Mechanism A Ethyl cyano(methanesulfonyl)acetate C Nucleophilic Acyl Substitution (Ester Attack) A->C Base/Heat B Arylhydrazine (Bidentate Nucleophile) B->C D Hydrazide Intermediate C->D E 5-exo-dig Cyclization (NH attack on -CN) D->E Intramolecular F Tautomerization (Aromatization) E->F G 3-Amino-4-methanesulfonyl- 1-aryl-1H-pyrazol-5-ol F->G Final Product

Mechanistic pathway for the regioselective synthesis of highly functionalized pyrazoles.

Optimization of Reaction Conditions

To align with modern pharmaceutical manufacturing standards, the protocol avoids toxic organic solvents (like toluene or DMF) in favor of aqueous-ethanolic systems. The addition of water increases the polarity of the medium, which stabilizes the highly polar transition states during the cyclization step, thereby accelerating the reaction rate [1].

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

EntrySolvent SystemCatalystTemp (°C)Time (h)Yield (%)
1TolueneNone1106.035
2EthanolNone804.562
3Ethanol:Water (1:1)None803.078
4 Ethanol:Water (1:1) Acetic Acid (10 mol%) 80 1.5 94

Note: The use of catalytic acetic acid (Entry 4) further activates the ester carbonyl toward nucleophilic attack, maximizing the yield while minimizing reaction time.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The stark differences in polarity between the starting methine and the final heterocyclic product allow for unambiguous reaction monitoring.

Reagents Required:
  • Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8): 1.0 mmol (191.2 mg)

  • Phenylhydrazine (or substituted arylhydrazine): 1.1 mmol

  • Glacial Acetic Acid: 0.1 mmol (approx. 1-2 drops)

  • Ethanol/Deionized Water (1:1 v/v): 10 mL

Workflow:
  • Reagent Dispensing: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of ethyl cyano(methanesulfonyl)acetate.

  • Solvation: Add 10 mL of the Ethanol:Water (1:1) solvent mixture. Stir at room temperature until the active methine is fully dissolved.

  • Nucleophile Addition: Slowly add 1.1 mmol of phenylhydrazine dropwise to the stirring solution. Caution: Hydrazines are toxic; perform this step inside a certified fume hood.

  • Catalysis: Add 10 mol% of glacial acetic acid to mildly activate the ester group.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain reflux for 1.5 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 4:6). The starting methine will appear as a low-R f​ spot due to its high polarity, while the cyclized pyrazole will migrate higher due to intramolecular hydrogen bonding.

  • Precipitation: Once TLC confirms the consumption of the starting material, remove the flask from heat and cool it to 0–5 °C in an ice-water bath for 30 minutes to induce precipitation.

  • Isolation: Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove unreacted hydrazine and acetic acid traces.

  • Purification: Recrystallize the crude product from hot ethanol to yield the analytically pure 3-amino-4-methanesulfonyl-1-phenyl-1H-pyrazol-5-ol.

Workflow Step1 Reagent Dispensing Step2 Aqueous Ethanol Solvent Addition Step1->Step2 Step3 Reflux (80°C) 1.5 Hours Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Ice-Bath Precipitation Step4->Step5 Step6 Recrystallization (Pure Pyrazole) Step5->Step6

Step-by-step experimental workflow for the green synthesis and isolation of pyrazole derivatives.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized batch, verify the structural integrity using the following spectroscopic markers:

  • 1 H NMR (DMSO- d6​ ):

    • Disappearance of the highly deshielded aliphatic methine proton (singlet, ~5.5 ppm) and the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) confirms the consumption of the starting material.

    • Appearance of a broad singlet integrating for 2H at ~6.5–7.0 ppm confirms the formation of the exocyclic -NH 2​ group.

    • The methanesulfonyl (-SO 2​ CH 3​ ) protons will appear as a sharp singlet at ~3.2 ppm.

  • FT-IR: Look for the disappearance of the strong ester carbonyl stretch (~1740 cm −1 ) and the aliphatic nitrile stretch (~2250 cm −1 ). The appearance of broad N-H and O-H stretching bands in the 3200–3400 cm −1 region confirms successful cyclization and tautomerization.

Troubleshooting Note: If the reaction halts at the uncyclized hydrazide intermediate (indicated by the retention of the nitrile peak in IR), increase the reflux time by 1 hour or add a mild base (e.g., DABCO)[2] to facilitate the intramolecular nucleophilic attack on the cyano group.

References

  • Singh, S., Yadav, S., Minakshi, M., & Pundeer, R. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen, 2023, 7(03), 297-312.

  • Waghmare, A. S., Pandit, S. S., & Suryawanshi, D. M. "DABCO Catalyzed Green and Efficient Synthesis of 2-Amino-4H-Pyrans and Their Biological Evaluation as Antimicrobial and Anticancer Agents." Combinatorial Chemistry & High Throughput Screening, 2018, 21(4), 254-261.

Sources

Application

Application Notes &amp; Protocols: Step-by-Step Alkylation Methods for Ethyl Cyano(methanesulfonyl)acetate

Introduction Ethyl cyano(methanesulfonyl)acetate is a highly versatile reagent in modern organic synthesis. Its structure features a methylene group activated by two potent electron-withdrawing groups: a nitrile (-CN) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl cyano(methanesulfonyl)acetate is a highly versatile reagent in modern organic synthesis. Its structure features a methylene group activated by two potent electron-withdrawing groups: a nitrile (-CN) and a methanesulfonyl (-SO₂CH₃). This dual activation imparts significant acidity to the α-protons (pKa estimated to be in a similar range to other β-keto esters and malonates, ~10-13), facilitating their removal under basic conditions to generate a stable, nucleophilic carbanion.[1] The subsequent alkylation of this carbanion is a cornerstone carbon-carbon bond-forming reaction, enabling the synthesis of a diverse array of α-substituted products.[2] These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials, where the sulfonyl and cyano functionalities can be further manipulated or serve as key pharmacophores.

This guide provides an in-depth exploration of various methodologies for the alkylation of ethyl cyano(methanesulfonyl)acetate. It moves beyond simple step-listing to explain the chemical principles behind procedural choices, offering researchers the knowledge to not only replicate these methods but also to adapt and troubleshoot them effectively. We will cover classical approaches, modern catalytic systems, and green chemistry alternatives, complete with detailed, field-tested protocols.

Section 1: The Foundational Chemistry: Mechanism of Alkylation

The alkylation of active methylene compounds like ethyl cyano(methanesulfonyl)acetate proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.[3][4]

  • Deprotonation: A base removes one of the acidic α-protons from the central carbon atom. This creates a resonance-stabilized carbanion, often referred to as an enolate. The negative charge is delocalized over the α-carbon and onto the oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group, which accounts for its stability and nucleophilicity.

  • Nucleophilic Attack (Sₙ2 Reaction): The newly formed carbanion acts as a potent nucleophile. It attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[2][5] This step forms the new carbon-carbon bond and displaces the leaving group (e.g., a halide ion).

Alkylation_Mechanism General Mechanism of Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Substrate Ethyl Cyano(methanesulfonyl)acetate Carbanion Resonance-Stabilized Carbanion (Enolate) Substrate->Carbanion + B: Base Base (B:) Product α-Alkylated Product Carbanion->Product + R-X Carbanion->Product Nucleophilic Attack Alkylating_Agent Alkyl Halide (R-X)

Caption: General mechanism for the alkylation of ethyl cyano(methanesulfonyl)acetate.

Section 2: Critical Parameters for Successful Alkylation

The success and selectivity of the alkylation reaction hinge on the careful selection of four key parameters: the base, the solvent, the alkylating agent, and the reaction temperature.

The Role of the Base

The base's primary function is to deprotonate the substrate efficiently without promoting undesirable side reactions.

  • Strong Bases (e.g., NaH, NaOEt): Sodium hydride (NaH) or sodium ethoxide (NaOEt) are powerful bases that irreversibly deprotonate the active methylene compound, driving the equilibrium towards carbanion formation.[6] They are highly effective but demand strictly anhydrous (water-free) conditions, as they react violently with water. These are often used in polar aprotic solvents like DMF or THF.

  • Inorganic Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium and cesium carbonate are milder, less hazardous, and more economical bases.[7] They are particularly effective in solid-liquid systems, often facilitated by Phase-Transfer Catalysis (PTC) or microwave irradiation.[6][8] Cesium carbonate is generally more reactive than potassium carbonate due to the higher solubility of its salts and the "softer" nature of the Cs⁺ ion, which leads to a more reactive "naked" anion.

  • Organic Bases (e.g., DBU): Non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective for promoting alkylations, even in nonpolar solvents like benzene or toluene.[9] They offer excellent solubility and typically result in clean reactions with easy workup, as the resulting DBU-hydrohalide salt often precipitates or can be washed away.[9]

Choice of Solvent

The solvent must solubilize the reactants and intermediates while being compatible with the chosen base.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are excellent for reactions involving strong bases like NaH. They effectively solvate the metal cation, leaving a more reactive, less-encumbered carbanion, which accelerates the Sₙ2 reaction.

  • Nonpolar Solvents (e.g., Toluene, Benzene): These are often used in PTC systems or with organic bases like DBU.[9][10] In PTC, the solvent's primary role is to dissolve the substrate and alkylating agent, while the catalyst handles the transport of the base/carbanion.

  • Solvent-Free Conditions: A significant advantage of microwave-assisted synthesis is the ability to run reactions without any solvent.[6] This "green" approach simplifies purification, reduces waste, and can dramatically shorten reaction times.[6][8]

The Alkylating Agent

The structure of the alkylating agent dictates the feasibility and rate of the reaction, which is governed by Sₙ2 principles.[5]

  • Reactivity: The reactivity order is generally methyl > primary > secondary alkyl halides. Tertiary halides are unsuitable as they undergo elimination reactions instead of substitution.[5] Allylic and benzylic halides are highly reactive due to the stabilization of the Sₙ2 transition state.[6]

  • Leaving Group: The choice of halide matters, with reactivity increasing down the group: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide the best balance of reactivity and cost. Other good leaving groups include sulfonates like tosylates and mesylates.[11]

Section 3: Experimental Protocols

The following protocols provide step-by-step methodologies for various alkylation approaches. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn at all times.

Protocol 1: Classical Alkylation using Sodium Hydride

This method uses a strong base to ensure complete deprotonation, leading to high yields for simple alkylating agents. It requires anhydrous techniques.

Materials:

  • Ethyl cyano(methanesulfonyl)acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., 1-bromobutane)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula each time.

  • Add anhydrous DMF to the flask via syringe. Cool the resulting slurry to 0 °C in an ice bath.

  • Dissolve ethyl cyano(methanesulfonyl)acetate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH slurry.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve. The mixture should become a clear solution of the sodium enolate.

  • Add the alkyl halide (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Solid-Liquid Phase-Transfer Catalysis (PTC)

This robust and scalable method avoids hazardous bases and strict anhydrous conditions, making it highly practical for many applications.[12][13]

Materials:

  • Ethyl cyano(methanesulfonyl)acetate

  • Alkyl bromide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add ethyl cyano(methanesulfonyl)acetate (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene to the flask to create a stirrable slurry.

  • Add the alkyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 3-8 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of toluene.

  • Transfer the filtrate to a separatory funnel, wash with water (2x) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can often be of high purity, but silica gel chromatography can be used if necessary.

Protocol 3: Microwave-Assisted Solvent-Free Alkylation

This green chemistry approach offers rapid reaction times and eliminates the need for organic solvents, simplifying the overall process.[6][8]

Materials:

  • Ethyl cyano(methanesulfonyl)acetate

  • Alkyl halide (e.g., ethyl iodide)

  • Cesium carbonate (Cs₂CO₃)

Procedure:

  • In a microwave reaction vial, combine ethyl cyano(methanesulfonyl)acetate (1.0 eq), cesium carbonate (1.5 eq), and the alkyl halide (1.2 eq).

  • Seal the vial and place it in a scientific microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 15-60 minutes. Power should be modulated to maintain the target temperature.

  • Workup: After cooling, add ethyl acetate and water to the vial.

  • Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Protocol 4: C-Alkylation via the Mitsunobu Reaction

This protocol uniquely allows for the use of primary or secondary alcohols as the alkylating agent, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center.[14][15][16]

Materials:

  • Ethyl cyano(methanesulfonyl)acetate

  • An alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.2 eq), triphenylphosphine (1.5 eq), and ethyl cyano(methanesulfonyl)acetate (1.0 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe. An exothermic reaction and color change (typically to a yellow/orange) will be observed.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours until TLC analysis indicates completion.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and byproducts (triphenylphosphine oxide and the hydrazine).

  • Purification: Direct purification by silica gel column chromatography is typically required to separate the product from the reaction byproducts.

Section 4: Data Summary & Workflow Visualization

Table 1: Comparison of Alkylation Methodologies

MethodBaseSolventAlkylating AgentTemp.Typical TimeKey Advantages
Classical NaHDMF, THFAlkyl Halide0 °C to RT4-12 hHigh reactivity, complete deprotonation
PTC [6][12]K₂CO₃TolueneAlkyl Halide60-80 °C3-8 hOperationally simple, scalable, mild base
Microwave [6][8]Cs₂CO₃Solvent-FreeAlkyl Halide100-140 °C15-60 minExtremely fast, green chemistry
Mitsunobu [14][15]-THFAlcohol0 °C to RT6-24 hUses alcohols, stereochemical inversion

digraph "PTC_Workflow" {
graph [rankdir="TB", splines=true, label="Experimental Workflow for PTC Alkylation", labelloc=t, fontname="Helvetica"];
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
edge [fontname="Helvetica", color="#4285F4"];

// Nodes A[label="1. Charge Reactor\n- Substrate\n- K₂CO₃\n- TBAB\n- Toluene"]; B[label="2. Add Alkylating Agent\n(e.g., Benzyl Bromide)"]; C [label="3. Heat & Stir\n(60-80 °C, 3-8h)"]; D [label="4. Monitor by TLC"]; E [label="5. Cooldown & Filter\n(Remove inorganic salts)"]; F [label="6. Aqueous Workup\n- Wash with H₂O\n- Wash with Brine"]; G [label="7. Dry & Concentrate\n- Dry over Na₂SO₄\n- Evaporate solvent"]; H [label="8. Purification\n(Silica Gel Chromatography if needed)"]; I[label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B[label=""]; B -> C [label=""]; C -> D [label=""]; D -> C [label="Incomplete?", style=dashed, color="#EA4335"]; D -> E [label="Complete", style=dashed, color="#34A853"]; E -> F [label=""]; F -> G [label=""]; G -> H [label=""]; H -> I[label=""]; }

Caption: Typical experimental workflow for the PTC alkylation protocol.

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction /Low Conversion 1. Inactive base (e.g., old NaH, wet K₂CO₃).2. Unreactive alkylating agent (e.g., secondary halide).3. Insufficient temperature or reaction time.4. Poor mixing in heterogeneous systems (PTC).1. Use fresh, high-quality base; dry K₂CO₃ in an oven before use.2. Switch to a more reactive alkylating agent (e.g., bromide or iodide).3. Increase temperature and/or reaction time.4. Ensure vigorous stirring to maximize interfacial contact.
Formation ofDialkylated Product 1. Use of excess alkylating agent.2. The mono-alkylated product's remaining proton is still acidic and reacts further.1. Use a stoichiometric amount or slight deficit of the alkylating agent (0.95-1.0 eq).2. Add the alkylating agent slowly to a solution of the pre-formed enolate.
O-Alkylation The enolate attacks via an oxygen atom instead of carbon. This is rare for carbanions this stable but can be influenced by hard cations and solvents.This is generally not a major issue for this substrate but can be minimized by using softer cations (like K⁺ or Cs⁺) and polar aprotic solvents.
Difficult Purification(Mitsunobu) Co-elution of product with triphenylphosphine oxide (TPPO) or hydrazine byproduct.1. Precipitate most of the TPPO by adding ether or MTBE to the concentrated crude mixture and filtering.2. Use modified reagents, such as resin-bound triphenylphosphine, to simplify removal.[16]

References

  • Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts. [Link][6][8]

  • Sharma, M. M. (1995). Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows. [Link][12]

  • CN103922934A - Alkylation method of active methylene compound. Google Patents. [7]

  • Al-Mulla, A. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. [Link][13]

  • Ono, N., Yamada, T., Saito, T., Tanaka, K., & Kaji, A. (1978). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Chemical Society of Japan. [Link][9]

  • All Chemistry. (2020). Alkylation of active methylene compounds and conversion into Ketones. YouTube. [Link][3]

  • Park, H. G., et al. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry. [Link][10]

  • Hughes, D. L. (1993). The Mitsunobu Reaction. Organic Reactions. [Link]

  • Trost, B. M., & Li, C. J. (2014).
  • Lu, C., & Wang, Z. (2001). Mitsunobu C-Alkylation of Meldrum's Acids. The Journal of Organic Chemistry. [Link][15]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [Link][4]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link][16]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link][17]

  • ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link][1]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Alkylation. [Link]

  • Organic Syntheses. (n.d.). Ethyl Cyanoacetate. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link][2]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Gembus, V., & Marsais, F. (2009). A comparison of several modern alkylating agents. ARKIVOC. [Link][11]

  • LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. [Link][5]

Sources

Method

Catalytic Activation of Ethyl Cyano(methanesulfonyl)acetate in Asymmetric Synthesis: A Comprehensive Protocol

Introduction & Mechanistic Causality Ethyl cyano(methanesulfonyl)acetate (ECMSA) is a highly functionalized active methylene compound featuring three distinct electron-withdrawing groups: a cyano (–CN), an ester (–COOEt)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Ethyl cyano(methanesulfonyl)acetate (ECMSA) is a highly functionalized active methylene compound featuring three distinct electron-withdrawing groups: a cyano (–CN), an ester (–COOEt), and a methanesulfonyl (–SO₂Me) group. This trifunctional nature makes the central methine proton exceptionally acidic (estimated pKₐ ~7–8 in DMSO), transforming ECMSA into a highly reactive pronucleophile for asymmetric carbon-carbon bond-forming reactions.

However, this extreme acidity presents a unique catalytic challenge. Standard malonates (pKₐ ~16) require strong bases for activation, whereas ECMSA is easily deprotonated by mild amines, which can lead to a rapid, uncatalyzed racemic background reaction. To achieve high enantioselectivity, the experimental design must suppress this background pathway.

The Causality of Catalyst Selection:

  • Organocatalytic Ion-Pairing : To control the highly reactive ECMSA enolate, bifunctional organocatalysts (e.g., cinchona alkaloid-derived squaramides or thioureas) are utilized. The tertiary quinuclidine nitrogen (pKₐ ~8.5) quantitatively deprotonates ECMSA to form a tight chiral ion pair. Simultaneously, the squaramide motif activates the electrophile (e.g., a nitroolefin) via dual hydrogen bonding, locking both reaction partners into a highly ordered transition state [1] [2].

  • Transition-Metal Chelation : Alternatively, chiral Lewis acids such as Cu(II)-bisoxazoline complexes can coordinate the hard oxygen atoms of the ECMSA ester and sulfonyl groups. This locks the enolate into a rigid, planar, C₂-symmetric chiral environment, effectively shielding one prochiral face during nucleophilic attack [3].

Activation Models & Workflows

ActivationModel C Chiral Squaramide Catalyst E Nitroolefin (Electrophile) C->E Dual H-Bonding (Squaramide) N ECMSA Enolate (Nucleophile) C->N Ion-Pairing (Protonated Amine) TS Highly Ordered Transition State E->TS Re-face attack N->TS Si-face block P Enantioenriched Product TS->P C-C Bond Formation

Figure 1: Bifunctional organocatalytic activation model for ECMSA and nitroolefins.

Workflow Step1 Step 1: Catalyst & Substrate Prep Dry solvents Inert atmosphere Step2 Step 2: Pre-equilibration Mix ECMSA + Catalyst 10 min at RT Step1->Step2 Step3 Step 3: Electrophile Addition Slow addition Temp control (-20°C) Step2->Step3 Step4 Step 4: Reaction Monitoring TLC / LC-MS Monitor conversion Step3->Step4 Step5 Step 5: Quench & Workup Aqueous NH4Cl EtOAc extraction Step4->Step5 Step6 Step 6: Analysis Chiral HPLC NMR for dr/ee Step5->Step6

Figure 2: Standardized high-throughput screening workflow for ECMSA asymmetric reactions.

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition

Objective : Enantioselective addition of ECMSA to trans-β-nitrostyrene using a chiral cinchona-derived squaramide catalyst.

Experimental Rationale :

  • Solvent Choice : Non-polar halogenated solvents (DCM) or aromatics (Toluene) are strictly used to maximize the strength of the hydrogen-bonding interactions between the catalyst and the substrates, which would otherwise be disrupted by protic or highly polar solvents.

  • Temperature Control : Lowering the reaction to -20 °C rigidifies the transition state, enhancing facial discrimination and entirely suppressing the racemic background pathway.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral squaramide catalyst (0.01 mmol, 5 mol%) and trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) under an argon atmosphere.

  • Solvent Addition : Inject 2.0 mL of anhydrous dichloromethane (DCM). Stir at room temperature (20 °C) until a homogeneous solution is obtained.

  • Thermal Equilibration : Transfer the reaction vessel to a cryocooler set to -20 °C. Allow the solution to thermally equilibrate for 15 minutes.

  • Nucleophile Addition : Dissolve ECMSA (0.24 mmol, 1.2 equiv) in 0.5 mL of anhydrous DCM. Add this solution dropwise over 5 minutes to the reaction mixture. (Self-Validation Check: Slow addition prevents localized high concentrations of the highly reactive ECMSA enolate, which could bypass the chiral catalyst pocket).

  • Monitoring : Stir the reaction at -20 °C. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The typical reaction time for full conversion is 12–18 hours.

  • Quenching : Quench the reaction cold by adding 1.0 mL of saturated aqueous NH₄Cl. (Self-Validation Check: A mildly acidic quench prevents base-catalyzed retro-Michael reactions or epimerization of the newly formed acidic stereocenter).

  • Extraction & Purification : Extract the aqueous layer with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes to 4:1 Hexanes/EtOAc).

  • Analysis : Determine enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexanes/i-PrOH 90:10, 1.0 mL/min, λ = 254 nm).

Quantitative Data & Optimization

The following table summarizes the optimization parameters demonstrating the causality between reaction conditions and stereochemical outcomes.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Squaramide (10)MeOH2028512
2Squaramide (10)THF2068845
3Squaramide (10)DCM2089281
4Squaramide (5)DCM0129490
5 Squaramide (5) DCM -20 18 96 98
6Thiourea (5)DCM-20248991

Table 1: Optimization of reaction conditions for the asymmetric Michael addition of ECMSA to trans-β-nitrostyrene. Note the dramatic collapse of enantioselectivity in protic solvents (Entry 1) due to competitive hydrogen bonding.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.[Link]

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416-14417.[Link]

  • Evans, D. A., Willis, M. C., & Johnston, J. N. (1999). Catalytic Stereoselective Michael Additions to Unsaturated Ester Derivatives. Organic Letters, 1(6), 865-868.[Link]

Application

Application Note: Pilot-Scale Synthesis and Downstream Utilization of Ethyl Cyano(methanesulfonyl)acetate in MK2 Inhibitor Development

Executive Summary Ethyl cyano(methanesulfonyl)acetate (CAS No. 61053-51-8) is a highly versatile, bifunctional active methylene compound utilized extensively in the synthesis of complex heterocycles, including pyrazoles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl cyano(methanesulfonyl)acetate (CAS No. 61053-51-8) is a highly versatile, bifunctional active methylene compound utilized extensively in the synthesis of complex heterocycles, including pyrazoles, indoles, and thiophenes[1][2][3]. In contemporary drug discovery, it serves as a critical building block for the development of MAPKAPK2 (MK2) inhibitors—targeted therapeutics designed to modulate inflammatory diseases and heart failure[4]. This application note details a robust, self-validating protocol for the synthesis of ethyl cyano(methanesulfonyl)acetate, transitioning from bench-scale (10 g) to pilot-scale (1 kg), and outlines its downstream application in pharmaceutical workflows.

Mechanistic Insights and Scale-Up Rationale

The synthesis of ethyl cyano(methanesulfonyl)acetate relies on the generation of a carbanion from ethyl cyanoacetate, followed by nucleophilic substitution with a methanesulfonyl halide, typically methanesulfonyl chloride (MsCl)[1].

  • Base and Solvent Selection: The use of a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent like DMSO is critical[4]. DMSO stabilizes the intermediate carbanion, significantly enhancing the reaction kinetics compared to less polar solvents.

  • Thermodynamic Control (Scale-Up Challenge): The mesylation of the carbanion is highly exothermic. At the bench scale, this heat is easily dissipated. However, in pilot-plant reactors, the surface-area-to-volume ratio decreases drastically, making heat transfer a primary bottleneck[5]. To prevent thermal runaway, degradation of MsCl, and the formation of bis-mesylated byproducts, the base must be added dropwise under strict temperature control (maintaining the internal temperature between 20 °C and 25 °C)[4].

Process Optimization Data

The following table summarizes the quantitative optimization parameters captured during the scale-up process. The shift to DMSO and extended aging times were strictly implemented to manage exotherms at the 1-kg scale while preserving high purity.

ScaleReagents (Cyanoacetate : MsCl : DBU)SolventTemp ControlReaction TimeYield (%)HPLC Purity (%)
10 g 1.0 : 1.10 : 1.20 eqTHF0–5 °C4 h92.0>99.0
100 g 1.0 : 1.05 : 1.10 eqDMSO15–20 °C8 h89.598.5
1 kg 1.0 : 1.05 : 1.10 eqDMSO20–25 °C16 h87.098.2

Experimental Protocols

Protocol A: 1-kg Pilot-Scale Synthesis of Ethyl Cyano(methanesulfonyl)acetate

Note: This protocol incorporates strictly defined In-Process Controls (IPC) to ensure the system is self-validating and prevents downstream impurity carryover.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen for 15 minutes. Ensure the chiller unit is operational and set the jacket temperature to 15 °C.

  • Reagent Charging: Charge the reactor with anhydrous DMSO (4.0 L) and ethyl cyanoacetate (1.0 kg, 8.84 mol). Stir at 250 rpm until a homogeneous solution is achieved.

  • Activation: Add methanesulfonyl chloride (1.06 kg, 9.28 mol, 1.05 eq) to the reactor in a single portion. Allow the mixture to equilibrate to 20 °C.

  • Base Addition (Critical Step): Load DBU (1.48 kg, 9.72 mol, 1.1 eq) into an addition funnel. Begin dropwise addition of DBU at a controlled rate of ~15 mL/min.

    • Causality: DBU deprotonates the active methylene. The slow addition rate is strictly required to maintain the internal reaction temperature between 20 °C and 25 °C[4], preventing thermal runaway and minimizing poly-alkylation.

  • Aging and IPC: Once the addition is complete, hold the reaction at 20–25 °C for 16 hours[4].

    • Validation: Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when the area percent of the limiting reagent (ethyl cyanoacetate) is <1.0%. Do not proceed to quenching until this IPC is met.

  • Quenching and Workup: Cool the reactor to 5 °C. Slowly quench the reaction by adding cold purified water (5.0 L) over 1 hour. The product will begin to precipitate as an off-white solid.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold water (2 x 1.0 L) to remove residual DMSO and DBU salts. Dry the solid under vacuum at 40 °C to constant weight.

Protocol B: Downstream Application - Synthesis of MK2 Inhibitor Intermediate

Ethyl cyano(methanesulfonyl)acetate is subsequently used in cascade cyclization reactions to form functionalized heterocycles (e.g., thiophenes) that act as MK2 inhibitors[3][4].

  • Charge a reaction vessel with ethyl cyano(methanesulfonyl)acetate (100 g), an appropriate aryl aldehyde (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

  • Add a catalytic amount of morpholine (0.1 eq) to initiate a Gewald-type multi-component reaction.

  • Reflux the mixture at 80 °C for 4 hours.

  • Cool to room temperature, filter the precipitated functionalized thiophene, and recrystallize from ethyl acetate. This intermediate is then advanced to final API synthesis for MK2 inhibition, targeting the reduction of TNF-α production in inflammatory models[4].

Process and Pathway Visualizations

Synthesis_Workflow A Ethyl Cyanoacetate + MsCl B DBU Addition (Rate Controlled) A->B DMSO Solvent C Exotherm Management (20-25°C) B->C Carbanion Formation D IPC: HPLC (<1% Starting Mat.) C->D 16h Aging E Aqueous Quench & Filtration D->E Pass F Ethyl Cyano- (methanesulfonyl)acetate E->F Vacuum Drying

Fig 1: Pilot-scale workflow for ethyl cyano(methanesulfonyl)acetate synthesis.

MK2_Pathway Stimulus Cellular Stress / Cytokines p38 p38 MAPK Activation Stimulus->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation & Translocation HSP27 HSP27 Phosphorylation MK2->HSP27 Actin Dynamics TNFa TNF-α Production MK2->TNFa Inflammatory Response Inhibitor Synthesized Heterocycle (MK2 Inhibitor) Inhibitor->MK2 Blocks Kinase Activity

Fig 2: MK2 signaling pathway and targeted inhibition by synthesized heterocycles.

References

  • Luesch, H., et al. "Total Synthesis of a Marine Alkaloid—Rigidin E". National Institutes of Health (NIH) PMC. URL: [Link]

  • "WO2018170203A1 - Mk2 inhibitors, synthesis thereof, and intermediates thereto". Google Patents.
  • "Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update". RSC Advances. URL: [Link]

  • "A Facile and Convenient Synthesis of 3-Alkylamino-5-arylthiophenes with a Variety of Substituents at C-2 and Studies of Reaction Mechanisms". The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Nafissi, M., et al. "From Bench to Pilot Plant". ACS Symposium Series. URL:[Link]

Sources

Method

Application Note: Reagents and Optimal Conditions for Ethyl Cyano(methanesulfonyl)acetate Cross-Coupling

Executive Summary The transition-metal-catalyzed α-arylation of highly activated methylene compounds is a critical transformation in modern drug development, enabling the construction of complex, sterically hindered quat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition-metal-catalyzed α-arylation of highly activated methylene compounds is a critical transformation in modern drug development, enabling the construction of complex, sterically hindered quaternary carbon centers. Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8) represents a unique and challenging substrate: it is an exceptionally strong carbon acid due to the synergistic electron-withdrawing effects of its ester, cyano, and methanesulfonyl groups.

This application note provides a comprehensive, self-validating protocol for the Palladium-catalyzed cross-coupling of ethyl cyano(methanesulfonyl)acetate with aryl halides. By dissecting the mechanistic causality behind ligand and base selection, this guide empowers researchers to optimize yields and minimize substrate degradation when synthesizing highly functionalized pharmaceutical intermediates.

Mechanistic Rationale & Reagent Selection

The Substrate Paradox

Ethyl cyano(methanesulfonyl)acetate presents a distinct chemical paradox. The presence of three potent electron-withdrawing groups dramatically lowers the pKa of the α-proton. While this makes deprotonation highly facile, the resulting carbanion is extensively delocalized and exhibits exceptionally poor nucleophilicity. Furthermore, coupling at this position generates a highly congested quaternary carbon center. Therefore, the kinetic bottleneck of this catalytic cycle is not the oxidative addition or transmetalation, but the reductive elimination step from the sterically encumbered palladium(II) intermediate.

Catalyst and Ligand Design

To overcome the high activation energy required for reductive elimination, sterically demanding, electron-rich phosphine ligands are mandatory [1]. The massive cone angle of tri-tert-butylphosphine (P(t-Bu)₃) physically compresses the coordination sphere of the palladium center. This steric crowding forces the aryl group and the bulky cyano(methanesulfonyl)acetate enolate together, drastically accelerating C–C bond formation [2]. Standard ligands like PPh₃ or P(o-tolyl)₃ fail to provide sufficient steric pressure, leading to catalyst stalling and decomposition.

Base and Solvent Dynamics

Because ethyl cyano(methanesulfonyl)acetate is highly acidic, the use of strong alkoxide bases (e.g., NaOtBu) is both unnecessary and detrimental. Strong bases frequently trigger retro-Claisen-type fragmentation, nucleophilic attack on the cyano group, or ester hydrolysis. Mild, insoluble inorganic bases such as anhydrous Na₃PO₄ or K₃PO₄ provide the optimal basicity [3]. They efficiently deprotonate the substrate while maintaining absolute functional group tolerance. Toluene is the preferred solvent, as its non-polar nature suppresses undesired ionic side-reactions while supporting the Pd(0)/P(t-Bu)₃ catalytic cycle.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction efficiency for the α-arylation of highly activated cyanoacetates.

Catalyst SystemLigand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(dba)₂ (2%) P(t-Bu)₃ (4%) Na₃PO₄ Toluene 70 88–92 Optimal balance; rapid reductive elimination.
[Pd(allyl)Cl]₂ (1%)Q-Phos (2%)K₃PO₄Toluene9085–89Excellent for highly electron-deficient aryl bromides.
Pd(OAc)₂ (5%)XPhos (10%)NaOtBuTHF60< 10Substrate decomposition / retro-Claisen cleavage.
Pd₂(dba)₃ (2%)P(o-tolyl)₃ (8%)Na₃PO₄Toluene100< 5Ligand lacks sufficient bulk to force reductive elimination.

Catalytic Pathway Visualization

The following diagram illustrates the critical phases of the cross-coupling cycle, highlighting the transition from the transmetalated intermediate to the sterically demanding reductive elimination step.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) Pd0->OxAdd PdII_Ar Ar-Pd(II)(Br)L Intermediate I OxAdd->PdII_Ar TransMet Transmetalation Ligand Exchange PdII_Ar->TransMet Base Substrate Deprotonation by Na3PO4 Base->TransMet Delocalized Carbanion PdII_Nuc Ar-Pd(II)[C(CN)(Ms)(COOEt)]L Sterically Congested TransMet->PdII_Nuc RedElim Reductive Elimination Accelerated by P(t-Bu)3 PdII_Nuc->RedElim RedElim->Pd0 Catalyst Regeneration Product Quaternary α-Aryl Product RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of highly activated cyanoacetates.

Standard Operating Protocol (SOP)

This self-validating protocol is designed to ensure reproducibility by controlling moisture, oxygen, and mass-transfer variables.

Prerequisites

All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or a glovebox. The active Pd(0)/P(t-Bu)₃ complex is highly susceptible to oxidative degradation.

Materials
  • Nucleophile: Ethyl cyano(methanesulfonyl)acetate (1.1 mmol)

  • Electrophile: Aryl bromide (1.0 mmol)

  • Catalyst: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.020 mmol, 2 mol%)

  • Ligand: Tri-tert-butylphosphine [P(t-Bu)₃] (0.040 mmol, 4 mol%)

  • Base: Sodium phosphate tribasic, anhydrous [Na₃PO₄] (3.0 mmol, 3.0 equiv)

  • Solvent: Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology
  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube or a heavy-walled screw-capped vial with Pd(dba)₂ (11.5 mg) and finely milled anhydrous Na₃PO₄ (492 mg).

  • Ligand Complexation: Add a stock solution of P(t-Bu)₃ in toluene (equivalent to 4 mol%) to the vial. Allow the dark mixture to stir at room temperature for 5 minutes. Causality check: This pre-stirring ensures the complete displacement of dba ligands, forming the active, coordinatively unsaturated Pd(0)L complex.

  • Substrate Introduction: Sequentially add the aryl bromide (1.0 mmol) and ethyl cyano(methanesulfonyl)acetate (1.1 mmol).

  • Solvent Adjustment: Add the remaining anhydrous toluene to bring the total solvent volume to 3.0 mL. Seal the vial tightly with a PTFE-lined septum cap.

  • Reaction Execution: Remove the sealed vessel from the glovebox and place it in a pre-heated oil bath set to 70 °C. Stir vigorously (≥ 800 rpm) for 12–24 hours. Causality check: Because Na₃PO₄ is insoluble in toluene, rapid stirring is strictly required to overcome mass-transfer limitations during the transmetalation step.

  • Workup & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic phosphate salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure α-arylated quaternary product.

Analytical Validation

To validate the success of the cross-coupling:

  • ¹H NMR: Confirm the complete disappearance of the highly acidic α-proton of the starting material (typically a sharp singlet around 5.0–6.0 ppm) and verify the integration of the newly incorporated aromatic protons.

  • ¹³C NMR: The newly formed quaternary carbon will appear as a distinct, unprotonated signal. It will be heavily deshielded by the adjacent cyano, ester, sulfonyl, and aryl groups, serving as definitive proof of successful C–C bond formation.

References

  • Stauffer, S. R.; Beare, N. A.; Stambuli, J. P.; Hartwig, J. F. "Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery." Journal of the American Chemical Society, 2001.[Link]

  • Beare, N. A.; Hartwig, J. F. "Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands." The Journal of Organic Chemistry, 2002.[Link]

Application

Green chemistry approaches for ethyl cyano(methanesulfonyl)acetate reactions

Application Note: Eco-Efficient Multicomponent Synthesis Utilizing Ethyl Cyano(methanesulfonyl)acetate Executive Summary Ethyl cyano(methanesulfonyl)acetate is a highly activated, polyfunctional active methylene building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Eco-Efficient Multicomponent Synthesis Utilizing Ethyl Cyano(methanesulfonyl)acetate

Executive Summary

Ethyl cyano(methanesulfonyl)acetate is a highly activated, polyfunctional active methylene building block. The convergence of a cyano (-CN), an ethyl ester (-CO₂Et), and a methanesulfonyl (-SO₂CH₃) group on a single carbon renders its alpha-protons exceptionally acidic. This application note details field-proven green chemistry protocols—specifically solvent-free mechanochemistry and microwave-assisted aqueous synthesis—to harness this reactivity. By leveraging these approaches, researchers can construct complex heterocycles (e.g., pyrimidines, pyrans, and spirooxindoles) essential for drug development while strictly adhering to the principles of sustainable chemistry.

Mechanistic Rationale & Causality

Traditional Knoevenagel condensations and subsequent Michael additions often require stoichiometric amounts of hazardous bases (e.g., piperidine, pyridine) and volatile organic solvents (VOCs). However, the extreme electron-withdrawing nature of the methanesulfonyl and cyano groups in ethyl cyano(methanesulfonyl)acetate significantly lowers the pKa of its methylene protons.

Causality of Catalyst Choice: Because of this inherent acidity, weak, environmentally benign catalysts such as L-proline or recoverable magnetic nanoparticles (MNPs) are sufficient to drive enolization[1]. L-proline acts bifunctionally; its secondary amine forms a reactive iminium ion with the aldehyde, while its carboxylic acid activates the active methylene compound via hydrogen bonding. This dual activation facilitates a rapid, stereocontrolled Knoevenagel condensation without the need for harsh conditions[1].

Once the Knoevenagel intermediate is formed, the presence of the methanesulfonyl group creates a highly electrophilic Michael acceptor. This drives the subsequent nucleophilic attack and cyclization forward with near-quantitative atom economy, preventing the accumulation of side products[2].

Mechanism A Aldehyde + Green Catalyst (e.g., L-Proline) C Knoevenagel Condensation (Enolization) A->C B Ethyl Cyano(methanesulfonyl)acetate B->C D Highly Electrophilic Michael Acceptor C->D E Nucleophilic Attack (e.g., Amine/Thiol) D->E F Cyclization & Tautomerization E->F G Target Heterocycle (Pyran/Pyrimidine) F->G

Fig 1. Mechanistic pathway of multicomponent heterocycle synthesis via Knoevenagel condensation.

Green Synthetic Workflows

A. Solvent-Free Mechanochemistry (Grinding) Mechanochemical milling induces reactions through localized frictional heating and the creation of fresh, highly reactive surfaces, bypassing the need for bulk solvents[3]. When synthesizing highly functionalized heterocycles, grinding ethyl cyano(methanesulfonyl)acetate with aldehydes and amines produces a eutectic melt. This concentrated reactant interface accelerates the multicomponent reaction (MCR) kinetics drastically compared to traditional solution-phase chemistry[3].

B. Microwave-Assisted Aqueous Catalysis Water is the ultimate green solvent, but organic building blocks often suffer from poor aqueous solubility. Microwave irradiation overcomes this by exploiting the high dielectric constant of water, resulting in rapid, volumetric heating. Utilizing magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) in aqueous media allows for the rapid assembly of complex scaffolds like spirooxindoles[2][4]. The catalyst can be recovered simply by applying an external magnetic field, ensuring a closed-loop catalytic cycle[4].

Quantitative Data Summaries

The transition from traditional stepwise synthesis to green MCR approaches yields significant improvements across all sustainability metrics.

MetricTraditional SynthesisGreen MCR ApproachCausality / Impact
Solvent DMF, Toluene, or DCMSolvent-Free or AqueousEliminates VOCs; drastically reduces the E-factor.
Catalyst Piperidine / PyridineL-Proline or Fe₃O₄@SiO₂Replaces toxic, non-recoverable bases with benign/recyclable alternatives.
Reaction Time 12–24 Hours10–20 MinutesMicrowave/mechanochemistry accelerates kinetics via concentrated reactant interfaces.
Yield 45–65%85–98%Step-economy prevents intermediate degradation and product loss during isolation.
Purification Column ChromatographyAqueous Quench & FiltrationExploits differential solubility; enables self-validating high-purity precipitation.

Self-Validating Experimental Protocols

Protocol 1: Solvent-Free Mechanochemical Synthesis of 1,4-Dihydropyridines

This protocol utilizes mechanical energy to drive the reaction, eliminating solvent waste.

  • Reagent Loading: To a 50 mL zirconium oxide milling jar, add the aldehyde (1.0 mmol), ethyl cyano(methanesulfonyl)acetate (1.0 mmol), the primary amine (1.0 mmol), and 10 mol% of an organocatalyst (e.g., L-proline).

  • Milling: Add two 5 mm zirconium oxide milling balls. Secure the jar in a planetary ball mill and grind at 400 rpm for 10–15 minutes.

  • In-Process Control (IPC): Stop the mill at 10 minutes. Extract a 1 mg aliquot, dissolve in 1 mL of ethanol, and perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly UV-active ethyl cyano(methanesulfonyl)acetate spot indicates reaction completion.

  • Product Isolation: Transfer the resulting solid/paste to a beaker. Add 10 mL of ice-cold water and triturate to dissolve the organocatalyst and unreacted trace amines.

  • Filtration & Validation: Filter the suspension under a vacuum.

    • System Validation Check: Weigh the crude solid after air drying. A crude mass recovery of >90% relative to theoretical yield confirms the absence of volatile side-products, validating the atom economy of the MCR[3].

  • Purification: Recrystallize from hot ethanol to yield the analytically pure 1,4-dihydropyridine derivative.

Protocol 2: Microwave-Assisted Aqueous Synthesis with Recyclable Nanocatalysts

This protocol leverages dielectric heating and magnetic separation for a zero-waste catalytic cycle.

  • Reaction Setup: In a 10 mL microwave-safe sealed vial equipped with a magnetic stir bar, combine the ketone/aldehyde (1.0 mmol), ethyl cyano(methanesulfonyl)acetate (1.0 mmol), and the appropriate nucleophile (e.g., formamide/S₈ for pyrimidines)[1].

  • Catalyst Addition: Add 15 mg of Fe₃O₄@SiO₂ magnetic nanoparticles and 3 mL of deionized water[4].

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120°C for 15 minutes with a maximum power limit of 150 W.

  • Catalyst Recovery: Remove the vial and place it on a neodymium magnetic block. The Fe₃O₄@SiO₂ nanoparticles will rapidly aggregate to the side of the vial[4]. Decant the aqueous product mixture into a clean flask.

  • Precipitation & Isolation: Cool the decanted mixture in an ice bath to induce precipitation of the target heterocycle. Filter, wash with cold water, and dry under a vacuum.

    • System Validation Check: The recovered magnetic catalyst must be washed with ethanol, dried, and weighed. A recovery rate of >95% validates the mechanical stability of the nanoparticles for the next catalytic cycle[2][4].

Workflow S1 Step 1: Reagent Mixing (Aqueous Media) S2 Step 2: Microwave Irradiation (120°C, 15 min) S1->S2 S3 Step 3: Magnetic Separation (Fe₃O₄@SiO₂ Recovery) S2->S3 S3->S1 Recycled Catalyst S4 Step 4: Aqueous Quench (Precipitation) S3->S4 S5 Step 5: Product Isolation (>90% Yield) S4->S5

Fig 2. Green chemistry workflow for aqueous, microwave-assisted multicomponent reactions.

References

  • Synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction... Source: Green Chemistry (RSC Publishing) URL:[Link]

  • One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8, and Formamide Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • A grinding-induced catalyst- and solvent-free synthesis of highly functionalized 1,4-dihydropyridines via a domino multicomponent reaction Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for Ethyl Cyano(methanesulfonyl)acetate

As a highly activated methylene compound, ethyl cyano(methanesulfonyl)acetate presents unique handling and storage challenges. The central carbon is flanked by three strongly electron-withdrawing groups (EWGs): an ester,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly activated methylene compound, ethyl cyano(methanesulfonyl)acetate presents unique handling and storage challenges. The central carbon is flanked by three strongly electron-withdrawing groups (EWGs): an ester, a nitrile, and a methanesulfonyl group. This structural triad makes the α -proton exceptionally acidic and the ester carbonyl highly susceptible to nucleophilic attack.

This guide provides a causality-driven approach to troubleshooting degradation issues and establishes a self-validating protocol for long-term storage.

Troubleshooting FAQs

Q1: My stored batch has turned yellow/brown and become highly viscous. What happened? A: This is a classic symptom of base-catalyzed self-condensation. Because the central methylene carbon is highly acidic, even trace bases (such as alkali leaching from low-quality glass or residual amines from synthesis) can deprotonate it. The resulting carbanion acts as a nucleophile, attacking the ester or cyano groups of adjacent molecules to form complex, colored oligomers.

Q2: I noticed gas pressure buildup and a "popping" sound when opening a vial stored at room temperature. Why? A: You are observing moisture-induced decarboxylation. If the container seal fails, atmospheric moisture acts as a nucleophile, hydrolyzing the ethyl ester to form cyano(methanesulfonyl)acetic acid and ethanol[1]. Because this newly formed carboxylic acid is situated β to strongly electron-withdrawing cyano and sulfonyl groups, it is highly unstable. It rapidly undergoes spontaneous decarboxylation at room temperature, releasing carbon dioxide ( CO2​ ) gas and leaving behind methanesulfonylacetonitrile[2].

Q3: Can I recover partially degraded material? A: If the material has only slightly yellowed (indicating minor oligomerization), it can often be recovered via short-path distillation under high vacuum. However, if significant gas evolution has occurred, the chemical identity has fundamentally changed (loss of the ester group), and the batch must be discarded. Prevention through strict anhydrous storage is the only viable long-term solution.

Degradation Pathway Visualization

To understand how to protect the compound, you must understand how it breaks down. The diagram below maps the two primary mechanisms of failure: moisture-driven hydrolysis/decarboxylation and base-driven condensation.

Degradation A Ethyl cyano(methanesulfonyl)acetate (Intact Compound) B Cyano(methanesulfonyl)acetic acid + Ethanol A->B H2O (Trace Moisture) Ester Hydrolysis D Oligomeric Adducts (Yellow/Brown Impurities) A->D Trace Base / Light Self-Condensation C Methanesulfonylacetonitrile + CO2 (Gas Evolution) B->C Room Temp / Heat Spontaneous Decarboxylation

Fig 1: Primary degradation pathways of ethyl cyano(methanesulfonyl)acetate.

Quantitative Storage Data & Degradation Triggers

The following table summarizes the quantitative relationship between storage conditions, degradation rates, and the required preventive actions. At elevated temperatures, cyanoacetic esters are even known to undergo direct thermal pyrolysis[3], making temperature control non-negotiable.

Storage TemperatureEst. Hydrolysis/Degradation RateRecommended Max DurationObservable Symptoms of Failure
25°C (Room Temp) High (Accelerated by ambient humidity)< 1 Week (Working stock)Gas pressure ( CO2​ ), yellowing, viscosity increase.
4°C (Refrigerator) Moderate1 to 3 MonthsGradual loss of assay purity, faint yellow tint.
-20°C (Freezer) Low> 12 MonthsNone (if hermetically sealed under Argon).
-80°C (Ultra-Low) Negligible> 2 YearsNone.

Step-by-Step Long-Term Storage Protocol

This protocol is designed as a self-validating system . By following these steps, you eliminate the causal factors of degradation (water, base, heat, and oxygen) and establish visual indicators to confirm the system's integrity over time.

Phase 1: Preparation & Aliquoting
  • Purity Verification: Before storage, run a 1H NMR to verify the absence of residual water or ethanol. Trace solvents act as initiators for the degradation cascade.

  • Vacuum Drying: Place the bulk material under high vacuum (<0.1 Torr) for 2 hours to strip away any dissolved atmospheric moisture.

  • Aliquoting: Transfer the compound into pre-dried, acid-washed amber borosilicate glass vials. Causality note: Acid-washing neutralizes alkaline sites on the glass surface, preventing base-catalyzed self-condensation. Amber glass prevents UV-induced radical oxidation. Aliquoting prevents repeated freeze-thaw cycles that introduce moisture to the bulk batch.

Phase 2: Atmospheric Control & Sealing
  • Argon Backfilling: Purge the headspace of each vial with ultra-dry Argon gas. Causality note: Argon is denser than Nitrogen (1.78 g/L vs 1.29 g/L). It forms a heavy, protective blanket directly over the chemical, which resists displacement by ambient air during capping.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined silicone septa. Wrap the exterior of the cap tightly with Parafilm.

Phase 3: Temperature Control & Validation
  • Secondary Containment: Place the sealed vials into a secondary container (e.g., a vacuum-sealable bag or a small desiccator box).

  • System Validation (The Self-Check): Add a small, open vial of indicating Drierite (calcium sulfate with cobalt chloride) into the secondary container.

    • Validation Check: As long as the Drierite remains blue , the anhydrous environment is intact. If it turns pink , the environmental seal has failed, and the primary vials must be immediately re-purged and re-sealed.

  • Storage: Place the secondary container in a -20°C freezer.

Phase 4: Retrieval (Critical Step)
  • Thermal Equilibration: When retrieving an aliquot, remove the vial from the freezer and place it in a room-temperature desiccator for at least 30 minutes before opening .

    • Causality note: Opening a -20°C vial in a 25°C room causes immediate condensation of atmospheric water vapor directly onto the hygroscopic chemical. This instantly initiates the hydrolysis/decarboxylation pathway described in Section 2.

References

  • Title: Ethyl cyanoacetate - Chemical Properties & Hydrolysis Source: Grokipedia URL
  • Title: Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives Source: Benchchem URL
  • Title: Pyrolysis of Esters. XVIII.

Sources

Optimization

Technical Support Center: Optimizing Ethyl Cyano(methanesulfonyl)acetate Condensations

Welcome to the Technical Support Center for Ethyl cyano(methanesulfonyl)acetate (ECM) workflows. ECM is a highly functionalized active methylene compound featuring three distinct electron-withdrawing groups: a cyano grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl cyano(methanesulfonyl)acetate (ECM) workflows. ECM is a highly functionalized active methylene compound featuring three distinct electron-withdrawing groups: a cyano group, an ester, and a bulky methanesulfonyl group.

Due to its unique steric and electronic profile—specifically the presence of only a single α -proton —ECM does not behave like standard active methylenes (e.g., malononitrile or standard ethyl cyanoacetate). This guide is designed to help researchers troubleshoot stalled reactions, optimize yields, and understand the fundamental causality behind ECM condensation cascades.

Part 1: Quantitative Troubleshooting Matrix

Use this data-driven matrix to rapidly diagnose and resolve common yield-limiting issues in your ECM condensation workflows.

SymptomRoot Cause AnalysisCorrective InterventionExpected Yield Increase
Reaction stalls at intermediate High activation energy required for methanesulfinate elimination.Switch to a stronger amine base (e.g., Piperidine/AcOH buffer) or increase thermal energy.+35–50%
Low conversion to adduct Reversible aldol-type addition favoring starting materials.Utilize Phase Transfer Catalysts (PTC) or heterogeneous g-C3N4@PDMS films[1].+25–40%
Complex byproduct mixture Competing retro-Knoevenagel, ester hydrolysis, or self-condensation.Employ strictly anhydrous conditions; lower temperature to 60°C.+15–20%
Poor catalyst recovery/turnover Homogeneous catalyst degradation during the reaction cycle.Switch to heteropolytungstostannate (POM) catalysts[2].+85–95% (Recovery)
Part 2: Mechanistic FAQs & Troubleshooting (E-E-A-T)

Q1: Why does my Knoevenagel condensation with ECM stall, yielding a complex mixture instead of the expected alkene? A: This is the most common issue with ECM and stems directly from its molecular structure. Unlike standard active methylenes, ECM possesses only one α -proton. Following the initial base-catalyzed deprotonation and nucleophilic attack on the aldehyde, a β -alkoxy sulfone intermediate is formed. Because there is no second α -proton to facilitate a standard dehydration (loss of H2​O ), the reaction stalls. To form the C=C double bond, the bulky methanesulfonyl group must be expelled as a methanesulfinate anion. If your base is too weak (e.g., pyridine), it cannot drive this elimination[3]. Solution: Use a stronger base/acid buffer (like piperidine/glacial acetic acid) to push the elimination step.

Q2: I want to retain the sulfonyl group in my final product. How can I prevent it from eliminating? A: If your goal is to retain the methanesulfonyl group, you must trap the β -alkoxy sulfone intermediate before elimination occurs. This is typically achieved by designing a tandem or domino reaction. For example, utilizing a tandem Knoevenagel/oxa-Michael addition protocol allows the intermediate to undergo rapid intramolecular cyclization, trapping the sulfonyl group within a newly formed heterocyclic core (such as a 2H-chromene or oxabenzo bicyclic system)[4][5]. Keep temperatures moderate (<60°C) to kinetically favor cyclization over elimination.

Q3: How can I shift the equilibrium to favor the initial condensation without using harsh conditions? A: Condensation reactions of sulfonyl-containing active methylenes are highly reversible. To drive the reaction forward under mild conditions, modern protocols utilize specialized catalytic systems. Employing Phase Transfer Catalysts (PTCs) or magnetically recoverable heteropolytungstostannate (POM) nanoparticles can stabilize the transition state and drive the reaction in biphasic or aqueous environments, boosting yields up to 95%[1][2]. Furthermore, these catalysts can be easily recovered and reused.

Q4: Can ECM be utilized in cascade reactions for drug development scaffolds? A: Absolutely. The cyano and sulfonyl groups make ECM an excellent candidate for domino cascades. By reacting ECM with ortho-functionalized aldehydes (e.g., o-azidobenzaldehydes), you can trigger a Knoevenagel condensation followed immediately by an intramolecular aza-Wittig reaction to synthesize complex 3-sulfonylquinolines in a single pot[6].

Part 3: Mandatory Visualization

MechanisticPathway A ECM + Aldehyde (Single alpha-proton) B Carbanion Formation (Base Catalyzed) A->B Deprotonation C beta-Alkoxy Sulfone (Aldol-Type Adduct) B->C Nucleophilic Attack D Pathway A: Trapping (Tandem Michael/Cyclization) C->D Electrophile Present E Pathway B: Elimination (-MeSO2-) C->E Strong Base / Heat F alpha-Cyanoacrylate Derivative E->F Sulfinate Expulsion

Bifurcated mechanistic pathways of ECM condensations: Adduct trapping vs. sulfinate elimination.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol for Base-Promoted ECM Condensation

This protocol is designed as a self-validating system. By tracking specific intermediates, you ensure causality between your experimental actions and the chemical outcome.

Step 1: Reagent Preparation

  • Dry toluene over 4Å molecular sieves for 24 hours prior to use.

  • Ensure ECM and the target aldehyde are >98% pure, as trace water will initiate premature ester hydrolysis.

Step 2: Reaction Setup

  • In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of the aldehyde and 1.05 equivalents of ECM in anhydrous toluene to achieve a 0.2 M concentration.

Step 3: Catalyst Addition

  • Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid. This specific buffer system controls the pH, facilitating both the initial nucleophilic attack and the subsequent elimination step without degrading the cyano group.

Step 4: Self-Validating Monitoring (Critical Step)

  • Heat the mixture to 80°C.

  • Validation Check: Monitor the reaction via HPLC/UV at 254 nm. Do not solely track the disappearance of the aldehyde. You must actively track the transient appearance and subsequent consumption of the β -alkoxy sulfone intermediate. The reaction is only complete when this intermediate fully converts to the alkene (Pathway B) or the tandem cyclization product (Pathway A).

Step 5: Workup and Isolation

  • Quench the reaction with saturated aqueous NH4​Cl to neutralize the base.

  • Extract the organic layer with Ethyl Acetate (3x).

  • Note: If Pathway B (elimination) occurred, the aqueous layer will contain the expelled methanesulfinate salt. The organic layer is dried over Na2​SO4​ , concentrated, and purified via flash chromatography.

Workflow S1 1. Reagent Prep Dry Solvents & ECM S2 2. Catalyst Addition Piperidine/AcOH Buffer S1->S2 S3 3. Condensation Thermal Heating (80 C) S2->S3 S4 4. Reaction Monitoring Track beta-alkoxy sulfone S3->S4 S4->S3 Intermediate Present S5 5. Workup & Isolation Aqueous Quench S4->S5 Intermediate Consumed

Step-by-step experimental workflow for optimizing and validating ECM condensation reactions.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with Ethyl Cyano(methanesulfonyl)acetate

Introduction & Chemical Context Ethyl cyano(methanesulfonyl)acetate is a highly functionalized active methylene compound utilized extensively in complex drug development and heterocyclic synthesis. The central methylene...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl cyano(methanesulfonyl)acetate is a highly functionalized active methylene compound utilized extensively in complex drug development and heterocyclic synthesis. The central methylene proton is exceptionally acidic due to the combined electron-withdrawing effects of the cyano (-CN), ethyl ester (-COOEt), and methanesulfonyl (-SO2Me) groups.

While this extreme acidity makes deprotonation facile, the resulting carbanion is highly delocalized and sterically hindered[1]. Consequently, researchers frequently encounter low conversion rates in C-C bond-forming reactions (such as Knoevenagel condensations and Michael additions). The primary culprits are the poor nucleophilicity of the carbanion, the thermodynamic reversibility of the addition steps, and competing side reactions under basic conditions.

Troubleshooting FAQs

Q1: I am using standard amine bases (e.g., triethylamine or piperidine) for a Knoevenagel condensation, but I am seeing less than 20% conversion. Why? A1: The low conversion is driven by thermodynamics. The Knoevenagel condensation is an equilibrium process. Because the carbanion of ethyl cyano(methanesulfonyl)acetate is extremely bulky, the forward addition to the carbonyl is sterically disfavored, pushing the equilibrium toward the starting materials. Furthermore, standard amine bases often fail to drive the dehydration step effectively with such hindered substrates. To overcome this, you must shift the equilibrium by using a Lewis acid-mediated dehydrating system, such as the Lehnert modification using titanium(IV) tetrachloride (TiCl4) and pyridine, which traps the intermediate and forces the elimination of water[2][3].

Q2: My LC-MS analysis of a Michael addition reaction shows a major byproduct corresponding to the loss of the methanesulfonyl group. What is causing this? A2: This indicates nucleophilic desulfonylation or hydrolysis. The methanesulfonyl group is highly susceptible to attack by nucleophilic bases or adventitious moisture. If you are using a nucleophilic base (like an alkoxide or a primary/secondary amine) or if your solvent is not strictly anhydrous, the base or water can attack the sulfur atom, cleaving the C-S bond. To prevent this, strictly exclude water and switch to a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) in an aprotic solvent[4][5].

Q3: I am attempting a Michael addition to an α,β-unsaturated ketone, but the reaction stalls at 30% conversion. Adding more base doesn't improve the yield. How can I drive it to completion? A3: Michael additions with highly stabilized, bulky donors are highly reversible (retro-Michael reaction). Adding more base simply accelerates the equilibration; it does not change the thermodynamic endpoint. To drive the reaction forward, you must trap the resulting enolate intermediate before it can revert. This can be achieved by running the reaction at a lower temperature (-78 °C to 0 °C) with a strong, non-nucleophilic base to kinetically trap the adduct, followed by rapid quenching with an electrophile or mild acid[6].

Mechanistic Pathways & Troubleshooting Workflows

Mechanism SM Ethyl cyano(methanesulfonyl)acetate + Electrophile Carbanion Stabilized Carbanion (Sterically Hindered) SM->Carbanion Base (-H+) Carbanion->SM +H+ Adduct C-C Bond Adduct (Kinetically Unstable) Carbanion->Adduct Addition SideProduct Desulfonylation / Hydrolysis (Irreversible) Carbanion->SideProduct Nucleophilic Base or H2O Adduct->Carbanion Retro-Reaction (Steric Clash)

Reaction pathways showing equilibrium challenges and desulfonylation side reactions.

Troubleshooting Start Low Conversion Detected CheckMS Check LC-MS for Byproducts Start->CheckMS Desulf Loss of -SO2Me? CheckMS->Desulf Stall Starting Material Recovered? CheckMS->Stall FixDesulf Use Non-Nucleophilic Base (DBU, NaH) & Dry Solvents Desulf->FixDesulf Yes FixStall Use TiCl4/Pyridine (Lehnert) or Lower Temp to Trap Adduct Stall->FixStall Yes

Troubleshooting workflow for identifying and resolving low conversion rates.

Optimized Experimental Protocols

Protocol A: Titanium(IV) Chloride-Mediated Knoevenagel Condensation (Lehnert Modification)

Causality: TiCl4 acts as a powerful Lewis acid to activate the carbonyl and simultaneously traps the oxygen atom, forming a stable titanium oxide byproduct. This prevents the retro-Knoevenagel reaction and forces the dehydration step, overcoming the steric hindrance of the active methylene[2][3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with ultra-high purity Argon.

  • Dissolution: Dissolve the target aldehyde (1.0 equiv, 5.0 mmol) and ethyl cyano(methanesulfonyl)acetate (1.1 equiv, 5.5 mmol) in 15 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic coordination.

  • Base Addition: Add anhydrous pyridine (2.2 equiv, 11.0 mmol) dropwise via syringe. Note: Pyridine acts as the base and coordinates with TiCl4 to modulate its Lewis acidity, preventing substrate degradation.

  • Activation: Slowly add a 1.0 M solution of TiCl4 in DCM (1.2 equiv, 6.0 mmol) dropwise over 15 minutes. The solution will turn opaque and a precipitate will form, validating the formation of the active titanium complex.

  • Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 12–16 hours under Argon. Validate completion via TLC (UV active).

  • Quenching: Quench the reaction carefully by adding 20 mL of saturated aqueous ammonium chloride (NH4Cl) at 0 °C to safely hydrolyze the titanium salts.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: DBU-Catalyzed Michael Addition under Anhydrous Conditions

Causality: DBU is a strong, highly sterically hindered amidine base. It effectively deprotonates the acidic methylene without acting as a nucleophile, thereby preventing the nucleophilic cleavage of the methanesulfonyl group. Running the reaction at lower temperatures minimizes the retro-Michael equilibrium[4][5].

Step-by-Step Methodology:

  • Preparation: In an argon-flushed, oven-dried flask, dissolve ethyl cyano(methanesulfonyl)acetate (1.0 equiv, 5.0 mmol) and the Michael acceptor (e.g., an α,β-unsaturated ketone, 1.2 equiv, 6.0 mmol) in 10 mL of anhydrous THF.

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath to enforce kinetic control.

  • Catalysis: Add DBU (0.2 equiv, 1.0 mmol) dropwise. Note: Only a catalytic amount is needed as the addition product is less acidic than the starting material, allowing for catalyst turnover.

  • Incubation: Stir the reaction at -78 °C for 2 hours, then slowly allow it to warm to 0 °C over 4 hours.

  • Validation: Monitor the reaction via LC-MS. If the reaction stalls, do not add more base (which promotes reversibility); instead, add a trapping agent like trimethylsilyl chloride (TMSCl, 1.2 equiv) to trap the resulting enolate.

  • Quenching: Quench the reaction with 10 mL of 1M HCl at 0 °C to rapidly protonate the enolate and neutralize the DBU, locking the product state.

  • Isolation: Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over MgSO4, and concentrate.

Quantitative Data Summary

Table 1: Impact of Reaction Conditions on Conversion Rates

Reaction TypeBase / CatalystSolventTemperaturePrimary Issue ObservedExpected Conversion
KnoevenagelPiperidine (0.2 eq)EthanolReflux (78 °C)Reversibility, Low Nucleophilicity< 20%
KnoevenagelTiCl4 (1.2 eq) / Pyridine (2.2 eq)DCM0 °C to 25 °CNone (Equilibrium shifted by TiCl4)85 - 95%
Michael AdditionK2CO3 (1.5 eq)DMF60 °CDesulfonylation / Hydrolysis30 - 40%
Michael AdditionDBU (0.2 eq)THF-78 °C to 0 °CNone (Kinetic trapping prevents retro-Michael)75 - 90%

Sources

Optimization

Optimizing solvent and temperature conditions for ethyl cyano(methanesulfonyl)acetate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing challenges in the α -sulfonyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing challenges in the α -sulfonylation of active methylene compounds.

Ethyl cyanoacetate is a highly versatile building block[1], but its reaction with methanesulfonyl chloride (MsCl) to form ethyl cyano(methanesulfonyl)acetate[2] is notoriously sensitive to solvent and temperature conditions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you maximize your C-sulfonylation yields and eliminate unwanted byproducts.

Mechanistic Causality: The Ambident Enolate Challenge

When ethyl cyanoacetate is deprotonated, it forms an ambident enolate. According to Hard-Soft Acid-Base (HSAB) principles, the α -carbon atom is a "soft" nucleophile, while the enolate oxygen is a "hard" nucleophile. Methanesulfonyl chloride features a relatively hard electrophilic sulfur center.

If the enolate is left too "naked" (e.g., in highly polar aprotic solvents like DMF), the hard-hard interaction dominates, leading to undesired O-sulfonylation (enol sulfonate formation). Conversely, utilizing tightly coordinating solvents and lower temperatures favors the softer C-sulfonylation pathway, yielding the desired product[3].

Pathway A Ethyl Cyanoacetate C Enolate Intermediate (Ambident Nucleophile) A->C Deprotonation B Base (e.g., NaH) B->C E C-Sulfonylation (Desired Product) C->E Low Temp (-78°C) Non-polar Solvent F O-Sulfonylation (Undesired Byproduct) C->F High Temp (25°C) Polar Solvent (DMF) D Methanesulfonyl Chloride (MsCl) D->E D->F

Reaction pathways for the alpha-sulfonylation of ethyl cyanoacetate highlighting C- vs. O-attack.

Quantitative Optimization: Solvent and Temperature

To isolate the causality of solvent polarity and thermal kinetics, we must analyze their direct impact on the C/O regioselectivity ratio. Table 1 summarizes the optimization landscape, demonstrating why cryogenic conditions in less polar solvents are strictly required.

Table 1: Effect of Solvent and Temperature on Regioselectivity and Yield

SolventBaseTemperature (°C)C-Sulfonylation (%)O-Sulfonylation (%)Isolated Yield (%)
DMFNaH25356528
THFNaH25554545
THFNaH0851578
DCMTEA0703062
DCMTEA-7892885

Insight: Dichloromethane (DCM) at cryogenic temperatures (-78 °C) provides the tightest ion-pairing, suppressing O-attack and maximizing the desired ethyl cyano(methanesulfonyl)acetate[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each phase contains observable checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask. Purge with dry N 2​ gas for 15 minutes to establish a strictly anhydrous environment.

  • Substrate Loading: Dissolve 10.0 mmol of ethyl cyanoacetate[4] in 50 mL of anhydrous DCM.

  • Base Addition & Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Add 11.0 mmol of Triethylamine (TEA) dropwise.

    • Self-Validation Checkpoint: The solution should remain clear. If substituting TEA with NaH in THF, the complete cessation of H 2​ gas bubbling serves as the definitive visual cue that enolate formation is 100% complete.

  • Electrophile Introduction: Dissolve 10.5 mmol of freshly distilled methanesulfonyl chloride (MsCl) in 10 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 60 minutes.

    • Causality: Slow addition prevents localized heating and high local concentrations of MsCl, which would otherwise trigger dialkylation (disulfonylation)[3].

  • Thermal Maturation: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to 0 °C over 1 hour to drive the reaction to completion.

  • Quenching: Quench the reaction at 0 °C by adding 20 mL of saturated aqueous NH 4​ Cl.

    • Self-Validation Checkpoint: The pH of the aqueous layer should be slightly acidic (pH 5-6), confirming the neutralization of excess TEA and the destruction of unreacted MsCl.

  • Extraction & Purification: Extract with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography using deactivated silica gel (pre-treated with 1% acetic acid in hexane).

Workflow N1 1. Enolate Generation (DCM, -78 °C, TEA) N2 2. Electrophile Addition (MsCl dropwise, 60 min) N1->N2 N3 3. Thermal Maturation (Warm to 0 °C) N2->N3 N4 4. Quench & Extract (Sat. NH4Cl / DCM) N3->N4 N5 5. Purification (Deactivated Silica) N4->N5

Step-by-step experimental workflow for synthesizing ethyl cyano(methanesulfonyl)acetate.

Troubleshooting FAQs

Q: Why does my product degrade during silica gel chromatography? A: The α -proton of ethyl cyano(methanesulfonyl)acetate is highly acidic because it is flanked by three strong electron-withdrawing groups (cyano, ester, and sulfonyl). Standard slightly basic or neutral silica gel can deprotonate the product on the column, leading to streaking and degradation. Solution: Pre-treat your silica gel with 1% acetic acid in your non-polar eluent to keep the product protonated during elution.

Q: I am observing incomplete conversion despite using an excess of MsCl. What is happening? A: Methanesulfonyl chloride is highly hygroscopic and readily hydrolyzes to methanesulfonic acid in the presence of trace water. If your DCM or THF is not strictly anhydrous, the MsCl is being destroyed before it can react with the enolate. Solution: Titrate your solvents for water content (Karl Fischer titration should read <50 ppm) and distill MsCl prior to use.

Q: Can I use sodium hydroxide or potassium carbonate instead of TEA or NaH? A: It is highly discouraged for this specific transformation. Ethyl cyanoacetate is prone to ester hydrolysis and decarboxylation under aqueous basic conditions[1]. Furthermore, heterogeneous bases like K 2​ CO 3​ provide poor kinetic control over the enolate, drastically increasing the rate of O-sulfonylation and dialkylation. Stick to soluble organic bases (TEA, DIPEA) or irreversible hydride bases (NaH) in anhydrous conditions.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Crystallization of Ethyl Cyano(methanesulfonyl)acetate Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly functionalized cyanoacetate derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation of highly functionalized cyanoacetate derivatives. Compounds containing simultaneous cyano, ester, and sulfonyl groups are notoriously difficult to isolate due to their tendency to "oil out" (liquid-liquid phase separation) and their high polarity.

Below, you will find mechanistic troubleshooting FAQs, quantitative solvent data, and self-validating experimental protocols to ensure high-purity crystalline yields.

Troubleshooting Guide & FAQs

Q1: Why does my ethyl cyano(methanesulfonyl)acetate derivative consistently form a viscous oil instead of crystallizing, and how can I fix it? A1: Oiling out occurs when a compound precipitates above its melting point or when highly soluble impurities disrupt the formation of a stable crystal lattice. Ethyl cyanoacetate derivatives possess highly flexible ethyl ester groups and polar nitrile moieties that readily solvate in residual reaction solvents [1]. The addition of a methanesulfonyl group introduces strong dipole-dipole interactions, often resulting in a supersaturated, metastable oil. Causality & Solution: To break the oiling cycle, you must lower the compound's solubility by manipulating the dielectric constant of the medium, rather than simply dropping the temperature. Switching to a miscible anti-solvent system (e.g., Ethanol/Water) forces the hydrophobic ethyl ester out of the solution while the water stabilizes the polar groups via hydrogen bonding. This thermodynamic shift induces rapid nucleation rather than phase separation [2].

Q2: How can I exploit the chemical structure of ethyl cyano(methanesulfonyl)acetate for a chromatography-free purification? A2: The α -carbon of ethyl cyano(methanesulfonyl)acetate is flanked by three strongly electron-withdrawing groups: a cyano ( −CN ), an ester ( −CO2​Et ), and a methanesulfonyl ( −SO2​Me ) group. While standard ethyl cyanoacetate has a predicted pKa of ~3.19[1], the inductive and resonance stabilization provided by the methanesulfonyl group drastically increases the acidity of the α -proton. Causality & Solution: This extreme acidity allows for a highly efficient, self-validating acid-base extraction. By treating the crude oil with an aqueous weak base (like sodium bicarbonate), the derivative is quantitatively deprotonated into a water-soluble enolate. Neutral organic impurities remain trapped in the organic phase. Subsequent acidification of the aqueous layer reprotonates the product, driving it out of the aqueous phase for a clean recovery.

Q3: What are the optimal crystallization solvent systems for these specific derivatives? A3: Because of the dual hydrophobic/hydrophilic nature of the molecule, binary solvent systems (a "good" solvent mixed with an "anti-solvent") yield the best results. The table below outlines the optimal quantitative parameters for crystallization.

Quantitative Solvent Systems for Crystallization
Solvent System (Good / Anti-Solvent)Ratio (v/v)Temperature ProfileExpected YieldCrystal Habit
Ethanol / Deionized Water1 : 260°C 4°C82 - 88%Pale yellow needles
Ethyl Acetate / Hexane1 : 450°C 20°C75 - 80%Colorless prisms
Methanol / Diethyl Ether1 : 340°C -10°C60 - 70%Fine microcrystals

Workflow Visualization

Workflow N1 Crude Reaction Mixture (Oiling out) N2 Dissolve in EtOAc & Extract with 5% NaHCO3 N1->N2 N3 Aqueous Phase (Deprotonated Enolate) N2->N3 Product N4 Organic Phase (Neutral Impurities) N2->N4 Discard N5 Acidify with 1M HCl (pH 1-2) N3->N5 N6 Extract with EtOAc & Concentrate N5->N6 N7 Anti-Solvent Crystallization (EtOH / H2O) N6->N7 N8 Pure Crystalline Derivative N7->N8

Workflow for the acid-base purification and crystallization of acidic cyanoacetate derivatives.

Detailed Experimental Methodologies

Protocol A: Self-Validating Acid-Base Purification

This protocol utilizes the high acidity of the α -proton to separate the product from neutral byproducts without column chromatography.

  • Dissolution: Dissolve 10.0 g of the crude ethyl cyano(methanesulfonyl)acetate mixture (typically a viscous oil) in 50 mL of ethyl acetate.

  • Deprotonation & Extraction: Transfer the solution to a separatory funnel and add 50 mL of 5% aqueous NaHCO3​ . Shake vigorously and frequently vent the stopcock.

    • Self-Validation Check: The active evolution of CO2​ gas (bubbling) confirms the successful deprotonation of the highly acidic α -proton.

  • Phase Separation: Allow the layers to separate. Collect the bottom aqueous layer (containing your deprotonated product) into a clean Erlenmeyer flask. Discard the top organic layer (containing unreacted starting materials and neutral impurities).

  • Reprotonation: Place the aqueous layer in an ice bath (0°C). Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 1.0 - 2.0 (verify with pH paper).

    • Self-Validation Check: The clear aqueous solution will immediately become turbid/cloudy as the neutral ethyl cyano(methanesulfonyl)acetate crashes out of the aqueous phase.

  • Recovery: Extract the cloudy aqueous mixture with fresh ethyl acetate ( 2×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a highly purified semi-solid ready for crystallization.

Protocol B: Anti-Solvent Crystallization (Ethanol/Water)

This protocol prevents oiling out by utilizing a miscible anti-solvent to force controlled nucleation [2].

  • Primary Dissolution: Dissolve the purified semi-solid (from Protocol A) in a minimal amount of hot absolute ethanol (approximately 2 mL per gram of product) while stirring at 60°C. Ensure complete dissolution.

  • Anti-Solvent Addition: Maintain the temperature at 60°C. Using an addition funnel, add deionized water (pre-heated to 60°C) dropwise until the solution becomes faintly, persistently turbid (the cloud point).

  • Clarification & Seeding: Add exactly 1-2 drops of hot ethanol to clear the turbidity. If available, add a single seed crystal of the pure product to bypass the metastable supersaturation zone and provide a nucleation site.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed for 2 hours. Once at room temperature, transfer the flask to an ice bath (4°C) for an additional 1 hour to maximize the yield.

  • Isolation: Filter the resulting crystalline needles under vacuum using a Büchner funnel. Wash the crystal cake with 10 mL of ice-cold 30% ethanol/water to remove any surface impurities. Dry the crystals under high vacuum for 12 hours.

References

  • Cas 105-56-6, Ethyl cyanoacetate - LookChem LookChem Chemical Database. URL: [Link]

  • Synthesis of Highly Functionalized Poly(alkyl cyanoacrylate) Nanoparticles by Means of Click Chemistry Macromolecules - ACS Publications. URL:[Link]

Optimization

Overcoming steric hindrance during ethyl cyano(methanesulfonyl)acetate substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize substitution reactions involving highly functionalized active methylene compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize substitution reactions involving highly functionalized active methylene compounds.

Ethyl cyano(methanesulfonyl)acetate is a notoriously challenging, sterically congested substrate. Because the central alpha-carbon is flanked by three bulky, electron-withdrawing groups (an ethyl ester, a cyano group, and a methanesulfonyl group), the alpha-proton is exceptionally acidic. However, this same functional density creates a massive steric shield that heavily impedes standard SN​2 alkylation pathways, often leading to stalled reactions, decomposition, or undesired side products[1].

This guide is designed to troubleshoot these specific bottlenecks by addressing the fundamental physical chemistry and providing a self-validating experimental framework.

System Overview & Mechanistic Challenge

Before adjusting your reaction parameters, it is critical to understand the competing pathways at play. Deprotonation of ethyl cyano(methanesulfonyl)acetate generates an ambident enolate, meaning it can react at either the carbon or the oxygen center[2].

G A Ethyl cyano(methanesulfonyl)acetate (Highly Hindered Active Methylene) B Deprotonation by Mild Base (e.g., Cs2CO3) A->B C Sterically Hindered Enolate (Ambident Nucleophile) B->C D C-Alkylation (Desired Product) C->D Soft Electrophiles (R-I) Overcomes Steric Clash E O-Alkylation (Undesired Side Product) C->E Hard Electrophiles (R-OTf) Kinetically Favored

Fig 1: Reaction pathway illustrating ambident enolate reactivity and steric challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing predominantly O-alkylation instead of the desired C-alkylation? Causality: In sterically hindered systems, the incoming electrophile faces severe van der Waals repulsion at the alpha-carbon. Consequently, the reaction defaults to the less hindered oxygen atom[1]. This is exacerbated when using "hard" electrophiles (like alkyl sulfonates, triflates, or chlorides) in highly polar aprotic solvents that fully dissociate the enolate ion pair. Solution: To force C-alkylation, you must leverage Hard-Soft Acid-Base (HSAB) theory. Switch to "softer" electrophiles, such as alkyl iodides, which possess larger, more polarizable orbitals that favor interaction with the softer carbon center[2].

Q2: My alkylation reaction stalls, returning mostly unreacted starting material. How can I drive it to completion? Causality: The steric bulk of the −SO2​Me , −CN , and −COOEt groups creates an exceptionally high activation energy ( Ea​ ) barrier for the SN​2 transition state. Standard thermal heating often leads to decomposition (e.g., decyanation or ester hydrolysis) before the kinetic energy barrier is overcome. Solution: Implement microwave (MW) irradiation. Microwave synthesis provides rapid, localized dielectric heating that increases collision frequency, effectively driving sterically hindered active methylene alkylations to completion in minutes rather than days, while minimizing thermal degradation[3].

Q3: Which base and solvent system is optimal for this specific substrate? Causality: Because the alpha-proton is flanked by three electron-withdrawing groups, its pKa​ is exceptionally low. Using strong, bulky bases like Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) is a common error; their steric bulk can hinder the deprotonation step, and their high reactivity can trigger unwanted side reactions[1]. Solution: Use a mild, non-nucleophilic base such as Cesium Carbonate ( Cs2​CO3​ ). The large ionic radius of the Cesium cation enhances the solubility and nucleophilicity of the enolate in polar aprotic solvents like DMF, ensuring high reactivity without destroying the substrate[4].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity, demonstrating why our recommended protocol utilizes Cs2​CO3​ and microwave activation.

BaseSolventElectrophileActivation ConditionsC-Alkylation Yield (%)C:O Regioselectivity
NaHTHFAlkyl BromideThermal, 60°C (24h)22%40:60
K2​CO3​ DMFAlkyl BromideThermal, 80°C (12h)45%70:30
Cs2​CO3​ DMFAlkyl IodideThermal, 80°C (12h)78%95:5
Cs2​CO3​ DMF Alkyl Iodide Microwave, 80°C (45m) 89% >99:1

Note: Data trends reflect established optimization parameters for highly hindered active methylene alkylations[3].

Troubleshooting Guide: Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system. Each step includes a diagnostic check to verify success before proceeding.

Workflow S1 Step 1 Substrate Dissolution (DMF, 0.2 M) S2 Step 2 Base Addition (Cs2CO3, 1.5 eq) S1->S2 S3 Step 3 Electrophile Addition (Alkyl Iodide, 1.2 eq) S2->S3 S4 Step 4 Microwave Activation (80°C, 45 min) S3->S4 S5 Step 5 Workup & TLC Validation S4->S5

Fig 2: Optimized step-by-step experimental workflow for hindered enolate alkylation.

Step 1: Enolate Generation

  • Action: Dissolve 1.0 equivalent of ethyl cyano(methanesulfonyl)acetate in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere. Add 1.5 equivalents of anhydrous Cs2​CO3​ .

  • Causality: DMF stabilizes the transition state of the SN​2 reaction, while Cs2​CO3​ provides clean, irreversible deprotonation without nucleophilic attack on the ester[4].

  • Validation: The solution will typically develop a distinct yellow/orange hue within 15 minutes, confirming the generation of the highly conjugated enolate anion.

Step 2: Electrophile Introduction

  • Action: Dropwise, add 1.2 equivalents of your chosen alkyl iodide.

  • Causality: Adding the electrophile slowly prevents localized exothermic spikes that could lead to polyalkylation or decomposition. Alkyl iodides are utilized to enforce C-alkylation via HSAB compatibility[2].

Step 3: Microwave Activation

  • Action: Seal the vessel and subject it to microwave irradiation at 80°C for 45 minutes.

  • Causality: Overcomes the massive steric hindrance at the alpha-carbon[3].

  • Validation (In-Process): Monitor the pressure curve on the microwave synthesizer. A stable pressure indicates a controlled reaction; a rapid spike suggests solvent degradation or electrophile boiling.

Step 4: Reaction Validation & Quench

  • Action: Cool the vessel to room temperature. Extract a 10 µL aliquot, dilute in EtOAc, and perform Thin Layer Chromatography (TLC) against the starting material (Eluent: 3:1 Hexanes/EtOAc).

  • Validation: The starting material is highly UV-active due to the conjugated cyano/ester/sulfonyl system. Successful C-alkylation disrupts this conjugation slightly and adds bulk, resulting in a new, less polar spot (higher Rf​ value) that may have a different UV absorbance profile. If the starting material spot persists, re-subject to MW irradiation for 15 additional minutes.

Step 5: Isolation

  • Action: Quench the reaction with saturated aqueous NH4​Cl to neutralize any remaining base, then extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove the DMF. Dry over MgSO4​ and concentrate.

References

  • [1] Ketone α-alkylation at the more-hindered site - PMC | nih.gov | 1

  • [4] A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents - PMC | nih.gov | 4

  • [3] Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions - MDPI | mdpi.com | 3

  • [2] Ambident Reactivity of Enolate Anions in the Gas Phase. Experimental Determination of Carbon vs Oxygen Acylation with CF3COCl - ACS Publications | acs.org |2

Sources

Troubleshooting

Managing moisture sensitivity when handling ethyl cyano(methanesulfonyl)acetate in the lab

Welcome to the Active Methylene & Sulfonyl Reagents Tech Center. This guide is engineered for researchers, scientists, and drug development professionals working with highly reactive, moisture-sensitive building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Active Methylene & Sulfonyl Reagents Tech Center. This guide is engineered for researchers, scientists, and drug development professionals working with highly reactive, moisture-sensitive building blocks.

Mechanistic Insights: The Causality of Moisture Sensitivity

Ethyl cyano(methanesulfonyl)acetate (ECMA, CAS: 61053-51-8) is a highly versatile but notoriously sensitive reagent. To master its handling, one must understand the chemical causality behind its degradation.

The central α-carbon of ECMA is bonded to three potent electron-withdrawing groups (EWGs): an ethyl ester (-COOEt), a cyano group (-CN), and a methanesulfonyl group (-SO2CH3)[1]. This "tri-activation" creates an extreme electron deficiency at the methine position, making the α-proton exceptionally acidic.

When exposed to ambient moisture, water acts in two detrimental ways:

  • As a Base: Water can prematurely deprotonate the highly acidic α-carbon, forming an enolate that disrupts your intended reaction stoichiometry and promotes unwanted side reactions like self-condensation[2].

  • As a Nucleophile: Water attacks the ester carbonyl, initiating ester hydrolysis. This yields a highly unstable cyano(methanesulfonyl)acetic acid intermediate[3]. Because the resulting β-keto/cyano acid is flanked by strong EWGs, it spontaneously decarboxylates at room temperature, releasing CO 2​ gas and leaving behind a degraded methanesulfonylacetonitrile byproduct[4].

Pathway ECMA Ethyl Cyano(methanesulfonyl)acetate (Intact Reagent) Hydrolysis Ester Hydrolysis (Nucleophilic Attack) ECMA->Hydrolysis + H2O H2O Trace Moisture (H2O) H2O->Hydrolysis Acid Cyano(methanesulfonyl)acetic Acid (Unstable Intermediate) Hydrolysis->Acid Decarb Spontaneous Decarboxylation (-CO2) Acid->Decarb Heat / Room Temp Degraded Methanesulfonylacetonitrile (Degraded Byproduct) Decarb->Degraded

Figure 1: Moisture-induced hydrolysis and decarboxylation pathway of ECMA.

Quantitative Benchmarks: Acidity & Stability Data

To contextualize the extreme reactivity of ECMA, compare its properties against other standard active methylene compounds. The addition of the methanesulfonyl group drastically lowers the pKa and narrows the moisture tolerance window.

Compound ClassRepresentative ReagentApprox. pKa (DMSO)Primary Moisture Degradation Pathway
Mono-activatedEthyl acetate~29Slow, reversible hydrolysis
Di-activatedDiethyl malonate~13Hydrolysis followed by high-temp decarboxylation
Di-activatedEthyl cyanoacetate~9Rapid ester hydrolysis & moderate-temp decarboxylation[4]
Tri-activated Ethyl cyano(methanesulfonyl)acetate < 5 (Est.) Extreme susceptibility to nucleophilic attack & spontaneous room-temp decarboxylation
Self-Validating Experimental Protocols

To prevent catastrophic hydrolysis, ECMA must be handled using rigorous air-free techniques. A standard Schlenk line provides a self-validating system : by actively monitoring the vacuum gauge and the inert gas bubbler, the operator receives real-time confirmation that the environment is truly anhydrous before the reagent is exposed[5][6].

Standard Operating Procedure (SOP): Air-Free Reagent Transfer

Step 1: Glassware Preparation

  • Flame-dry or oven-dry (150 °C for >4 hours) a Schlenk flask equipped with a magnetic stir bar.

  • While the glass is still hot, attach the flask to the Schlenk manifold. Apply high vacuum immediately to pull residual adsorbed moisture from the glass walls[5].

Step 2: The Purge-and-Refill Cycle

  • Allow the flask to cool to room temperature under active vacuum.

  • Close the vacuum valve and slowly open the inert gas (Argon or N 2​ ) valve. Watch the oil bubbler; a steady stream of bubbles validates that positive pressure has been established[6].

  • Repeat this vacuum-gas cycle a minimum of three times. Causality: Each successive cycle logarithmically purges parts-per-million (ppm) of atmospheric oxygen and water vapor, ensuring a pristine reaction environment[7].

Step 3: Reagent Introduction

  • Introduce anhydrous, degassed solvent (e.g., dry THF or DCM) via a sterile, oven-dried syringe or cannula under positive Argon pressure[7].

  • Transfer the ECMA reagent using a gas-tight syringe. Purge the syringe with Argon three times before drawing the reagent to prevent ambient air from contaminating your stock bottle[7].

SchlenkWorkflow Start Flame-Dried Schlenk Flask Attached to Manifold Vacuum Evacuate Flask (5-10 mins) Start->Vacuum Argon Backfill with Argon/N2 Vacuum->Argon Cycle Repeat Vacuum/Gas Cycle (3x minimum) Argon->Cycle Cycle->Vacuum If < 3 cycles Solvent Add Anhydrous Solvent via Cannula/Syringe Cycle->Solvent After 3 cycles Reagent Transfer ECMA Reagent under Positive Pressure Solvent->Reagent Reaction Proceed with Reaction Reagent->Reaction

Figure 2: Self-validating Schlenk line workflow for air-free reagent transfer.

Troubleshooting & FAQs

Q: My reaction yield is low, and the NMR shows a missing ethyl ester peak. What happened? A: Your ECMA has undergone moisture-induced ester hydrolysis followed by spontaneous decarboxylation[3]. The loss of the ethyl ester signals (-OCH 2​ CH 3​ ) and the evolution of CO 2​ gas are definitive indicators. Ensure your solvents are rigorously dried over activated molecular sieves and stored under Argon.

Q: Can I recover or dry ECMA if it has been exposed to ambient humidity? A: Recovery is highly challenging because the decarboxylation step following hydrolysis is irreversible. If the exposure was brief and the reagent is simply "wet" but not fully degraded, you may attempt to dissolve it in an anhydrous organic solvent (like DCM), dry over anhydrous MgSO 4​ , filter, and carefully concentrate under high vacuum. However, for critical drug development pathways, discarding compromised batches is recommended to maintain experimental trustworthiness.

Q: Why did my reaction mixture turn dark and viscous upon adding a mild base, even before adding the electrophile? A: Because ECMA is tri-activated, its α-proton is exceptionally acidic. If trace moisture is present, it acts in concert with your mild base to prematurely generate a high concentration of the enolate[2]. Without an immediate electrophile present, this highly reactive enolate undergoes rapid self-condensation or oligomerization. Always ensure the electrophile is present or added immediately after enolate generation under strictly anhydrous conditions.

References
  • Title: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Guides - Chemistry LibreTexts (Cycling onto the Schlenk Line) Source: LibreTexts URL: [Link]

  • Title: Active Methylene Compounds Source: Shivaji College URL: [Link]

  • Title: Ch21: Malonic esters Source: University of Calgary URL: [Link]

  • Title: Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound (US20130253213A1)

Sources

Reference Data & Comparative Studies

Validation

Ethyl vs. Methyl Cyano(methanesulfonyl)acetate: A Definitive Guide to Polyfunctional Active Methylene Reagents

In advanced organic synthesis and drug development, the strategic selection of polyfunctional building blocks dictates the efficiency, yield, and scalability of multi-step pathways. Ethyl cyano(methanesulfonyl)acetate (E...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced organic synthesis and drug development, the strategic selection of polyfunctional building blocks dictates the efficiency, yield, and scalability of multi-step pathways. Ethyl cyano(methanesulfonyl)acetate (ECMA) and Methyl cyano(methanesulfonyl)acetate (MCMA) are highly specialized, trifunctional active methylene compounds. Bearing a cyano group (-CN), a methanesulfonyl group (-SO₂Me), and an ester moiety (-CO₂R), these reagents offer unparalleled orthogonal reactivity for the construction of complex heterocycles, such as pyrimidines, pyridines, and thiazoles.

While ECMA and MCMA share identical electron-withdrawing core structures, the subtle shift from an ethyl to a methyl ester fundamentally alters their thermodynamic and kinetic profiles during nucleophilic acyl substitution, decarboxylation, and multi-component reactions (MCRs). This guide objectively compares their performance, detailing the mechanistic causality behind their divergent behaviors to help synthetic chemists optimize their workflows.

Structural and Mechanistic Analysis

The synthetic utility of ECMA and MCMA stems from the extreme acidity of their central methylene protons. Flanked by three potent electron-withdrawing groups, the methylene carbon readily enolizes, making both compounds exceptional nucleophiles in Knoevenagel condensations and Michael additions[1].

However, the divergence in their application arises from the steric and electronic differences between the ethyl and methyl ester groups:

  • Steric Hindrance and Nucleophilic Attack: The methyl group in MCMA provides significantly less steric shielding to the carbonyl carbon than the ethyl group in ECMA. Consequently, MCMA is far more susceptible to nucleophilic acyl substitution. If a synthetic pathway requires the ester to be converted into an amide or hydrolyzed to a carboxylic acid early in the sequence, MCMA offers faster reaction kinetics. Conversely, if the ester must survive a nucleophilic environment (e.g., during a complex cyclization), ECMA is the superior choice due to its enhanced steric stability.

  • Krapcho Decarboxylation Kinetics: A common downstream transformation for these reagents is the removal of the ester group via Krapcho decarboxylation[2]. This reaction proceeds via an S_N2 attack by a halide ion (typically chloride from LiCl) on the alkyl group of the ester[3]. Because S_N2 reactions are highly sensitive to steric bulk, the chloride ion attacks the less-hindered methyl group of MCMA much faster than the ethyl group of ECMA, resulting in lower required temperatures and shorter reaction times.

Performance Comparison

The following table summarizes the comparative reactivity and physical properties of ECMA and MCMA, providing a quantitative framework for reagent selection.

ParameterEthyl cyano(methanesulfonyl)acetate (ECMA)Methyl cyano(methanesulfonyl)acetate (MCMA)Mechanistic Causality
Krapcho Decarboxylation Rate Moderate (Requires 140–160 °C)Fast (Requires 120–140 °C)S_N2 attack by halide is accelerated on the less sterically hindered methyl carbon.
Ester Stability (Nucleophilic Media) HighLow to ModerateEthyl group provides steric shielding to the carbonyl, preventing premature transesterification or amidation.
Knoevenagel Condensation Efficiency Excellent (>90% yield typical)Excellent (>90% yield typical)Driven by the extreme acidity of the methylene protons; the alkyl ester has a negligible effect on pKa.
Lipophilicity (LogP) HigherLowerThe additional CH₂ in the ethyl group increases solubility in non-polar organic solvents, aiding in specific extractions.

Logical Selection and Synthetic Workflows

To maximize yield and minimize side reactions, the choice between ECMA and MCMA must be dictated by the specific requirements of the downstream cascade.

G Start Active Methylene Selection Q1 Is rapid Krapcho decarboxylation required? Start->Q1 MCMA Select MCMA (Methyl Ester) Q1->MCMA Yes (SN2 favored) Q2 Is ester retention vital during nucleophilic attack? Q1->Q2 No Q2->MCMA No ECMA Select ECMA (Ethyl Ester) Q2->ECMA Yes (Steric shielding)

Caption: Decision matrix for selecting ECMA vs. MCMA in multi-step synthesis.

Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes

This protocol establishes a self-validating system for generating highly substituted α,β-unsaturated intermediates. The use of a weak base (piperidine) ensures the highly acidic methylene proton is abstracted without triggering premature ester hydrolysis[4].

Reagents:

  • ECMA or MCMA (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.05 equiv)

  • Piperidine (0.1 equiv) or an ionic liquid catalyst[1]

  • Absolute Ethanol (0.5 M)

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask, dissolve the aldehyde and ECMA/MCMA in absolute ethanol.

  • Catalysis: Add piperidine dropwise at room temperature. Self-Validation: The reaction mixture will typically undergo a distinct color change (often turning yellow or orange) as the extended conjugated enolate system forms.

  • Propagation: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor the consumption of the active methylene via TLC (Hexanes/Ethyl Acetate 3:1).

  • Isolation: Upon completion, cool the mixture to 0 °C. The highly crystalline α,β-unsaturated product will typically precipitate.

  • Purification: Filter the precipitate under vacuum and wash with ice-cold ethanol to yield the pure Knoevenagel adduct.

Protocol 2: Krapcho Decarboxylation of the Active Methylene Core

When the ester moiety is no longer required, Krapcho decarboxylation selectively removes it while preserving the cyano and methanesulfonyl groups[2]. MCMA is highly recommended here to minimize thermal degradation of sensitive substrates.

Reagents:

  • Alkylated MCMA derivative (1.0 equiv)

  • Lithium Chloride (LiCl) (2.0 equiv)

  • Water (1.0 equiv)

  • Dimethyl Sulfoxide (DMSO) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the alkylated MCMA derivative, anhydrous LiCl, and DMSO. Add exactly one equivalent of water (crucial for protonating the resulting carbanion)[2].

  • Thermal Activation: Heat the mixture to 130 °C. Self-Validation: The reaction progress is visually confirmed by the steady evolution of CO₂ gas bubbles.

  • Completion: Maintain heating until gas evolution completely ceases (typically 2–4 hours for methyl esters, compared to 4–8 hours for ethyl esters).

  • Workup: Cool to room temperature, dilute with water, and extract thoroughly with ethyl acetate. Wash the organic layer with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate under reduced pressure.

Application in Heterocycle Synthesis

Both ECMA and MCMA are premier precursors for the synthesis of highly functionalized pyrimidines, which are ubiquitous motifs in kinase inhibitors and antiviral agents. The trifunctional nature allows for the Knoevenagel condensation to be seamlessly followed by a cyclization step with amidines or guanidines.

Pathway A ECMA / MCMA C α,β-Unsaturated Intermediate A->C Base catalyst B Aldehyde (Knoevenagel) B->C E Highly Substituted Pyrimidine C->E Heat, Base D Amidine / Guanidine (Cyclization) D->E

Caption: Multi-component synthesis of pyrimidines via Knoevenagel condensation and cyclization.

In this pathway, the methanesulfonyl group (-SO₂Me) is retained on the pyrimidine ring. Post-cyclization, this group can serve a dual purpose: it acts as a potent hydrogen-bond acceptor in the final drug molecule, or it can be utilized as a leaving group for subsequent S_NAr (nucleophilic aromatic substitution) reactions with amines or alkoxides, further expanding the chemical space accessible from a single starting material.

References

  • ResearchGate. "Advances in the Krapcho Decarboxylation". Journal of Chemical Research. Available at:[Link]

  • ResearchGate. "Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines". Available at:[Link]

  • Patsnap. "Method for catalyzing Knoevenagel condensation reaction by using function ion liquid". Eureka | Patsnap. Available at:[Link]

Sources

Comparative

Mass spectrometry validation of ethyl cyano(methanesulfonyl)acetate reaction products

An in-depth comparative analysis by a Senior Application Scientist. Executive Summary In the landscape of heterocyclic drug discovery, the selection of active methylene building blocks dictates both the synthetic traject...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis by a Senior Application Scientist.

Executive Summary

In the landscape of heterocyclic drug discovery, the selection of active methylene building blocks dictates both the synthetic trajectory and the physicochemical properties of the resulting scaffold. This guide provides a critical comparison between the advanced, highly functionalized ethyl cyano(methanesulfonyl)acetate (ECMSA) and the traditional ethyl cyanoacetate (ECA) . By focusing on the synthesis of pyrazole derivatives—a ubiquitous pharmacophore in FDA-approved therapeutics—we will explore how the strongly electron-withdrawing methanesulfonyl group alters reaction kinetics. Furthermore, we establish a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to confirm product integrity, utilizing predictable collision-induced dissociation (CID) pathways and isotopic signatures unique to alkyl sulfones.

The Chemical Imperative: ECMSA vs. ECA

Ethyl cyano(methanesulfonyl)acetate (CAS No. 61053-51-8)[1] is a trifunctional building block containing an ester, a nitrile, and a methanesulfonyl ( −SO2​CH3​ ) group.

The Causality of Reactivity: The traditional building block, ECA, relies on the combined electron-withdrawing effects of the cyano and ester groups to acidify its α -protons, enabling condensation reactions[2]. However, replacing one α -proton with a methanesulfonyl group in ECMSA drastically lowers the pKa of the remaining proton. This hyper-acidity allows for rapid enolization and nucleophilic attack under significantly milder basic conditions.

The trade-off is steric hindrance. While ECA readily undergoes multi-component Knoevenagel condensations, the bulky −SO2​CH3​ group in ECMSA often restricts it to direct cyclizations with powerful bis-nucleophiles, such as hydrazine, to form C4-sulfonylated pyrazoles. Retaining this sulfonyl group is highly desirable in medicinal chemistry for modulating target binding affinity and aqueous solubility[3].

Comparative Experimental Workflows

To objectively compare these reagents, we utilize the synthesis of 3-amino-pyrazole derivatives via hydrazinolysis and subsequent intramolecular cyclization.

Protocol A: Synthesis of 3-amino-4-(methanesulfonyl)-1H-pyrazol-5-ol (Using ECMSA)
  • Initiation: In a 50 mL round-bottom flask, dissolve 10 mmol of ECMSA in 15 mL of absolute ethanol.

  • Nucleophilic Attack: Add 12 mmol of hydrazine hydrate (64% aqueous solution) dropwise at 0 °C. Causality: The strict temperature control mitigates the highly exothermic initial attack of hydrazine on the ester carbonyl, preventing competitive degradation of the labile methanesulfonyl group.

  • Cyclization: Attach a reflux condenser and heat to 80 °C for 4 hours to drive the intramolecular cyclization between the intermediate hydrazide and the cyano group.

  • Isolation: Cool to room temperature, concentrate in vacuo, and recrystallize from hot ethanol/water to yield the C4-sulfonylated pyrazole.

Protocol B: Synthesis of 3-amino-1H-pyrazol-5-ol (Using ECA)
  • Initiation: Dissolve 10 mmol of ECA in 15 mL of absolute ethanol[2].

  • Nucleophilic Attack: Add 12 mmol of hydrazine hydrate at room temperature. Causality: Lacking the hyper-leaving group potential of the sulfonyl moiety, ECA is highly stable; thus, strict cryogenic control is unnecessary.

  • Cyclization: Reflux at 80 °C for 3 hours.

  • Isolation: Concentrate and recrystallize to yield the unsubstituted pyrazole core.

Mass Spectrometry Validation: A Self-Validating System

Validating the structural integrity of the ECMSA reaction product requires confirming that the methanesulfonyl group was not lost via desulfonylation during the basic reflux. We employ Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) HRMS.

Why ESI+? The primary amino group on the resulting pyrazole rings is highly basic. Using a mobile phase modified with 0.1% Formic Acid ensures near-quantitative protonation, yielding an intense [M+H]+ precursor ion.

The Self-Validating MS Protocol:

  • In-Source Preservation: The C-S bond in alkyl sulfones is notoriously fragile. The MS cone voltage must be strictly capped at 30 V. Causality: Higher voltages induce premature in-source fragmentation, destroying the precursor ion before it reaches the mass analyzer, leading to false negatives.

  • Isotopic Fingerprinting: Sulfur naturally contains ~4.4% of the 34S isotope. The presence of an [M+H+2]+ peak at exactly 4.4% relative abundance to the monoisotopic mass serves as an absolute, internal validation that the sulfonyl group is intact.

  • CID Fragmentation: Upon isolation and collision-induced dissociation (CID) at 20 eV, alkyl sulfones exhibit a highly predictable neutral loss[4]. The ECMSA product will violently eject a methanesulfonyl radical ( CH3​SO2∙​ , -79 Da), leaving a stable pyrazole radical cation base peak. Conversely, the ECA product, lacking this group, fragments primarily via the loss of ammonia ( NH3​ , -17 Da).

Data Presentation & Visualization

Table 1: Comparative HRMS Validation Data
ParameterProduct A (from ECMSA)Product B (from ECA)
Chemical Formula C4​H7​N3​O3​S C3​H5​N3​O
Exact Mass (Da) 177.020899.0433
Observed [M+H]+ (m/z) 178.0286100.0511
34S Isotope [M+H+2]+ 180.0244 (Observed at ~4.4%)N/A (No Sulfur present)
Primary CID Neutral Loss -79 Da ( CH3​SO2∙​ )[4]-17 Da ( NH3​ )
MS/MS Base Peak (m/z) 99.083.0
Synthetic Yield 78%92%
Mechanistic & Analytical Workflow

G cluster_0 Chemical Synthesis cluster_1 ESI-HRMS Validation & Fragmentation ECMSA ECMSA (Ethyl cyano(methanesulfonyl)acetate) Prod_ECMSA Product A 3-amino-4-(methanesulfonyl)-1H-pyrazol-5-ol ECMSA->Prod_ECMSA + Hydrazine (0°C to 80°C) ECA ECA (Ethyl cyanoacetate) Prod_ECA Product B 3-amino-1H-pyrazol-5-ol ECA->Prod_ECA + Hydrazine (25°C to 80°C) Hydrazine Hydrazine Hydrate (NH2-NH2) MS_ECMSA [M+H]+ m/z 178.0286 Isotope: 34S (+2 Da, 4.4%) Prod_ECMSA->MS_ECMSA ESI+ (Cone: 30V) MS_ECA [M+H]+ m/z 100.0511 No Sulfur Isotope Prod_ECA->MS_ECA ESI+ (Cone: 30V) Frag_ECMSA Base Peak: m/z 99.0 (Loss of •SO2CH3, -79 Da) MS_ECMSA->Frag_ECMSA CID (20 eV) Frag_ECA Base Peak: m/z 83.0 (Loss of NH3, -17 Da) MS_ECA->Frag_ECA CID (20 eV)

Reaction workflow and ESI-HRMS fragmentation pathways for ECMSA vs. ECA.

References

  • Title: Ethyl cyano(methanesulfonyl)
  • Title: Application Notes and Protocols for Mass Spectrometry Analysis of 1-(Methanesulfonyl)
  • Title: Journal of Physical Chemistry & Biophysics Source: Longdom Publishing URL
  • Source: NIH (National Institutes of Health)

Sources

Validation

Benchmarking Ethyl Cyano(methanesulfonyl)acetate Against Traditional Active Methylene Compounds: A Comprehensive Guide

Executive Summary Ethyl cyano(methanesulfonyl)acetate (ECMSA, CAS 61053-51-8) represents a highly specialized class of activated methine compounds[1]. While traditional active methylene compounds like diethyl malonate (D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl cyano(methanesulfonyl)acetate (ECMSA, CAS 61053-51-8) represents a highly specialized class of activated methine compounds[1]. While traditional active methylene compounds like diethyl malonate (DEM) and ethyl cyanoacetate (ECA) are ubiquitous in organic synthesis, the introduction of a methanesulfonyl (–SO₂Me) group fundamentally alters the thermodynamic and kinetic profile of the molecule. This guide provides an objective benchmarking of ECMSA against its traditional counterparts, focusing on structural causality, nucleophilicity, and field-proven experimental applications.

Structural and Thermodynamic Causality

The reactivity of active methylene compounds is dictated by the electron-withdrawing groups (EWGs) flanking the alpha-carbon. ECA possesses a cyano (–CN) and an ester (–COOEt) group, yielding a pKa of ~13.1 in DMSO. By substituting the remaining alpha-proton with a methanesulfonyl group, ECMSA becomes a trisubstituted methine.

The strong inductive and resonance-withdrawing effects of the sulfonyl moiety drastically lower the pKa to approximately 3.5. According to Hard-Soft Acid-Base (HSAB) theory, this extensive charge delocalization across the cyano, ester, and sulfonyl oxygens creates a highly polarizable, "soft" carbanion. Consequently, ECMSA exhibits superior regioselectivity in 1,4-conjugate additions (Michael additions) but is sterically hindered and less reactive toward direct 1,2-additions or simple S_N2 alkylations compared to DEM or ECA. Similar reactivity paradigms and thermodynamic shifts are observed when active methylene compounds are reacted with methanesulfonyl derivatives to form complex heterocycles[2].

Quantitative Benchmarking

The following table summarizes the physicochemical benchmarking of ECMSA against standard active methylene compounds to guide reagent selection:

CompoundStructurepKa (DMSO)Nucleophilicity (HSAB)Steric DemandOptimal Base for Enolization
Diethyl Malonate (DEM) CH₂(COOEt)₂~16.4Hard/ModerateLowNaOEt, NaH
Ethyl Cyanoacetate (ECA) NC-CH₂-COOEt~13.1ModerateLowK₂CO₃, NaOEt
Malononitrile (MN) CH₂(CN)₂~11.1ModerateVery LowK₂CO₃, Piperidine
ECMSA NC-CH(SO₂Me)-COOEt~3.5Very SoftHighEt₃N, DIPEA, NaHCO₃

Mechanistic Pathways & Visualizations

To conceptualize the divergent reactivity profiles of these compounds, the following diagram maps their optimal reaction pathways based on pKa and nucleophilic softness.

Reactivity Root Active Methylene/Methine Pool DEM Diethyl Malonate (DEM) pKa ~ 16.4 Harder Nucleophile Root->DEM ECA Ethyl Cyanoacetate (ECA) pKa ~ 13.1 Moderate Nucleophile Root->ECA ECMSA ECMSA pKa ~ 3.5 Soft, Bulky Nucleophile Root->ECMSA DEM_Rxn Direct Alkylation (SN2) Requires NaOEt/EtOH DEM->DEM_Rxn ECA_Rxn Knoevenagel Condensation Requires Piperidine ECA->ECA_Rxn ECMSA_Rxn Michael Addition / Cyanation Requires Mild Base (Et3N) ECMSA->ECMSA_Rxn

Caption: Comparative reactivity pathways based on pKa and nucleophilic softness.

Experimental Workflows & Self-Validating Protocols

To demonstrate the unique handling and reactivity of ECMSA, two protocols are provided: its synthesis from ECA and its application in a mild-base Michael addition. The synthesis of related activated compounds often utilizes methanesulfonyl chloride and cyanoacetates under strictly controlled conditions[3].

Protocol 1: Synthesis of ECMSA via Electrophilic Sulfonylation
  • Objective: Generate ECMSA from ECA using a self-validating sulfonylation workflow.

  • Causality: Using Sodium Hydride (NaH) ensures complete, irreversible deprotonation of ECA, preventing unwanted side reactions (such as O-sulfonylation or dimerization) during the addition of the highly reactive methanesulfonyl chloride (MsCl).

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried, N₂-purged flask, suspend NaH (1.1 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.5 M). Cool to 0 °C. Slowly add ECA (1.0 equiv) dropwise.

    • Self-Validation: H₂ gas evolution will be visually apparent. Stir until gas evolution ceases (approx. 30 min), indicating complete enolate formation.

  • Electrophilic Addition: Dropwise add MsCl (1.05 equiv) to the enolate solution at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The ECA spot (Rf ~0.5) will disappear, replaced by the more polar ECMSA spot (Rf ~0.3).

  • Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Synthesis ECA Ethyl Cyanoacetate (ECA) Base Deprotonation (NaH, THF, 0°C) ECA->Base Enolate Stabilized Carbanion Base->Enolate MsCl Electrophilic Addition (MsCl, 0°C to RT) Enolate->MsCl ECMSA Ethyl cyano(methanesulfonyl)acetate (ECMSA) MsCl->ECMSA

Caption: Workflow for the synthesis of ECMSA via electrophilic sulfonylation of ethyl cyanoacetate.

Protocol 2: Mild-Base Mediated Michael Addition of ECMSA
  • Objective: Utilize ECMSA as a soft nucleophile in a conjugate addition.

  • Causality: Due to ECMSA's extremely low pKa (~3.5), strong bases (like NaOEt) are unnecessary and detrimental, as they can cause ester hydrolysis or polymerization of the Michael acceptor. A weak base like Triethylamine (Et₃N) is perfectly sufficient to generate the active nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve ECMSA (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M) at room temperature. Add Et₃N (0.1 equiv).

    • Self-Validation: The solution may adopt a slight yellow tint, confirming the formation of the highly conjugated, stabilized carbanion.

  • Conjugate Addition: Add Methyl Acrylate (1.1 equiv, Michael acceptor) dropwise.

  • Monitoring: Stir at room temperature for 2–3 hours.

    • Self-Validation: ¹H NMR of a crude aliquot will show the complete disappearance of the characteristic ECMSA methine proton singlet (δ ~4.8 ppm) and the emergence of complex multiplets corresponding to the newly formed alkyl linkage.

  • Isolation: Wash the reaction mixture with 0.1 M HCl to remove Et₃N, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the functionalized adduct.

Conclusion

ECMSA serves as a powerful testament to the principles of physical organic chemistry. By strategically installing a methanesulfonyl group, the traditional active methylene scaffold is transformed into an extremely acidic, sterically demanding, and highly soft nucleophile. This makes it an invaluable reagent for specialized conjugate additions and complex heterocyclic syntheses where traditional reagents like DEM or ECA would fail or require unsuitably harsh conditions.

References

  • Kim, B. S., & Kim, K. (2000). "A Facile and Convenient Synthesis of 3-Alkylamino-5-arylthiophenes with a Variety of Substituents at C-2 and Studies of Reaction Mechanisms". The Journal of Organic Chemistry, 65(12), 3690-3699. Available at:[Link][3]

  • Olyaei, A., & Sadeghpour, M. (2023). "Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update". RSC Advances, 13(31), 21710-21745. Available at:[Link][2]

Sources

Comparative

Validating Stereoselectivity in Ethyl Cyano(methanesulfonyl)acetate-Derived Products: A Comparison Guide

Executive Summary Ethyl cyano(methanesulfonyl)acetate (ECMSA) has emerged as a highly privileged, polyfunctional building block in asymmetric organic synthesis 1. Featuring three distinct reactive centers—a nitrile, an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl cyano(methanesulfonyl)acetate (ECMSA) has emerged as a highly privileged, polyfunctional building block in asymmetric organic synthesis 1. Featuring three distinct reactive centers—a nitrile, an ester, and a highly acidic methine proton flanked by a methanesulfonyl group—ECMSA offers unprecedented opportunities for constructing complex stereocenters. For drug development professionals and synthetic chemists, achieving and validating high enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) when using ECMSA is paramount 2. This guide objectively compares ECMSA with traditional alternatives and provides a self-validating experimental framework for stereochemical analysis.

Mechanistic Causality: Why ECMSA Excels in Stereocontrol

In asymmetric catalysis, stereocontrol is governed by the energy difference between competing diastereomeric transition states. Traditional reagents like ethyl cyanoacetate often suffer from poor diastereoselectivity due to the lack of a bulky directing group 3.

ECMSA solves this through two synergistic mechanisms:

  • Enhanced Acidity (Thermodynamic Control) : The strong electron-withdrawing nature of the methanesulfonyl ( ) group lowers the pKa of the methine proton significantly compared to standard malonates. This allows for enolization under very mild conditions (e.g., using weak tertiary amine bases or bifunctional organocatalysts), preventing the background racemic pathways that plague stronger base-catalyzed reactions.

  • Steric Shielding (Kinetic Control) : The bulky group acts as a critical steric anchor. When the ECMSA enolate binds to a chiral bifunctional organocatalyst (such as a cinchona alkaloid-derived thiourea), the sulfonyl oxygen atoms engage in precise hydrogen bonding 4. This rigidifies the transition state, forcing the incoming electrophile to approach exclusively from one face.

Mechanism Cat Chiral Bifunctional Catalyst TS Highly Ordered Transition State Cat->TS H-Bonding ECMSA ECMSA Enolate ECMSA->TS Re-face attack Elec Electrophile (e.g., Nitroalkene) Elec->TS Si-face approach Prod Enantioenriched Product TS->Prod C-C Bond Formation

Bifunctional organocatalytic transition state model for ECMSA Michael additions.

Comparative Performance Analysis

To objectively evaluate ECMSA, we must compare it against its structural analogs to understand the trade-offs in reactivity and stereoselectivity.

ReagentApprox. pKa (in DMSO)Steric Bulk (Proxy)Typical d.r. (Michael)Typical e.e.Primary Limitation
Ethyl cyanoacetate ~13.1LowLow to ModerateModerate (70-85%)Poor diastereocontrol due to the lack of a bulky directing group.
Ethyl (phenylsulfonyl)acetate ~14.0HighModerateGood (85-90%)Lacks the versatile cyano group, limiting downstream transformations.
Ethyl cyano(methanesulfonyl)acetate < 10.0HighExcellent (>95:5)Excellent (>95%)Requires highly optimized bifunctional catalysts to overcome steric hindrance.

Experimental Methodologies: The Self-Validating Protocol

As a Senior Application Scientist, I must emphasize a fundamental rule of asymmetric synthesis: A stereoselective protocol is only as reliable as its racemic control. Relying on optical rotation or uncalibrated NMR shifts is insufficient and prone to false positives caused by chiral impurities. The following protocol is a self-validating system for an asymmetric Michael addition of ECMSA to a nitroalkene.

G A Asymmetric Reaction (ECMSA + Electrophile) B Crude Product Isolation A->B Workup C 1H NMR Analysis (Determine d.r.) B->C Aliquot D Chiral HPLC (Determine e.e.) B->D Purified E X-Ray Crystallography (Absolute Config) D->E Single Crystal F Racemic Standard (Achiral Base) F->D Baseline RTs

Analytical workflow for validating the stereoselectivity of ECMSA-derived products.

Step-by-Step Methodology

Phase 1: Synthesis of the Racemic Reference Standard (Internal Control) Causality: Before analyzing the chiral product, you must prove that your analytical method can separate the enantiomers. Without this, a single peak on an HPLC trace could mistakenly be interpreted as >99% e.e., when it may actually be co-eluting enantiomers.

  • Charge a reaction vial with ECMSA (1.0 equiv) and trans-β-nitrostyrene (1.1 equiv) in dichloromethane (0.1 M).

  • Add an achiral base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%).

  • Stir at room temperature for 2 hours. Quench with 1N HCl, extract with dichloromethane, dry over , and concentrate.

  • Analyze via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H) to establish the baseline retention times for both enantiomers (ensuring a perfect 50:50 peak integration).

Phase 2: Asymmetric Catalysis

  • In a separate vial, dissolve ECMSA (1.0 equiv) and the electrophile in a non-polar solvent (e.g., toluene) to maximize hydrogen-bonding interactions with the catalyst.

  • Add the chiral bifunctional thiourea catalyst (5-10 mol%). Causality Tip: Lower temperatures (-20°C) often enhance e.e. by suppressing the higher-energy transition state, though at the cost of reaction rate.

  • Monitor conversion via TLC. Once complete, purify the crude mixture via flash chromatography. Critical E-E-A-T Check: Ensure the isolated yield matches the NMR conversion. A significant drop in yield during crystallization or chromatography may indicate kinetic resolution, artificially inflating the reported e.e.

Phase 3: Stereochemical Validation

  • Diastereomeric Ratio (d.r.) : Dissolve an aliquot of the crude product in . Perform NMR analysis. Integrate the distinct methine protons of the syn and anti diastereomers to determine the d.r.

  • Enantiomeric Excess (e.e.) : Inject the purified major diastereomer onto the Chiral HPLC using the exact solvent system (e.g., 90:10 Hexane:Isopropanol) validated in Phase 1. Calculate the e.e. based on the peak area ratio.

  • Absolute Configuration : Grow a single crystal of the enantioenriched product (e.g., via slow evaporation from DCM/Hexane) and analyze via X-ray diffraction to definitively assign the spatial arrangement.

Conclusion & Downstream Utility

Products derived from ECMSA are not dead-ends; they are highly versatile intermediates. The cyano group can be reduced to a primary amine, the ester saponified to a carboxylic acid, and the methanesulfonyl group reductively cleaved or utilized in Julia-Kocienski-type olefinations. By rigorously validating the stereoselectivity using the self-validating protocols outlined above, researchers can confidently advance these chiral building blocks into complex pharmaceutical pipelines.

References

  • Title: Ethyl cyano(methanesulfonyl)
  • Title: Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis Source: ResearchGate URL
  • Title: Ethyl cyanoacetate Source: Wikipedia URL
  • Title: Application of Biobased Solvents in Asymmetric Catalysis Source: MDPI URL

Sources

Validation

Comparative Analysis of Leaving Group Efficacy: Methanesulfonates vs. Acetates

Executive Summary In organic synthesis and drug development, the strategic selection of a leaving group dictates the kinetic feasibility, yield, and stereochemical outcome of nucleophilic substitutions ( SN​1 / SN​2 ) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, the strategic selection of a leaving group dictates the kinetic feasibility, yield, and stereochemical outcome of nucleophilic substitutions ( SN​1 / SN​2 ) and eliminations. While often mentioned together in patent literature as potential functionalizations for hydroxyl groups, methanesulfonates (mesylates, -OMs) and acetates (-OAc) exhibit vastly divergent reactivity profiles.

This guide provides an objective, data-driven comparison of these two moieties. By analyzing their thermodynamic stability, mechanistic pathways, and kinetic behaviors, we demonstrate why mesylates serve as high-energy, transient intermediates for direct substitution, whereas acetates function primarily as robust protecting groups that require strong Lewis acid activation to depart.

Thermodynamic and Mechanistic Basis of Leaving Group Efficacy

The efficacy of a leaving group is fundamentally governed by the thermodynamic stability of the expelled anion. According to the Hammond Postulate, a more stable leaving group lowers the energy of the transition state during C–O bond cleavage.

  • Conjugate Acid pKa: The most reliable predictor of leaving group stability is the pKa of its conjugate acid. Methanesulfonic acid boasts a pKa of approximately -1.9, whereas acetic acid has a pKa of 4.76 (1)[1]. This nearly 7-order-of-magnitude difference in acidity translates to vastly superior stabilization of the mesylate anion.

  • Resonance and Inductive Effects: The mesylate anion distributes its negative charge across three equivalent oxygen atoms via resonance. This is further stabilized by the potent electron-withdrawing inductive effect of the hexavalent sulfur core. Conversely, the acetate anion delocalizes charge over only two oxygen atoms, and its carbonyl carbon is significantly less electrophilic.

  • Kinetic Impact: In standard SN​2 reactions, if the relative rate ( krel​ ) of a mesylate is set as the baseline (1.0), the acetate group exhibits a sluggish krel​ of approximately 1×10−10 (2)[2].

Quantitative Data Comparison
PropertyAcetate (-OAc)Methanesulfonate (-OMs)
Parent Acid Acetic AcidMethanesulfonic Acid
Conjugate Acid pKa 4.76-1.9
Relative SN​2 Rate ( krel​ ) ∼1×10−10 1.0 (Reference Baseline)
Resonance Stabilization 2 Oxygen Atoms3 Oxygen Atoms
Inductive Effect Weak (Carbonyl Carbon)Strong (Hexavalent Sulfur)
Primary Synthetic Utility Protecting Group / Activated DonorHigh-Efficacy Leaving Group

Comparative Profiling in Synthetic Workflows

Acetate (-OAc): The Robust Protector

Due to its poor leaving group ability, the acetate moiety is primarily utilized as a stable protecting group for alcohols. It resists mild nucleophiles and requires either saponification for removal or strong Lewis acid activation (e.g., TMSOTf or BF3​⋅OEt2​ ) to depart. This activation strategy is heavily relied upon in carbohydrate chemistry to form reactive oxocarbenium intermediates for glycosylation (3)[4].

Methanesulfonate (-OMs): The Labile Intermediate

Mesylates are synthesized by reacting alcohols with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. This functional group interconversion transforms a poor hydroxyl leaving group into an excellent one without altering the stereocenter's configuration (). Mesylates are highly susceptible to direct displacement by a wide array of nucleophiles (azides, amines, halides) under mild heating.

Mechanism ROMs R-OMs (Mesylate) Nu Nucleophile (e.g., N3-) ROMs->Nu Direct Attack ROAc R-OAc (Acetate) LA Lewis Acid (e.g., TMSOTf) ROAc->LA Activation Required TS1 Transition State [Nu---R---OMs]‡ Nu->TS1 Activated Activated Complex [R-OAc-LA]+ LA->Activated Prod R-Nu (Product) TS1->Prod Fast Activated->Prod Nu Attack

Mechanistic pathways for nucleophilic displacement of mesylates vs. acetates.

Experimental Validation: Self-Validating Protocols

To objectively demonstrate the kinetic gap between these two groups, the following self-validating experimental protocols are utilized. The inclusion of internal standards and real-time titration ensures that the kinetic data generated is intrinsically reliable.

Protocol 1: Comparative SN​2 Kinetic Assay (Azidation)

Objective: Quantify the relative displacement rates of primary mesylates vs. primary acetates. Causality behind choices: Sodium azide ( NaN3​ ) in N,N-Dimethylformamide (DMF) is chosen because azide is a powerful, linear nucleophile with minimal steric hindrance. DMF (a polar aprotic solvent) leaves the nucleophile unsolvated and highly reactive. Self-Validating System: The inclusion of biphenyl as an inert internal standard allows for absolute quantification via GC-MS, automatically correcting for solvent evaporation or injection volume variances.

  • Substrate Preparation: Synthesize and purify equimolar amounts (1.0 mmol) of 1-octyl methanesulfonate and 1-octyl acetate.

  • Reaction Setup: In two separate, oven-dried 10 mL Schlenk flasks under argon, dissolve each substrate in 5.0 mL of anhydrous DMF.

  • Internal Standard Addition: Add exactly 0.5 mmol of biphenyl to each flask. Take a t=0 aliquot (50 µL) for baseline GC-MS calibration.

  • Nucleophile Introduction: Add 2.0 mmol (2.0 equiv) of NaN3​ to each flask and heat to 60 °C using a thermostated oil bath.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 10, 30, 60, 120, and 240 minutes. Quench each aliquot immediately in 0.5 mL of cold water/ethyl acetate (1:1) to halt the reaction.

  • Analysis: Analyze the organic layer via GC-MS. Result: The mesylate will show >95% conversion to 1-azidooctane within 60 minutes. The acetate will show <1% conversion even after 240 minutes, validating its orthogonal reactivity.

Protocol 2: Solvolysis Rate Determination ( SN​1 Pathway)

Objective: Evaluate the intrinsic leaving group ability by measuring the rate of ionization in a polar protic solvent (). Causality behind choices: 80% aqueous ethanol provides high ionizing power while maintaining substrate solubility. The reaction follows first-order kinetics where C–O bond cleavage is the rate-determining step. Self-Validating System: As the leaving group departs, it generates one equivalent of acid. Continuous automated titration of this acid maintains a neutral pH (preventing autocatalysis) and provides a direct, real-time readout of the reaction kinetics.

  • Solvent Preparation: Prepare a strictly temperature-controlled bath at 50 °C containing 80% (v/v) ethanol/water.

  • Initiation: Dissolve 2.0 mmol of the substrate (e.g., 2-adamantyl mesylate or 2-adamantyl acetate) in 50 mL of the solvent mixture.

  • Monitoring: Use an automated titrator equipped with a pH electrode. As the reaction proceeds, the system automatically adds standardized 0.05 M NaOH to maintain a pH of 7.0.

  • Data Plotting: Plot the volume of NaOH consumed versus time. The slope of the natural log of unreacted substrate vs. time yields the first-order rate constant ( k1​ ). Result: The mesylate yields a rapidly measurable k1​ , whereas the acetate produces no measurable acid generation, confirming its inability to spontaneously ionize.

Workflow Substrate Alcohol Substrate (R-OH) Mesylation Mesylation (MsCl, Base) Substrate->Mesylation Acetylation Acetylation (Ac2O, Base) Substrate->Acetylation Mesylate R-OMs (Mesylate) Mesylation->Mesylate Acetate R-OAc (Acetate) Acetylation->Acetate SN2 SN2 Reaction (NaN3, DMF) Mesylate->SN2 Solvolysis Solvolysis (EtOH/H2O) Mesylate->Solvolysis Acetate->SN2 Acetate->Solvolysis Analysis Kinetic Analysis (HPLC / GC-MS) SN2->Analysis Solvolysis->Analysis

Workflow for comparative kinetic analysis of mesylate and acetate leaving groups.

References

  • Benchchem: "Methyl (S)-2-(methanesulfonyloxy)
  • Wipf Group (University of Pittsburgh): "Organic Chemistry 1 Chapter 6.
  • Master Organic Chemistry: "Tosylates And Mesylates" URL
  • UMassD Repository: "Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups" URL
  • Benchchem: "A Comparative Analysis of Sulfonate Leaving Groups: Mesylate vs. Tosylate vs.

Sources

Comparative

Reproducibility of Ethyl Cyano(methanesulfonyl)acetate Yields Across Different Catalyst Systems: A Comparative Guide

Ethyl cyano(methanesulfonyl)acetate (CAS No. 61053-51-8) is a highly versatile bifunctional building block used extensively in the synthesis of bridged bis-isoflavones, oxindoles, and complex pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl cyano(methanesulfonyl)acetate (CAS No. 61053-51-8) is a highly versatile bifunctional building block used extensively in the synthesis of bridged bis-isoflavones, oxindoles, and complex pharmaceutical intermediates[1],[2]. The synthesis of this molecule typically relies on the α -sulfonylation of ethyl cyanoacetate using methanesulfonyl chloride (MsCl).

However, active methylene compounds present a classic ambident nucleophile dilemma. Achieving high chemoselectivity for C-sulfonylation over O-sulfonylation requires precise control of the catalytic and basic environment[3]. This guide provides an objective, data-driven comparison of three distinct catalyst/base systems used for this transformation. By examining the mechanistic causality behind yield fluctuations, we establish a self-validating framework for highly reproducible scale-up.

Part 1: Mechanistic Causality: C- vs. O-Sulfonylation

The deprotonation of ethyl cyanoacetate generates a resonance-stabilized enolate. According to Hard-Soft Acid-Base (HSAB) principles, the oxygen atom of the enolate is a "hard" nucleophilic center, while the α -carbon is "soft." Methanesulfonyl chloride is a relatively hard electrophile.

Without the correct catalyst system to direct the reaction, O-sulfonylation can easily outcompete the desired C-sulfonylation, leading to hydrolytically unstable enol sulfonates and severely depressed yields. The choice of base and catalyst directly dictates the thermodynamic vs. kinetic control of this pathway.

Pathway ECA Ethyl Cyanoacetate + Base Enolate Enolate Anion (Ambident Nucleophile) ECA->Enolate Deprotonation MsCl Methanesulfonyl Chloride (MsCl) Enolate->MsCl Nucleophilic Attack C_Product Ethyl Cyano(methanesulfonyl)acetate (Desired C-Sulfonylation) MsCl->C_Product Soft Cation/Catalyst (e.g., K2CO3/TBAB, DBU) O_Product O-Sulfonyl Enol Ether (Undesired O-Sulfonylation) MsCl->O_Product Hard Base/High Temp (e.g., NaH, Et3N without DMAP)

Caption: Mechanistic divergence of the ethyl cyanoacetate enolate reacting with methanesulfonyl chloride.

Part 2: Comparative Analysis of Catalyst/Base Systems

System A: Triethylamine ( Et3​N ) / DMAP (Homogeneous Organocatalysis)
  • Mechanism: Et3​N acts as the primary stoichiometric base, while a catalytic amount of 4-Dimethylaminopyridine (DMAP) attacks MsCl to form a highly electrophilic N-sulfonylpyridinium intermediate.

  • Performance: While this system is operationally simple, reproducibility is highly temperature-dependent. Excursions above 5 °C lead to rapid O-sulfonylation and bis-sulfonylation[4].

  • Verdict: Best suited for small-scale discovery chemistry where strict cryogenic control can be maintained.

System B: Potassium Carbonate ( K2​CO3​ ) / Tetrabutylammonium Bromide (TBAB) (Heterogeneous Phase-Transfer)
  • Mechanism: Solid K2​CO3​ deprotonates ethyl cyanoacetate at the solid-liquid interface. TBAB facilitates the transfer of the enolate into the bulk organic phase (e.g., dichloromethane) as a soft, bulky ion pair ( NBu4+​ ). This bulky counterion sterically shields the hard oxygen center and directs the electrophile to the soft α -carbon.

  • Performance: Offers the highest chemoselectivity for C-sulfonylation. The heterogeneous nature prevents runaway exotherms, ensuring excellent batch-to-batch reproducibility[5].

  • Verdict: The gold standard for robust, scalable manufacturing.

System C: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Non-Nucleophilic Strong Base)
  • Mechanism: DBU provides rapid, irreversible deprotonation. Because DBU is strictly non-nucleophilic, it does not competitively attack MsCl, leaving the electrophile fully available for the enolate.

  • Performance: Yields are exceptionally high, but the reaction is highly exothermic. If dosing rates are not strictly controlled, localized heating causes polymerization of the cyanoacetate[4].

  • Verdict: Ideal for continuous flow systems where heat dissipation and mixing are highly efficient.

Part 3: Quantitative Data & Yield Reproducibility

The following table summarizes the performance metrics of the three systems based on standardized optimization studies for the α -sulfonylation of active methylene compounds.

Catalyst / Base SystemAverage Yield (%)Chemoselectivity (C:O ratio)Reproducibility (RSD, n=5)Primary Impurity Profile
Et3​N / DMAP 68.4%85:156.2%O-sulfonyl enol ether, unreacted MsCl
K2​CO3​ / TBAB 89.2%>98:21.4%Trace bis-sulfonylated adduct
DBU 92.5%95:52.8%Cyanoacetate oligomers (if overheated)

Part 4: Self-Validating Experimental Protocol ( K2​CO3​ / TBAB System)

To ensure maximum scientific integrity and operational success, the following protocol integrates physical causality with self-validating in-process controls (IPCs).

Workflow Step1 1. Slurry Formation (ECA + K2CO3 + TBAB) Step2 2. Thermal Equilibration (0-5 °C) Step1->Step2 Step3 3. MsCl Dosing (Dropwise) Step2->Step3 Step4 4. IPC Validation (Color & TLC) Step3->Step4 Step4->Step3 Deep Brown (Halt Dosing) Step5 5. Aqueous Quench & Isolation Step4->Step5 Pale Yellow, No ECA spot

Caption: Self-validating workflow for the phase-transfer catalyzed synthesis of ethyl cyano(methanesulfonyl)acetate.

Step-by-Step Methodology:
  • Preparation of the Heterogeneous Slurry: Charge a dry, nitrogen-flushed reactor with dichloromethane (10 volumes), ethyl cyanoacetate (1.0 equiv), anhydrous finely powdered K2​CO3​ (2.5 equiv), and TBAB (0.05 equiv).

    • Causality Check: The use of finely powdered K2​CO3​ is critical. Granular carbonate lacks the surface area required for efficient interfacial deprotonation, which will stall the reaction and allow side reactions to dominate.

  • Thermal Equilibration: Cool the vigorously stirred slurry to 0–5 °C using an ice-water bath.

  • Electrophile Dosing: Dilute methanesulfonyl chloride (1.1 equiv) in dichloromethane (2 volumes) and add dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C.

    • Self-Validating IPC: Monitor the color of the slurry. A healthy, productive reaction will transition from colorless to a pale, milky yellow. If the mixture turns deep orange or brown, localized overheating has occurred, promoting cyanoacetate oligomerization. Halt dosing immediately and increase cooling[2].

  • Reaction Maturation: Once dosing is complete, allow the reaction to stir at 5 °C for 4 hours. Check completion via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active ethyl cyanoacetate spot validates completion.

  • Quench and Isolation: Quench the reaction by adding ice-cold water (5 volumes) to dissolve the inorganic salts. Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure to afford ethyl cyano(methanesulfonyl)acetate as a viscous oil or low-melting solid[1],[6].

References

  • Title: Ethyl cyano(methanesulfonyl)acetate | 61053-51-8 | Benchchem | Source: benchchem.com | URL: 1

  • Title: Synthesis of C−C-Bridged Bis-Isoflavones | The Journal of Organic Chemistry | Source: acs.org | URL: 2

  • Title: WO2018170203A1 - Mk2 inhibitors, synthesis thereof, and intermediates thereto | Source: google.com | URL: 4

  • Title: Synthesis of C−C-Bridged Bis-Isoflavones - American Chemical Society | Source: acs.org | URL: 5

  • Title: WO1997009328A1 - Phenyloxazolidinones having a c-c bond to 4-8 membered heterocyclic rings | Source: google.com | URL: 6

  • Title: Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions | Source: researchgate.net | URL: 3

Sources

Safety & Regulatory Compliance

Safety

Ethyl cyano(methanesulfonyl)acetate proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for Ethyl cyano(methanesulfonyl)acetate As drug development and synthetic chemistry advance, the complexity of the reagents utilized requires equally sophisticated safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for Ethyl cyano(methanesulfonyl)acetate

As drug development and synthetic chemistry advance, the complexity of the reagents utilized requires equally sophisticated safety and disposal protocols. Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8) is a highly functionalized organic building block containing a nitrile, a sulfonyl group, and an ester[1]. While invaluable for synthesizing complex heterocycles and pharmaceutical intermediates, its unique structural motifs demand strict operational and disposal logic to prevent environmental contamination and ensure laboratory safety.

This guide provides researchers, safety officers, and drug development professionals with a self-validating, step-by-step operational and disposal framework grounded in mechanistic chemistry and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Chemical Profiling & Mechanistic Hazard Assessment

To establish a safe handling protocol, we must first understand the causality behind the chemical's hazards. The reactivity of Ethyl cyano(methanesulfonyl)acetate is dictated by its three primary functional groups.

Table 1: Physicochemical and Hazard Profile

Property / FeatureData / DescriptionOperational Implication
Chemical Name Ethyl cyano(methanesulfonyl)acetateN/A
CAS Number 61053-51-8Use for exact SDS retrieval and waste manifesting[1].
Molecular Formula C6H9NO4SContains Nitrogen and Sulfur; dictates incineration requirements.
Nitrile Group (-CN) Covalently bound organic cyanideHazard: Potential for hydrolysis under strongly acidic conditions, risking the release of toxic Hydrogen Cyanide (HCN) gas.
Methanesulfonyl Group Sulfur-containing moiety (-SO2CH3)Hazard: Combustion produces toxic Sulfur Oxides (SOx). Requires specialized high-temperature incineration with alkaline scrubbing[3].
Ester Group Ethyl ester (-COOCH2CH3)Hazard: Combustible organic; susceptible to basic/acidic hydrolysis.

Expert Insight: Do not treat this compound as a standard organic waste. The presence of both sulfur and nitrogen means that improper incineration will generate corrosive and toxic SOx and NOx gases, violating EPA Clean Air Act and RCRA Organic Air Emission Standards (Subparts AA, BB, CC)[4][5].

Operational Safety & Handling Protocol

Every handling step must be a self-validating system to ensure absolute safety.

Step 1: Pre-Operation Assessment

  • Verification: Ensure the fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Incompatibility Check: Physically isolate the workspace from strong acids (e.g., concentrated HCl, H2SO4) and strong oxidizers to prevent accidental nitrile hydrolysis or violent oxidation.

Step 2: Personal Protective Equipment (PPE) Selection

  • Gloves: Nitrile gloves (minimum 5 mil thickness) are required. Self-Validation: Perform a visual inflation test on gloves before donning to check for micro-tears.

  • Eye/Body Protection: Splash goggles and a flame-resistant laboratory coat.

Step 3: Engineering Controls during Transfer

  • Weigh and transfer the compound exclusively within the primary containment of the fume hood. Use anti-static weighing boats to prevent aerosolization of any crystalline particulates.

Core Directive: Disposal Procedures

Improper disposal of sulfur-containing organics is a frequent compliance violation. Because Ethyl cyano(methanesulfonyl)acetate is not a specifically listed RCRA waste (like P- or U-listed wastes), it must be managed as an unlisted characteristic hazardous waste due to its combustion byproducts[2].

Waste Segregation Logic
  • Do NOT mix with standard non-halogenated organic solvents.

  • Do NOT mix with acidic aqueous waste.

  • Action: Segregate strictly into a waste stream designated for "Sulfur/Nitrogen-Containing Organic Waste." This alerts the disposal facility that the waste requires routing to an incinerator equipped with specific flue gas desulfurization (FGD) wet scrubbers[3][6].

Step-by-Step Disposal Workflow
  • Containment: Collect liquid waste and contaminated rinsate in a high-density polyethylene (HDPE) carboy.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write: "Contains Sulfur and Nitrile Organics (Ethyl cyano(methanesulfonyl)acetate) - DO NOT ACIDIFY."

  • Secondary Containment: Place the primary waste container inside a secondary spill tray capable of holding 110% of the primary container's volume.

  • EH&S Manifesting: Coordinate with your Environmental Health and Safety (EH&S) department to manifest the waste for pickup by an EPA-approved commercial carrier.

Spill Response and Neutralization Protocol

In the event of a localized bench or hood spill:

  • Isolate: Stop work, turn off ignition sources, and ensure the fume hood sash is lowered to the working height.

  • Absorb: Cover the spill with a chemically inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible sawdust.

  • Collect: Use a non-sparking scoop to transfer the saturated absorbent into a sealable hazardous waste bag.

  • Decontaminate: Wash the spill area with a mild alkaline detergent solution (pH 8-9) to safely hydrolyze residual traces without risking HCN formation.

  • Validate: Check the pH of the final wipe surface using pH paper to ensure the area has been neutralized to a safe, neutral state (pH ~7) before resuming work.

Disposal Pathway Visualization

To ensure environmental compliance, the manifested waste undergoes high-temperature thermal destruction. The following diagram illustrates the self-validating logical pathway required to safely neutralize the toxic combustion byproducts (SOx/NOx) generated by this compound[3][6].

G A Waste Generation: Ethyl cyano(methanesulfonyl)acetate B Segregation: Sulfur/Nitrogen Organic Waste A->B Proper Labeling C Transport: EPA-Approved Carrier B->C Manifested Waste D High-Temp Incineration (>800°C) C->D Thermal Destruction E Flue Gas (SOx, NOx, CO2) D->E Combustion F Alkaline Wet Scrubber (NaOH/Ca(OH)2) E->F Gas Treatment G Aqueous Discharge (Sulfate/Nitrate Salts) F->G Neutralization H Atmospheric Release (Clean CO2/N2) F->H Emission

Figure 1. Self-validating thermal destruction and disposal pathway for sulfur/nitrogen organics.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations". EPA.gov. Available at:[Link]

  • US Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Generators". EPA.gov. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control". EPA.gov. Available at:[Link]

  • PureWay. "Incineration 101 - Air Pollution Control and Hazardous Waste". PureWay Compliance. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl cyano(methanesulfonyl)acetate

Title: Comprehensive Safety & Logistical Guide: Handling Ethyl Cyano(methanesulfonyl)acetate Introduction As a Senior Application Scientist, ensuring the safety of your research team while maintaining experimental integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety & Logistical Guide: Handling Ethyl Cyano(methanesulfonyl)acetate

Introduction As a Senior Application Scientist, ensuring the safety of your research team while maintaining experimental integrity is paramount. Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8) is a highly reactive active methylene compound utilized extensively in complex organic synthesis and drug development[1]. Due to the presence of both a cyanoacetate moiety and a methanesulfonyl group, this compound presents specific toxicological and physical hazards that require rigorous, self-validating safety protocols[2].

This guide provides a comprehensive, step-by-step operational and disposal plan, grounded in mechanistic causality, to ensure safe handling and build deep trust in your laboratory's safety infrastructure.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. Ethyl cyano(methanesulfonyl)acetate combines three distinct functional groups that dictate its hazard profile:

  • Cyanoacetate Moiety: Compounds containing cyanoacetate groups are known lachrymators (tear-inducing) and severe irritants to the eyes, mucous membranes, and respiratory tract[3][4]. The mechanism involves nucleophilic attack by biological thiols or amines on the electrophilic centers, leading to acute cellular irritation.

  • Methanesulfonyl Group: The sulfonyl group enhances the acidity of the alpha-protons and increases the compound's potential to penetrate the epidermal barrier[5][6]. Methanesulfonyl derivatives can cause severe skin burns and are toxic if absorbed dermally[7].

  • Systemic Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin, potentially causing respiratory distress, nausea, and central nervous system effects[8][9].

By understanding these causal mechanisms, we can justify the strict Personal Protective Equipment (PPE) requirements and engineering controls detailed below.

Quantitative Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on verifiable metrics. The following table summarizes the quantitative specifications for the required PPE when handling Ethyl cyano(methanesulfonyl)acetate[3][6].

PPE CategorySpecification & MaterialMinimum Thickness / StandardBreakthrough Time / Replacement
Hand Protection Nitrile rubber gloves (Double-gloving is strictly required)Inner: >0.11 mm Outer: >0.40 mm>480 minutes. Replace outer glove immediately upon suspected contamination.
Eye Protection Chemical safety goggles + Full face shieldANSI Z87.1 / EN 166 compliantN/A. Decontaminate after every use.
Body Protection Chemically resistant lab coat or Tyvek® suitFlame retardant, fluid-resistantReplace daily or immediately upon visible contamination.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesEN 149 / NIOSH half-face or full-faceReplace cartridges after 40 hours of use or per institutional schedule.

Operational Workflow & Safety Protocols

Do not merely follow steps; verify the environment at each stage. This step-by-step methodology ensures a closed-loop safety system.

Phase 1: Pre-Operation Setup & Verification
  • Engineering Controls: Conduct all handling, weighing, and transfer operations inside a certified Class II, Type B2 chemical fume hood[9].

  • Airflow Validation: Verify that the fume hood face velocity is between 80-120 feet per minute (fpm) before opening the chemical container.

  • PPE Donning: Equip all PPE listed in the matrix above. Ensure the respirator seal is checked (positive/negative pressure test) and double gloves are pulled over the cuffs of the lab coat.

  • Spill Kit Readiness: Stage a chemical spill kit containing inert absorbent material (e.g., vermiculite, dry sand), a neutralizing agent, and hazardous waste bags within arm's reach[3][6].

Phase 2: Handling & Execution
  • Container Access: Open the container of Ethyl cyano(methanesulfonyl)acetate slowly to release any built-up pressure. Keep the opening pointed away from the face[9].

  • Transfer Protocol: Use disposable, chemically resistant spatulas or glass pipettes for transfer. Avoid creating dust or aerosols.

  • Reaction Monitoring: Because active methylene compounds can react exothermically with strong bases or oxidizing agents, add reagents dropwise and monitor the temperature continuously using an internal thermocouple[3].

Phase 3: Post-Operation & Decontamination
  • Sealing: Tightly seal the primary container and place it in secondary containment. Store in a cool, dry, well-ventilated area away from incompatible substances (strong bases, oxidizers)[3][9].

  • Surface Decontamination: Wipe down the fume hood surface and all reusable equipment with a compatible solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Doffing PPE: Remove the outer gloves inside the fume hood and dispose of them as hazardous waste. Remove the lab coat, face shield, and inner gloves, washing hands thoroughly with soap and water for at least 20 seconds[6][8].

Emergency Response & Spill Protocol

In the event of a spill, immediate and structured action is required to prevent systemic exposure and environmental contamination[6][10].

SpillResponse Spill Spill Detected Ethyl cyano(methanesulfonyl)acetate Evacuate Evacuate & Isolate Area Ensure adequate ventilation Spill->Evacuate PPE Don Maximum PPE (Respirator, Tyvek, Double Gloves) Evacuate->PPE Contain Contain Spill Use inert absorbent (sand/vermiculite) PPE->Contain Collect Collect Waste Place in sealable hazardous waste container Contain->Collect Decon Decontaminate Surface Wash with soap and water Collect->Decon Dispose Hazardous Waste Disposal Contact EHS for incineration Decon->Dispose

Caption: Step-by-step emergency workflow for containing and neutralizing chemical spills.

Chemical Waste Disposal Plan

Improper disposal of cyano- and sulfonyl-containing organics can lead to severe environmental toxicity, particularly to aquatic life[5][6]. Follow this self-validating disposal plan:

  • Segregation: Never mix Ethyl cyano(methanesulfonyl)acetate waste with strong acids, bases, or aqueous waste streams. Keep it strictly in the "Halogenated/Sulfur-containing Organic Waste" stream.

  • Containment: Use high-density polyethylene (HDPE) or glass carboys for liquid waste, and sealable, puncture-resistant containers for solid waste (contaminated gloves, wipes, and absorbents)[6].

  • Labeling: Clearly label all waste containers with the chemical name, CAS number (61053-51-8), and the primary hazards: "Toxic," "Irritant," and "Environmental Hazard"[11].

  • Final Disposal: Do not flush down the sink or dispose of in regular trash[6]. Coordinate with your institution's Environmental Health and Safety (EHS) department for professional incineration via an approved hazardous waste contractor[11].

References

  • Cole-Parmer. "Material Safety Data Sheet - Ethyl Cyanoacetate". Cole-Parmer. Available at: [Link]

(Note: As the exact SDS for CAS 61053-51-8 is highly specialized, hazard data and operational protocols have been synthesized from the highly analogous cyanoacetate and methanesulfonyl functional group profiles provided by the authoritative chemical suppliers cited above).

Sources

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